Technical Documentation Center

methyl 2-(isoquinolin-6-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 2-(isoquinolin-6-yl)acetate
  • CAS: 1260758-99-3

Core Science & Biosynthesis

Foundational

The Multifaceted Biological Activities of Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Isoquinoline Scaffold The isoquinoline nucleus, a heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry and drug discovery.[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Isoquinoline Scaffold

The isoquinoline nucleus, a heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry and drug discovery.[1] This assertion is not born from fleeting trends but from a long and storied history of isoquinoline-containing compounds demonstrating a remarkable breadth of potent biological activities.[2] From the potent analgesic properties of morphine, isolated from the opium poppy (Papaver somniferum), to the broad-spectrum antimicrobial effects of berberine found in Berberis species, nature has repeatedly utilized the isoquinoline framework to create powerful bioactive molecules.[3][4] These naturally occurring compounds, known as isoquinoline alkaloids, have served as the inspiration and starting point for the synthesis of a vast library of derivatives, many of which have found their way into the modern pharmacopeia as anticancer, antihypertensive, and antiviral agents.[2][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of activities to provide a deeper understanding of the underlying mechanisms of action, detailed experimental protocols for evaluating biological activity, and insights into the synthetic strategies that give rise to these versatile molecules. As a senior application scientist, the goal is to bridge the gap between theoretical knowledge and practical application, empowering you to confidently explore and harness the therapeutic potential of isoquinoline derivatives in your own research endeavors.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The anticancer potential of isoquinoline derivatives is one of the most extensively studied areas of their biological activity.[6] These compounds have been shown to combat cancer through a variety of mechanisms, often targeting multiple cancer hallmarks simultaneously.

A. Mechanisms of Anticancer Action

Isoquinoline derivatives exert their anticancer effects through several key pathways:

  • Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism by which many isoquinoline compounds kill cancer cells is through the induction of programmed cell death, or apoptosis.[7][8] This is often accompanied by cell cycle arrest at various checkpoints, preventing the uncontrolled proliferation that is characteristic of cancer.[6] For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, tipping the cellular balance towards death.[9]

  • Inhibition of Key Signaling Pathways: The aberrant signaling of pathways like PI3K/Akt/mTOR is a common driver of cancer growth and survival.[9][10] Several isoquinoline derivatives have been identified as potent inhibitors of these pathways.[10][11] By blocking the activity of key kinases within this cascade, these compounds can effectively shut down the signals that tell cancer cells to grow and divide.[9]

  • Interaction with Nucleic Acids and Topoisomerase Inhibition: Some isoquinoline alkaloids can directly interact with DNA, disrupting its structure and interfering with essential processes like replication and transcription.[6] Additionally, certain derivatives act as topoisomerase inhibitors.[10] Topoisomerases are enzymes that are crucial for resolving the topological challenges that arise during DNA replication and repair. By inhibiting these enzymes, isoquinoline derivatives can lead to the accumulation of DNA damage and ultimately, cell death.[10]

  • Microtubule Disruption: The cellular cytoskeleton, particularly the microtubule network, is essential for cell division. Some isoquinoline derivatives, such as noscapine, have been shown to interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[4][6]

Below is a diagram illustrating the major signaling pathways targeted by anticancer isoquinoline derivatives.

anticancer_pathways cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K NFkB NFkB Receptor Tyrosine Kinase->NFkB MAPK MAPK Receptor Tyrosine Kinase->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Transcription Gene Transcription mTOR->Gene Transcription NFkB->Gene Transcription MAPK->Gene Transcription Tubulin Tubulin Mitosis Mitosis Tubulin->Mitosis DNA DNA Replication Replication DNA->Replication Topoisomerase Topoisomerase DNA Repair DNA Repair Topoisomerase->DNA Repair Cell Proliferation, Survival Cell Proliferation, Survival Gene Transcription->Cell Proliferation, Survival Isoquinoline Derivatives Isoquinoline Derivatives Isoquinoline Derivatives->PI3K Inhibition Isoquinoline Derivatives->Akt Inhibition Isoquinoline Derivatives->mTOR Inhibition Isoquinoline Derivatives->NFkB Inhibition Isoquinoline Derivatives->MAPK Inhibition Isoquinoline Derivatives->Tubulin Disruption Isoquinoline Derivatives->DNA Intercalation Isoquinoline Derivatives->Topoisomerase Inhibition

Caption: Major signaling pathways targeted by anticancer isoquinoline derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity

A fundamental experiment to assess the anticancer potential of isoquinoline derivatives is the MTT assay, which measures cell viability.[7][12][13]

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7][13] The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12][15]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[12][14]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Assay:

mtt_workflow start Start A Plate cancer cells in 96-well plate start->A 1. Cell Seeding end End B Add serial dilutions of isoquinoline derivative A->B 2. Compound Treatment C Incubate for 24-72 hours B->C 3. Incubation D Add MTT solution and incubate for 2-4 hours C->D 4. MTT Addition E Add solubilizing agent to dissolve formazan D->E 5. Solubilization F Measure absorbance at 570 nm E->F 6. Absorbance Reading G Calculate % viability and IC50 F->G 7. Data Analysis G->end mic_workflow start Start A Prepare serial dilutions in 96-well plate start->A 1. Compound Dilution end End B Standardize bacterial suspension A->B 2. Inoculum Preparation C Inoculate wells with bacteria B->C 3. Inoculation D Incubate plate for 18-24 hours C->D 4. Incubation E Visually assess for growth inhibition D->E 5. MIC Determination E->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory and Neuroprotective Activities: Modulating Cellular Responses

Beyond their direct cytotoxic and antimicrobial effects, isoquinoline derivatives have shown significant promise as modulators of inflammatory and neurological pathways.

A. Mechanisms of Anti-inflammatory and Neuroprotective Action
  • Inhibition of Inflammatory Pathways: Chronic inflammation is a key contributor to many diseases. Isoquinoline derivatives can exert anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways. [5][16][17][18]This leads to a reduction in the production of pro-inflammatory mediators like cytokines and nitric oxide. [16][19]

  • Neuroprotection: In the context of neurodegenerative diseases, isoquinoline alkaloids have demonstrated neuroprotective effects through various mechanisms, including reducing oxidative stress, inhibiting neuroinflammation, and modulating autophagy. [6][20][21][22]Some derivatives have also been shown to inhibit enzymes like acetylcholinesterase, which is a target in the treatment of Alzheimer's disease. [20] Below is a diagram illustrating the anti-inflammatory and neuroprotective signaling pathways modulated by isoquinoline derivatives.

Caption: Anti-inflammatory and neuroprotective signaling pathways.

B. Experimental Protocol: In Vitro Enzyme Inhibition Assay

To evaluate the potential of isoquinoline derivatives to inhibit specific enzymes, a direct enzyme inhibition assay can be performed. [23][24][25] Principle: The activity of a target enzyme is measured in the presence and absence of the isoquinoline derivative. The extent of inhibition is determined by comparing the enzyme activity with and without the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the isoquinoline derivative at various concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the isoquinoline derivative (or vehicle control), and the enzyme solution.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

IV. Synthesis of the Isoquinoline Core: Building the Foundation

The ability to synthesize the isoquinoline core and its derivatives is fundamental to exploring their biological activities. Several classic and modern synthetic methods are employed.

A. Bischler-Napieralski Reaction

This reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. [26][27][28] Reaction Scheme: A β-phenylethylamine is first acylated, and the resulting amide is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). [28]The resulting 3,4-dihydroisoquinoline can then be dehydrogenated to the fully aromatic isoquinoline. [26] Workflow for Bischler-Napieralski Reaction:

bischler_napieralski_workflow start Start A React β-phenylethylamine with acylating agent start->A 1. Acylation end End B Add dehydrating agent (e.g., POCl3) and heat A->B 2. Cyclization C Quench reaction and extract product B->C 3. Workup C->end D Dehydrogenate to form isoquinoline C->D 4. (Optional) Dehydrogenation D->end

Caption: Workflow for the Bischler-Napieralski synthesis of isoquinolines.

B. Pictet-Spengler Reaction

This reaction is a powerful method for synthesizing tetrahydroisoquinolines. [29][30][31] Reaction Scheme: A β-arylethylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst. [29][30]This is followed by an intramolecular cyclization to form the tetrahydroisoquinoline ring system. [29]

V. Conclusion and Future Perspectives

The isoquinoline scaffold continues to be a rich source of biologically active compounds with therapeutic potential across a wide range of diseases. The diverse mechanisms of action, from direct cytotoxicity to the modulation of complex signaling pathways, underscore the versatility of this chemical framework. As our understanding of disease biology deepens, so too will our ability to design and synthesize novel isoquinoline derivatives with enhanced potency, selectivity, and drug-like properties. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and ever-evolving field of drug discovery. The future of isoquinoline-based therapeutics is bright, with ongoing research poised to unlock even more of their potential to improve human health.

References

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link] [13]25. MTT Assay Protocol. Cyrusbioscience. [Link] [14]26. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. [Link]

  • Tetrahydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis. [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed. [Link] [21]33. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link] [32]36. In vitro anti-bacterial activity of a novel isoquinoline derivative and its post antibacterial effects on Pseudomonas aeruginosa. Academic Journals. [Link] [4]37. A Novel Isoquinoline Derivative Exhibits Anti-Inflammatory Properties and Improves the Outcomes of Endotoxemia. PubMed. [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. PMC. [Link]

  • In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. [Link] [24]41. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Molecules. [Link] [17]42. Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link] [25]43. NF-κB and MAPK inflammatory pathways. ResearchGate. [Link]

Sources

Exploratory

The Architectures of Alkaloids: A Technical Guide to Isoquinoline Discovery and Synthesis

Executive Summary Isoquinoline alkaloids (IQs) represent one of the most chemically diverse and pharmacologically potent classes of plant secondary metabolites. From the analgesic foundations of morphine to the antimicro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Isoquinoline alkaloids (IQs) represent one of the most chemically diverse and pharmacologically potent classes of plant secondary metabolites. From the analgesic foundations of morphine to the antimicrobial precision of berberine, IQs have driven the evolution of pharmacognosy into modern chemical biology. This guide analyzes the trajectory of IQ discovery, dissecting the transition from crude extraction to total synthesis and, finally, to metabolic engineering. It serves as a technical blueprint for understanding the structural logic, biosynthetic origins, and isolation methodologies of this vital chemical family.

The Epochs of Discovery: From Latex to Ligands

The history of isoquinoline alkaloids is not merely a timeline of dates but a progression of chemical resolution—from the macroscopic observation of physiological effects to the atomic-level manipulation of biosynthetic enzymes.

The Sertürner Event (1804–1817)

The scientific era of alkaloids began with Friedrich Sertürner, a German pharmacist who isolated the principium somniferum (morphine) from opium poppy latex.

  • Technical Breakthrough: Prior to Sertürner, medicine relied on variable crude extracts (galenicals). Sertürner employed an acid-base extraction technique—dissolving opium in acid, then precipitating the active base with ammonia—to isolate the first pure alkaloid.[1]

  • Impact: This established the concept of the "active pharmaceutical ingredient" (API) and overturned the prevailing theory that plant medicines were exclusively acidic.

The Golden Age of Synthesis (1890s–1950s)

Once structures were elucidated, the challenge shifted to synthesis. Two reactions developed in the early 20th century remain the cornerstone of IQ chemistry:

  • Bischler-Napieralski Reaction (1893): Cyclodehydration of

    
    -arylethylamides.
    
  • Pictet-Spengler Reaction (1911): Condensation of

    
    -arylethylamines with carbonyls (biomimetic).
    
The Genomic Era (1990s–Present)

The discovery of the Benzylisoquinoline Alkaloid (BIA) biosynthetic pathway revealed that nature uses a modular logic similar to the Pictet-Spengler reaction. The identification of enzymes like Norcoclaurine Synthase (NCS) and Berberine Bridge Enzyme (BBE) allowed researchers to map the gene clusters responsible for diversity, enabling heterologous production in yeast (Saccharomyces cerevisiae).

Chemical Architectures: Core Synthetic Methodologies

Understanding the laboratory synthesis of IQs provides insight into their stability and reactivity. The following mechanisms are the industry standards for constructing the isoquinoline core.

The Bischler-Napieralski Cyclization

This reaction is the primary method for synthesizing 3,4-dihydroisoquinolines, which are precursors to fully aromatic isoquinolines.[2]

  • Mechanism:

    • Activation: The amide oxygen attacks a Lewis acid (e.g.,

      
      , 
      
      
      
      , or modern
      
      
      ), converting the amide into a highly electrophilic imidoyl intermediate (or nitrilium ion).
    • Cyclization: The electron-rich aromatic ring attacks the electrophilic carbon (Intramolecular Electrophilic Aromatic Substitution).

    • Re-aromatization: Loss of a proton restores aromaticity to the benzene ring, yielding the dihydroisoquinoline.

    • Oxidation (Optional): Dehydrogenation (e.g., with Pd/C) yields the fully aromatic isoquinoline.

The Pictet-Spengler Reaction

This is the biomimetic route, mirroring how plants synthesize the IQ skeleton.

  • Mechanism:

    • Imine Formation: Condensation of a

      
      -arylethylamine (e.g., dopamine) with an aldehyde yields an imine (Schiff base).
      
    • Cyclization: Acid-catalyzed ring closure occurs via a Mannich-type reaction. The position of closure is dictated by the electron-donating groups on the aromatic ring (para to the activating group).

    • Significance: In nature, the enzyme Norcoclaurine Synthase (NCS) catalyzes this exact reaction between dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, the central precursor of all BIAs.[3][4][5]

Biosynthetic Logic: The BIA Pathway

The complexity of compounds like Morphine and Berberine arises from a common precursor. The diagram below illustrates the enzymatic flow from primary metabolism (Tyrosine) to the divergent branches of Protoberberines and Morphinans.

BIA_Pathway Figure 1: Benzylisoquinoline Alkaloid (BIA) Biosynthetic Pathway Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa TYH HPAA 4-HPAA (4-Hydroxyphenylacetaldehyde) Tyrosine->HPAA TyrAT / 4HPPDC Dopamine Dopamine Dopa->Dopamine TYDC Norcoclaurine (S)-Norcoclaurine (Central Precursor) Dopamine->Norcoclaurine NCS (Pictet-Spengler) HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT Reticuline (S)-Reticuline (Branch Point) Coclaurine->Reticuline CNMT / NMCH / 4'OMT Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE (Berberine Bridge) Salutaridine Salutaridine Reticuline->Salutaridine SalSyn Canadine (S)-Canadine Scoulerine->Canadine CAS Berberine Berberine Canadine->Berberine STOX Thebaine Thebaine Salutaridine->Thebaine SalR / SalAT Codeine Codeine Thebaine->Codeine T6ODM / COR Morphine Morphine Codeine->Morphine CODM

Figure 1: The metabolic flow from Tyrosine to high-value alkaloids.[3][4] Key enzymes include NCS (Norcoclaurine Synthase) and BBE (Berberine Bridge Enzyme), which catalyze the formation of the core skeleton and the protoberberine bridge, respectively.

Technical Protocol: Modern Isolation of Berberine

This protocol adapts historical acid-base extraction principles into a modern, reproducible workflow for isolating Berberine from Berberis aristata or Coptis chinensis. It is designed for validation by HPLC.

Reagents & Equipment[1]
  • Biomass: Dried, powdered root of Berberis aristata.

  • Solvents: Ethanol (95%), Hydrochloric Acid (37%), Acetonitrile (HPLC Grade), Phosphoric Acid.

  • Equipment: Ultrasonic bath (or Soxhlet apparatus), Rotary Evaporator, HPLC system with UV/PDA detector.

Extraction & Purification Workflow
StepOperationTechnical Rationale
1. Lysis Suspend 10g powder in 100mL Ethanol (80-95%) . Sonicate for 30-60 min at 40°C.Ultrasound cavitation disrupts cell walls more efficiently than passive maceration, releasing alkaloids stored in vacuoles.
2. Filtration Filter supernatant through Whatman No. 1 paper. Repeat extraction 2x. Combine filtrates.Exhaustive extraction ensures quantitative recovery of the alkaloid fraction.
3. Concentration Evaporate solvent under reduced pressure (Rotavap) at 45°C to ~20mL volume.Removes bulk solvent to concentrate the alkaloids; low heat prevents thermal degradation.
4. Acidification Add 2mL conc. HCl dropwise to the concentrate. Cool to 4°C for 12-24 hours.Berberine converts to Berberine Hydrochloride , which has low solubility in cold acidic water/alcohol, forcing crystallization.
5.[6] Isolation Filter the yellow precipitate. Wash with ice-cold ethanol. Dry at 50°C.Removes highly soluble impurities (sugars, tannins) leaving the alkaloid salt.
Analytical Validation (HPLC-UV)

To verify the identity and purity of the isolated crystals, use the following chromatographic method:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (50:50 v/v).

    • Note: Add 0.1g Sodium Dodecyl Sulfate (SDS) per 100mL to improve peak shape (ion-pairing).

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV at 265 nm (or 345 nm).

  • Expected Retention: ~10-12 minutes (depending on column specifics).

  • Acceptance Criteria: Purity >95% by peak area integration.

Future Outlook: Metabolic Engineering

The future of IQ production lies not in fields but in fermenters. By transferring the gene clusters (visualized in Figure 1) into Saccharomyces cerevisiae, researchers have achieved the de novo biosynthesis of opioids and protoberberines from sugar.

  • Challenge: Balancing flux through the "reticuline bottleneck."

  • Solution: Overexpression of NCS and CNMT to drive precursor availability, coupled with the knockout of competing endogenous yeast pathways.

References

  • Sertürner, F. W. (1817). Über das Morphium, eine neue salzfähige Grundlage, und die Mekonsäure als Hauptbestandtheile des Opiums. Annalen der Physik. [Link to Source](... [Historical Reference])
  • Hagel, J. M., & Facchini, P. J. (2013).[8] Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology. [Link]

  • Manikyam, H. K., et al. (2021).[6] Microwave Assisted Extraction of Berberine and Preparation of Berberine Hydrochloride. European Journal of Medicinal Plants. [Link]

  • Organic Chemistry Portal. (2025). Bischler-Napieralski Reaction. [Link][2][9][10]

  • He, X., et al. (2025). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science. [Link]

Sources

Foundational

methyl 2-(isoquinolin-6-yl)acetate chemical structure and properties

Chemical Structure, Properties, and Medicinal Chemistry Applications Executive Summary Methyl 2-(isoquinolin-6-yl)acetate (CAS: 1260758-99-3) is a specialized heterocyclic ester intermediate used primarily in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Properties, and Medicinal Chemistry Applications

Executive Summary

Methyl 2-(isoquinolin-6-yl)acetate (CAS: 1260758-99-3) is a specialized heterocyclic ester intermediate used primarily in the synthesis of kinase inhibitors, specifically targeting Rho-associated protein kinase (ROCK) and Protein Kinase A/C (PKA/PKC) pathways.[1] As a 6-substituted isoquinoline derivative, it serves as a critical pharmacophore precursor, allowing medicinal chemists to extend the carbon chain from the rigid aromatic core to introduce flexibility and solubility-enhancing moieties.

This guide details the physicochemical profile, synthetic methodologies, and handling protocols for methyl 2-(isoquinolin-6-yl)acetate, providing a roadmap for its utilization in high-value drug discovery campaigns.

Chemical Structure & Physicochemical Properties[3][4][5][6][7]

Structural Analysis

The molecule consists of a bicyclic isoquinoline ring system substituted at the C-6 position with a methyl acetate group. The nitrogen atom in the isoquinoline ring provides basicity (pKa ~5.4), making the compound sensitive to pH changes and capable of forming salts with mineral acids.

Identifiers:

  • IUPAC Name: Methyl 2-(isoquinolin-6-yl)acetate[2]

  • CAS Number: 1260758-99-3[1]

  • Molecular Formula: C₁₂H₁₁NO₂

  • SMILES: COC(=O)CC1=CC2=C(C=NC=C2)C=C1[1]

  • InChIKey: PCUOFKCRVNHDEB-UHFFFAOYSA-N (Analogous)

Physicochemical Data Table
PropertyValueNote
Molecular Weight 201.22 g/mol
Physical State Solid (Low melting) or Viscous OilDepends on purity/crystallinity
Melting Point 45–50 °C (Predicted)Often handled as an oil
Boiling Point ~330 °C (at 760 mmHg)Predicted
pKa (Basic N) 5.14 – 5.40Isoquinoline nitrogen
LogP 1.8 – 2.2Moderate lipophilicity
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water
Storage 2–8 °C, Inert AtmosphereHygroscopic; store under Argon

Synthetic Pathways

Synthesis of methyl 2-(isoquinolin-6-yl)acetate is typically achieved via palladium-catalyzed cross-coupling strategies, as the C-6 position of isoquinoline is not activated for electrophilic aromatic substitution.

Primary Route: Heck Coupling & Reduction

This method is preferred for scale-up due to the avoidance of toxic cyanide reagents used in homologation routes.

  • Step 1 (Heck Reaction): 6-Bromoisoquinoline is coupled with methyl acrylate using a Palladium(0) catalyst to form the unsaturated cinnamate derivative.

  • Step 2 (Hydrogenation): The alkene is selectively reduced to the alkane using Pd/C and hydrogen gas.

Visualization of Synthesis (DOT)

SynthesisPath Start 6-Bromoisoquinoline (Precursor) Inter Methyl 3-(isoquinolin-6-yl)acrylate (Unsaturated Intermediate) Start->Inter Heck Coupling Reagent1 Methyl Acrylate Pd(OAc)2, P(o-tol)3 Et3N, DMF, 100°C Reagent1->Inter Product Methyl 2-(isoquinolin-6-yl)acetate (Target) Inter->Product Hydrogenation Reagent2 H2 (1 atm) 10% Pd/C MeOH, RT Reagent2->Product

Figure 1: Two-step synthesis via Heck cross-coupling and catalytic hydrogenation.

Experimental Protocols

Synthesis of Methyl 2-(isoquinolin-6-yl)acetate

Objective: To synthesize the target ester from 6-bromoisoquinoline.

Reagents:

  • 6-Bromoisoquinoline (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate (5 mol%)

  • Tri-o-tolylphosphine (10 mol%)

  • Triethylamine (3.0 eq)

  • DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 6-bromoisoquinoline, Pd(OAc)₂, and P(o-tol)₃ under an argon atmosphere.

  • Addition: Add anhydrous DMF followed by triethylamine and methyl acrylate via syringe.

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor consumption of starting material by TLC (System: 50% EtOAc/Hexanes).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification (Intermediate): Purify the crude acrylate residue via flash column chromatography (SiO₂).

  • Reduction: Dissolve the purified intermediate in MeOH. Add 10% Pd/C (10 wt% loading). Stir under a balloon of H₂ gas at room temperature for 4 hours.

  • Final Isolation: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate to yield methyl 2-(isoquinolin-6-yl)acetate.

Critical Quality Attribute (CQA): Ensure complete removal of Palladium residues if the compound is intended for biological assay, as heavy metals can interfere with kinase activity.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffold

The isoquinoline ring is a "privileged structure" in medicinal chemistry. The 6-position substitution allows the molecule to extend into the solvent-exposed region of the ATP-binding pocket of kinases like ROCK1 and ROCK2.

  • ROCK Inhibition: Isoquinoline derivatives (e.g., Fasudil) bind to the hinge region of the kinase. The acetate linker in methyl 2-(isoquinolin-6-yl)acetate provides a handle to attach amines or heterocycles that can interact with the ribose-binding pocket or the P-loop.

  • Selectivity Tuning: By modifying the ester (e.g., converting to an amide), researchers can modulate the lipophilicity and hydrogen-bonding potential, improving selectivity against off-target kinases like PKA.

SAR Logic Flow

SAR Core Isoquinoline Core (Hinge Binder) Linker Acetate Linker (Spacer/Flexibility) Core->Linker C-6 Substitution Mod Ester Hydrolysis/Amidation (Functionalization) Linker->Mod Synthetic Divergence Target ROCK1/2 Inhibitor (Therapeutic Agent) Mod->Target Optimization

Figure 2: Structure-Activity Relationship (SAR) logic for isoquinoline-based kinase inhibitors.

Safety & Handling

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle all powders and solutions in a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container at 2–8°C. The ester bond is susceptible to hydrolysis; keep away from moisture.

References

  • Sigma-Aldrich. Methyl 2-(isoquinolin-6-yl)acetate Product Data. Retrieved from

  • PubChem. Methyl 2-(isoquinolin-6-yl)acetate Compound Summary (CID 82538057). National Library of Medicine. Retrieved from [4]

  • Shuai, S., et al. (2024).[5] "Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles". Journal of Organic Chemistry, 89, 6793-6797.[5] [5]

  • BLD Pharm. Methyl 2-(isoquinolin-6-yl)acetate MSDS and Properties. Retrieved from

Sources

Exploratory

A Technical Guide to the Natural Sources of Isoquinoline Compounds

Preamble: The Enduring Significance of Isoquinoline Alkaloids Isoquinoline alkaloids represent a vast and structurally diverse class of natural products, with over 2,500 distinct compounds identified to date.[1][2] These...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Enduring Significance of Isoquinoline Alkaloids

Isoquinoline alkaloids represent a vast and structurally diverse class of natural products, with over 2,500 distinct compounds identified to date.[1][2] These nitrogen-containing heterocyclic molecules, biosynthetically derived from the amino acid tyrosine, are predominantly found in the plant kingdom and have been a cornerstone of traditional medicine for millennia.[3][4] Their profound physiological effects in humans have led to the development of numerous pharmaceuticals, including the potent analgesic morphine, the cough suppressant codeine, and the antimicrobial agent berberine.[2][3][5] This guide provides an in-depth exploration of the natural origins of isoquinoline compounds, their biosynthesis, methodologies for their isolation and characterization, and their significant biological activities, tailored for researchers, scientists, and professionals in drug development.

I. Natural Distribution: A Kingdom of Chemical Diversity

Isoquinoline alkaloids are not ubiquitously distributed throughout the plant kingdom but are characteristically concentrated in specific plant families.[6][7] Understanding this distribution is paramount for the targeted discovery of novel compounds and the sustainable sourcing of known therapeutic agents.

The primary plant families recognized for their rich isoquinoline alkaloid content include:

  • Papaveraceae (Poppy Family): Arguably the most renowned source, this family includes the opium poppy (Papaver somniferum), which produces a complex mixture of alkaloids in its latex, including morphine, codeine, thebaine, papaverine, and noscapine.[1][5][8] Other genera within this family, such as Chelidonium (celandine) and Sanguinaria (bloodroot), are also significant sources of various isoquinoline alkaloids.[6][9]

  • Berberidaceae (Barberry Family): This family is a prominent source of protoberberine alkaloids, with Berberis species, such as Berberis vulgaris (common barberry), being particularly rich in berberine, palmatine, and berbamine.[1][10][11]

  • Ranunculaceae (Buttercup Family): This family contains genera like Coptis (goldthread), which are notable for their high concentrations of protoberberine alkaloids, including berberine, coptisine, and palmatine.[12][13][14]

  • Menispermaceae (Moonseed Family): This family is known for producing a wide array of bisbenzylisoquinoline alkaloids, which are structurally complex dimeric compounds.[1][15]

  • Fumariaceae (Fumitory Family): Now often included within Papaveraceae, this family is another significant source of various isoquinoline alkaloids.[1]

The following table summarizes key plant sources and their prominent isoquinoline alkaloids:

Plant FamilyGenus and SpeciesCommon NamePrimary AlkaloidsPlant Part(s)
Papaveraceae Papaver somniferumOpium PoppyMorphine, Codeine, Thebaine, Papaverine, NoscapineLatex from unripe capsules
Sanguinaria canadensisBloodrootSanguinarine, Chelerythrine, ProtopineRhizome[9][16]
Berberidaceae Berberis vulgarisCommon BarberryBerberine, Palmatine, BerbamineRoot bark[10][17]
Ranunculaceae Coptis chinensisChinese GoldthreadBerberine, Coptisine, PalmatineRhizome[12][13]
Hydrastis canadensisGoldensealBerberine, Hydrastine, CanadineRoots and rhizomes[18]

II. The Biosynthetic Blueprint: From Tyrosine to Structural Complexity

The intricate structures of isoquinoline alkaloids originate from the aromatic amino acid L-tyrosine.[2] The biosynthetic pathway is a testament to the elegant efficiency of plant secondary metabolism, involving a series of enzymatic transformations that build upon a common molecular scaffold.

The initial steps involve the conversion of tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde.[2][19] A pivotal condensation reaction, catalyzed by norcoclaurine synthase (NCS), joins these two molecules to form (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[2]

From this central intermediate, the pathway diverges to create a vast array of structural classes. A key branch point is the formation of (S)-reticuline, which serves as the precursor to many prominent isoquinoline alkaloid types, including:

  • Protoberberine Alkaloids: The berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine scaffold of (S)-scoulerine.[19][20]

  • Benzophenanthridine Alkaloids: (S)-scoulerine can be further metabolized to produce benzophenanthridine alkaloids like sanguinarine.[2]

  • Morphinan Alkaloids: A complex series of intramolecular rearrangements and enzymatic steps converts (S)-reticuline into the morphinan skeleton characteristic of morphine and codeine.[20]

Isoquinoline Alkaloid Biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps 4-HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->4-HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Morphine Morphine Reticuline->Morphine Complex Pathway Berberine Berberine Scoulerine->Berberine Multiple Steps Sanguinarine Sanguinarine Scoulerine->Sanguinarine Multiple Steps

Caption: Simplified biosynthetic pathway of major isoquinoline alkaloid classes from L-tyrosine.

III. Extraction and Isolation: A Methodical Approach to Purification

The successful isolation of isoquinoline alkaloids from their natural matrices requires a systematic and well-designed experimental workflow. The choice of methodology is dictated by the physicochemical properties of the target alkaloids (e.g., polarity, basicity) and the nature of the plant material.

A. General Experimental Workflow

A typical workflow for the extraction and isolation of isoquinoline alkaloids involves several key stages:

Alkaloid Extraction Workflow PlantMaterial Dried & Powdered Plant Material SolventExtraction Solvent Extraction (e.g., Methanol) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloid Crude Alkaloid Fraction AcidBase->CrudeAlkaloid Chromatography Chromatographic Purification (e.g., Column, HPLC) CrudeAlkaloid->Chromatography PureAlkaloids Pure Isoquinoline Alkaloids Chromatography->PureAlkaloids StructureElucidation Structural Elucidation (NMR, MS) PureAlkaloids->StructureElucidation

Caption: General workflow for the extraction and isolation of isoquinoline alkaloids from plant material.

B. Detailed Methodologies

1. Extraction:

  • Objective: To efficiently extract the alkaloids from the plant matrix.

  • Protocol:

    • Preparation: The plant material (e.g., root bark, rhizome) is dried and finely powdered to increase the surface area for solvent penetration.[21]

    • Solvent Selection: Methanol is a commonly used solvent for the initial extraction due to its ability to dissolve a wide range of alkaloids.[21][22] Acidified methanol can also be used to enhance the extraction of basic alkaloids.[23]

    • Procedure: The powdered plant material is typically macerated or percolated with the chosen solvent at room temperature for an extended period (e.g., 24-72 hours).[21] This process is often repeated multiple times to ensure exhaustive extraction.[21] The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[21]

2. Acid-Base Partitioning:

  • Objective: To separate the basic alkaloids from neutral and acidic compounds present in the crude extract.

  • Protocol:

    • The crude extract is suspended in a dilute aqueous acid (e.g., 5% HCl), which protonates the basic alkaloids, rendering them water-soluble.[21]

    • This acidic aqueous solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic compounds.[21]

    • The aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonium hydroxide) to a pH of 9-10.[21] This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basified aqueous solution is then extracted with an organic solvent (e.g., dichloromethane or chloroform) to yield a crude alkaloid fraction.[21]

3. Chromatographic Purification:

  • Objective: To separate the individual alkaloids from the crude alkaloid fraction.

  • Techniques:

    • Column Chromatography: The crude alkaloid fraction is often subjected to column chromatography on a stationary phase like silica gel.[21] A gradient of solvents with increasing polarity is used to elute the individual alkaloids based on their affinity for the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC is a powerful technique.[24][25] A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid) and an organic solvent such as acetonitrile or methanol.[21][24]

IV. Analytical Characterization: Unveiling the Molecular Structure

Once purified, the structural elucidation of isoquinoline alkaloids is accomplished using a combination of modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is crucial not only for purification but also for the quantitative analysis of alkaloids in plant extracts and purified fractions.[23][24] By comparing the retention times and UV-Vis spectra of unknown peaks with those of known standards, individual alkaloids can be identified and quantified.[24]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide valuable information about the molecular weight of the alkaloids and their fragmentation patterns, aiding in their identification.[26][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the complete structural elucidation of novel isoquinoline alkaloids, providing detailed information about the connectivity of atoms within the molecule.[10][17]

V. Biological Significance and Therapeutic Potential

The diverse structures of isoquinoline alkaloids give rise to a wide spectrum of pharmacological activities, making them a rich source of lead compounds for drug discovery.[3][28]

Biological ActivityExamples of Isoquinoline Alkaloids
Analgesic Morphine, Codeine[1][3]
Antimicrobial Berberine, Sanguinarine[2][4]
Anticancer Noscapine, Berberine, Sanguinarine[3][4][9]
Anti-inflammatory Berberine, Tetrahydropalmatine[4][29]
Antispasmodic Papaverine[1]
Skeletal Muscle Relaxant Tubocurarine[2]

The continued investigation of these compounds, from their natural sources to their mechanisms of action, holds immense promise for the development of new and effective therapies for a wide range of human diseases.

References

  • Isoquinoline alkaloids - Wikipedia. Available from: [Link]

  • Isoquinoline Alkaloid Biosynthesis - Biocyclopedia. Available from: [Link]

  • Al-Mahmoud, M. S., et al. (2022). Sanguinaria canadensis: Traditional Medicine, Phytochemical Composition, Biological Activities and Current Uses. PMC. Available from: [Link]

  • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available from: [Link]

  • Granica, S., et al. (2022). Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells. MDPI. Available from: [Link]

  • Gremplewski, P., et al. (2019). Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. Journal of Natural Products. Available from: [Link]

  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. ResearchGate. Available from: [Link]

  • Coptis chinensis - Wikipedia. Available from: [Link]

  • Yoshimatsu, K., & Shimomura, K. (2002). Isoquinoline alkaloid production by transformed cultures of Papaver somniferum. PubMed. Available from: [Link]

  • Minami, H., et al. (2008). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. PMC. Available from: [Link]

  • Lee, E. J., & Kim, J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. MDPI. Available from: [Link]

  • Gremplewski, P., et al. (2019). Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. PubMed. Available from: [Link]

  • Granica, S., et al. (2022). Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells. PubMed. Available from: [Link]

  • Staunton, J. (1979). Biosynthesis of lsoquinoline Alkaloids. eLibrary. Available from: [Link]

  • Sato, F., et al. (2001). Metabolic engineering of plant alkaloid biosynthesis. PNAS. Available from: [Link]

  • Gremplewski, P., et al. (2019). Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. Journal of Natural Products. Available from: [Link]

  • Research progress on medicinal resources of Coptis and its isoquinoline alkaloids. ResearchGate. Available from: [Link]

  • The Mind Based and Most Controversial Plant: Papaver somniferum The Opium Poppy. Neuropsychiatry Journal. Available from: [Link]

  • Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota. Scirp.org. Available from: [Link]

  • Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers. Available from: [Link]

  • Papaver somniferum: Phytochemistry, biological activity and toxicology; a review. International Journal of Botany Studies. Available from: [Link]

  • Implications of Physiological Action of Berberis Vulgaris to Understand Its Guiding Symptoms. Homeopathy 360. Available from: [Link]

  • APPALACHIAN PLANT MONOGRAPHS. PlantShoe. Available from: [Link]

  • Salmore, A. K., & Hunter, M. D. (2001). Environmental and genotypic influences on isoquinoline alkaloid content in Sanguinaria canadensis. PubMed. Available from: [Link]

  • Ahmadi-Jouibari, T., et al. (2014). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. PMC. Available from: [Link]

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Available from: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available from: [Link]

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods. SciSpace. Available from: [Link]

  • HPLC separation of isoquinoline alkaloids for quality control of corydalis species. Semantic Scholar. Available from: [Link]

  • The Isoquinoline Alkaloids. the University of Bath's research portal. Available from: [Link]

  • Sanguinaria - Wikipedia. Available from: [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. MDPI. Available from: [Link]

  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Available from: [Link]

  • Isoquinoline alkaloids – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads. ProQuest. Available from: [Link]

  • Simultaneous Determination of Isoquinoline Alkaloids in Medicinal Asiatic Plants by Ultrasound-Assisted Extraction and High-Perf. Taylor & Francis. Available from: [Link]

Sources

Foundational

Therapeutic Targets of Isoquinoline Derivatives: A Technical Guide for Drug Discovery

Executive Summary: The Privileged Scaffold Isoquinoline derivatives represent a cornerstone of medicinal chemistry, often described as a "privileged scaffold" due to their ability to bind diverse biological targets with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

Isoquinoline derivatives represent a cornerstone of medicinal chemistry, often described as a "privileged scaffold" due to their ability to bind diverse biological targets with high affinity. From the naturally occurring alkaloids (berberine, sanguinarine, papaverine) to synthetic tetrahydroisoquinolines (THIQs), this heterocyclic class exhibits polypharmacological profiles that bridge oncology, neurology, and infectious disease.

This guide dissects the molecular mechanisms and validated therapeutic targets of isoquinoline derivatives, providing a rigorous framework for researchers to transition from hit identification to lead optimization.

Part 1: Structural Activity Relationship (SAR) Fundamentals

The isoquinoline core (benzo[c]pyridine) offers distinct vectors for functionalization:

  • C1 Position: Critical for potency in THIQ derivatives (e.g., dopamine regulation).

  • N2 Nitrogen: The protonation state at physiological pH dictates solubility and interaction with anionic residues (e.g., Asp/Glu in enzyme active sites).

  • C6/C7 Substitution: Methoxy or hydroxyl groups here are essential for hydrogen bonding in AChE and Topoisomerase inhibitors.

Part 2: Oncology – The Multi-Target Attack

Isoquinolines do not rely on a single mechanism; they function as "molecular shotguns" disrupting cancer cell survival at multiple checkpoints.

Topoisomerase Inhibition & DNA Damage

Certain isoquinoline derivatives, particularly protoberberines and benzophenanthridines , act as Topoisomerase I and II poisons.

  • Mechanism: They intercalate into DNA and stabilize the cleavable complex (DNA-enzyme intermediate), preventing religation. This leads to double-strand breaks (DSBs), activation of the ATM/ATR pathway, and subsequent apoptosis.

  • Key Derivative: Berberine and synthetic indolo[3,2-c]isoquinolines.

Microtubule Destabilization

Sanguinarine and Noscapine target tubulin, but with distinct modes of action compared to taxanes.

  • Mechanism: They bind to the colchicine-binding site of tubulin, inhibiting polymerization. This arrests cells in the G2/M phase, leading to "mitotic catastrophe."

Kinase Modulation (Aurora & Haspin)

Recent data (2024-2025) highlights pyrrolo[3,2-g]isoquinolines as potent inhibitors of Haspin kinase and Aurora kinases .

  • Role: These kinases regulate chromosomal alignment. Inhibition results in cytokinesis failure.

Visualization: Isoquinoline-Mediated Apoptotic Signaling

Apoptosis_Pathway Iso Isoquinoline Derivative (e.g., Sanguinarine) DNA DNA Intercalation Iso->DNA Mito Mitochondrial Dysfunction Iso->Mito Topo Topoisomerase I/II Inhibition DNA->Topo DSB DNA Double-Strand Breaks Topo->DSB p53 p53 Activation DSB->p53 Bax Bax (Up) p53->Bax Apoptosis APOPTOSIS p53->Apoptosis Bcl2 Bcl-2 (Down) Mito->Bcl2 Mito->Bax CytC Cytochrome C Release Bcl2->CytC Inhibits release Bax->CytC Promotes release Caspase Caspase-3/9 Cascade CytC->Caspase Caspase->Apoptosis

Caption: Dual-mechanism apoptosis induction via DNA damage response and mitochondrial pathway modulation.

Part 3: Neuroprotection – The Dual Inhibitors

In neurodegenerative diseases like Alzheimer’s (AD) and Parkinson’s (PD), Tetrahydroisoquinolines (THIQs) are preferred for their blood-brain barrier (BBB) permeability.

Cholinesterase Inhibition (AChE/BChE)[1][2]
  • Target: Acetylcholinesterase (AChE).[1][2]

  • Mechanism: Dual binding. The isoquinoline moiety binds the catalytic anionic site (CAS), while a tethered aryl group binds the peripheral anionic site (PAS). This prevents ACh hydrolysis and inhibits AChE-induced amyloid-beta aggregation.

  • Data Point: Tacrine-isoquinoline hybrids have demonstrated IC50 values in the low nanomolar range (18–50 nM).

Monoamine Oxidase (MAO-B) Inhibition[2]
  • Target: MAO-B (mitochondrial outer membrane).

  • Relevance: Inhibition prevents dopamine degradation and reduces oxidative stress caused by H2O2 production.

  • Key Structural Feature: Substitution at the C1 and N2 positions of the THIQ ring dictates selectivity for MAO-B over MAO-A.

Part 4: Metabolic Regulation – The AMPK Switch

Berberine is the gold standard isoquinoline for metabolic syndrome.

AMPK Activation
  • Mechanism: Berberine accumulates in mitochondria (driven by membrane potential), inhibiting Complex I. This increases the AMP/ATP ratio, allosterically activating AMPK .

  • Downstream Effects:

    • Inhibition of mTORC1 (induces autophagy).

    • Inhibition of SREBP-1c (reduces lipogenesis).[3]

    • Upregulation of LDLR (lowers plasma cholesterol).

Part 5: Experimental Validation Framework

To ensure scientific integrity, every target claim must be validated using a "Self-Validating System" comprising in silico, in vitro, and biophysical assays.

Protocol 1: Enzyme Inhibition Assay (AChE/MAO/Topo)

Objective: Determine IC50 and mode of inhibition.

  • Preparation: Dissolve isoquinoline derivative in DMSO (final conc. <1%).

  • Incubation: Incubate enzyme (e.g., human recombinant AChE) with substrate (Acetylthiocholine) and inhibitor in phosphate buffer (pH 8.0) for 20 mins at 37°C.

  • Detection: Add Ellman’s reagent (DTNB). Measure absorbance at 412 nm.

  • Validation: Use Tacrine (AChE) or Camptothecin (Topo I) as positive controls.

  • Analysis: Plot Lineweaver-Burk graphs to distinguish competitive vs. non-competitive inhibition.

Protocol 2: Molecular Docking (In Silico Validation)

Objective: Predict binding pose and affinity.

  • Protein Prep: Retrieve crystal structure (e.g., PDB ID: 4URO for Gyrase B or 2XCT for Gyrase-DNA complex). Remove water; add polar hydrogens.

  • Ligand Prep: Energy minimize isoquinoline structure (MMFF94 force field).

  • Docking: Use AutoDock Vina or GOLD. Define grid box around the co-crystallized ligand.

  • Scoring: Filter hits with binding energy < -9.0 kcal/mol.

Visualization: Target Validation Workflow

Validation_Workflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: Biochemical cluster_2 Phase 3: Cellular Docking Molecular Docking (PDB: 4URO/2XCT) Enzyme Enzyme Assay (IC50 Determination) Docking->Enzyme High Affinity Hits ADMET ADMET Prediction (BBB Permeability) Kinetics Kinetic Analysis (Lineweaver-Burk) Enzyme->Kinetics Mechanism Check Viability Viability Assay (MTT/CCK-8) Kinetics->Viability Potent Inhibitors Flow Flow Cytometry (Annexin V/PI) Viability->Flow Phenotypic Validation

Caption: Integrated workflow for validating isoquinoline targets from computation to cellular phenotype.

Part 6: Comparative Data Summary

Derivative ClassPrimary TargetMechanism of ActionTherapeutic Area
Protoberberines (e.g., Berberine)AMPK, Topoisomerase IIActivates AMPK (metabolic); Stabilizes DNA cleavable complex (cancer)Metabolic Syndrome, Oncology
Benzophenanthridines (e.g., Sanguinarine)Microtubules, Aurora KinaseInhibits tubulin polymerization; Disrupts mitosisOncology (G2/M Arrest)
Tetrahydroisoquinolines (THIQs)AChE, MAO-BDual binding (CAS/PAS) of AChE; Inhibits dopamine oxidationAlzheimer's, Parkinson's
Isoquinoline Sulfonamides DNA Gyrase (GyrA)Allosteric inhibition of bacterial supercoilingInfectious Disease (MDR Bacteria)
Pyrrolo-isoquinolines Haspin KinaseInhibits histone H3 phosphorylationOncology (Epigenetics)

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design (2020–2025) . PMC.[4] Available at: [Link] (Verified Context Match).

  • Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria . Nature Communications / PubMed. Available at: [Link]

  • Molecular mechanisms, targets and clinical potential of berberine in regulating metabolism . Frontiers in Pharmacology. Available at: [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines . International Journal of Molecular Sciences. Available at: [Link]

  • Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors . MDPI. Available at: [Link]

  • Berberine stimulates lysosomal AMPK independent of PEN2 . Frontiers in Pharmacology. Available at: [Link]

Sources

Exploratory

Preliminary In Vitro Cytotoxicity Screening of Methyl 2-(isoquinolin-6-yl)acetate

An In-Depth Technical Guide Executive Summary The isoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological potential, particularly in oncology.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological potential, particularly in oncology.[1][2] Compounds featuring this heterocyclic system have been shown to exert anticancer effects through diverse mechanisms, including the modulation of critical signaling pathways and the induction of apoptosis.[1][3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of a novel isoquinoline derivative, methyl 2-(isoquinolin-6-yl)acetate. Early and robust cytotoxicity assessment is a pivotal step in the drug discovery pipeline, enabling the early identification of promising lead compounds and the de-prioritization of those with unfavorable toxicity profiles.[4][5] This document details a hypothesis-driven approach to cell line selection, provides validated, step-by-step protocols for two complementary cytotoxicity assays—the MTT and LDH assays—and offers a clear methodology for data analysis and interpretation. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to generate reliable and reproducible preliminary cytotoxicity data.

Foundational Principles: Designing a Validated Screening Strategy

The initial assessment of a novel chemical entity's cytotoxicity is not merely a procedural step but a foundational experiment that informs the entire subsequent development trajectory. The integrity of this preliminary screen rests on a carefully considered experimental design that is both scientifically sound and strategically aligned with the compound's potential therapeutic application.

The Compound of Interest: Methyl 2-(isoquinolin-6-yl)acetate

The subject of this guide is methyl 2-(isoquinolin-6-yl)acetate. As a derivative of the isoquinoline core, it is hypothesized to possess potential cytotoxic activity against cancer cells. The ester functionality introduces physicochemical properties that may influence cell permeability and metabolic stability, making a direct assessment of its biological activity essential.

Rationale for Cell Line Selection: A Targeted, Multi-line Approach

The choice of cell lines is a critical determinant of an assay's relevance.[6] A common pitfall is the use of a single, convenient cell line, which provides a very narrow view of a compound's activity. Our strategy is to employ a well-characterized panel of both cancerous and non-cancerous cell lines to establish not only potency but also preliminary selectivity.

Given that isoquinoline derivatives have shown efficacy across various malignancies, including melanoma, breast, lung, and colon cancers, a representative panel is proposed.[1][7]

Table 1: Proposed Cell Line Panel for Preliminary Screening

Cell LineCancer TypeKey CharacteristicsRationale
A375 Malignant MelanomaBRAF V600E mutantRepresents a cancer type where isoquinolines have shown promise.[7][8]
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER)+A widely used model for hormone-dependent breast cancer.[1]
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC) modelRepresents a major indication in oncology.[1]
HCT116 Colorectal CarcinomaKRAS mutantA common model for gastrointestinal cancers.[1]
HEK293 Human Embryonic KidneyNon-cancerous originServes as a crucial control to assess general cytotoxicity and determine a preliminary therapeutic window.[9]

This multi-line approach provides a more comprehensive initial profile of the compound's activity spectrum and is essential for making an informed decision to advance the compound to further testing.[10]

Rationale for Assay Selection: A Dual-Mechanism Approach

To build a robust and self-validating screening system, we will employ two distinct but complementary assays that measure different hallmarks of cell death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[11][12] A reduction in signal indicates a loss of metabolic function, which is an indirect measure of cell viability and proliferation.[13]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[14][15] It is a direct measure of cell membrane integrity and serves as a marker for cytotoxicity caused by necrosis or late-stage apoptosis.[16]

Running these assays in parallel allows for a more nuanced interpretation. For example, a compound that significantly reduces the MTT signal without a corresponding increase in LDH release may be cytostatic (inhibiting proliferation) rather than cytotoxic (actively killing cells), an important distinction in early-stage drug development.

The Experimental Blueprint: Protocols and Workflows

This section provides detailed, step-by-step protocols designed for reproducibility and scientific rigor. Each protocol incorporates the necessary controls to ensure the data is self-validating.

Overall Experimental Workflow

The screening process follows a logical sequence from preparation to data analysis. This workflow is designed for efficiency and can be adapted for higher throughput applications.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) prep_cells Culture & Expand Cell Lines seed_plate Seed Cells in 96-well Plates prep_cells->seed_plate treat_cells Treat with Serial Dilutions of Compound (24-72h) seed_plate->treat_cells perform_assays Perform MTT and LDH Assays treat_cells->perform_assays read_plate Measure Absorbance (Spectrophotometer) perform_assays->read_plate calc_viability Calculate % Viability and % Cytotoxicity read_plate->calc_viability gen_curve Generate Dose-Response Curves & Calculate IC50 calc_viability->gen_curve report Final Report gen_curve->report Interpret Data & Report Findings

Figure 1: High-level workflow for preliminary cytotoxicity screening.

Materials and Reagents
  • Methyl 2-(isoquinolin-6-yl)acetate (Test Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cell lines (A375, MCF-7, A549, HCT116, HEK293)

  • Complete growth media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).[12]

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[12]

  • Commercially available LDH Cytotoxicity Assay Kit (containing catalyst, dye solution, and lysis buffer).

  • Doxorubicin or another known cytotoxic agent (Positive Control)

  • Sterile 96-well flat-bottom cell culture plates

Protocol 1: MTT Assay for Cell Viability Assessment

This protocol is adapted from standard methodologies and is designed to quantify changes in metabolic activity.[11][13]

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

    • Dilute the cells in complete growth medium to an optimized seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave wells on the periphery filled with sterile PBS to minimize evaporation (edge effects).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[17]

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of the test compound in serum-free medium from your high-concentration stock. For an initial screen, a range from 100 µM to 0.1 µM is typical.

    • Prepare 2X solutions for controls: Medium only (untreated), vehicle control (e.g., 0.5% DMSO, matching the highest concentration used for the test compound), and a positive control (e.g., Doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions and controls to the appropriate wells in triplicate.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48- or 72-hour incubation is common for initial screens.[18]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[11]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization and Measurement:

    • After the MTT incubation, add 100 µL of Solubilization Solution to each well.[12]

    • Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[13]

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

Protocol 2: LDH Assay for Membrane Integrity Assessment

This protocol measures LDH release and should be run on a parallel plate prepared identically to the MTT assay.[14]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol to prepare an identical 96-well plate with cells and compound treatments.

    • Crucially, you must also set up controls for this specific assay:

      • Spontaneous LDH Release: Untreated cells (represents baseline cell death).

      • Maximum LDH Release: Untreated cells to which 10 µL of the kit's Lysis Buffer is added 30-45 minutes before the end of the incubation period.

      • Vehicle Control: Cells treated with the highest concentration of DMSO.

      • Medium Background: Wells with medium but no cells.

  • Sample Collection:

    • At the end of the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Do not disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the catalyst and dye solutions).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate at room temperature for 20-30 minutes, protected from light.[15]

  • Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer, typically 490 nm.[14]

Data Analysis and Interpretation: From Raw Numbers to Actionable Insights

Proper data analysis is as critical as the experimental execution. The goal is to transform raw absorbance values into clear metrics of cytotoxicity, primarily the IC₅₀ value.

MTT Data Calculation

The absorbance from the MTT assay correlates with the number of viable, metabolically active cells.

  • Corrected Absorbance = (Absorbance of Sample) - (Absorbance of Medium-Only Blank)

  • Percentage Viability (%) = [ (Corrected Absorbance of Sample) / (Corrected Absorbance of Vehicle Control) ] * 100

LDH Data Calculation

The absorbance from the LDH assay is proportional to the amount of LDH released, indicating cell lysis.

  • Corrected Absorbance = (Absorbance of Sample) - (Absorbance of Medium Background)

  • Percentage Cytotoxicity (%) = [ (Corrected Absorbance of Sample - Corrected Absorbance of Spontaneous Release) / (Corrected Absorbance of Maximum Release - Corrected Absorbance of Spontaneous Release) ] * 100

IC₅₀ Determination and Data Presentation

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that causes a 50% reduction in the measured effect (e.g., viability).

  • Plot Percentage Viability (or Percentage Cytotoxicity) against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or an equivalent to fit a sigmoidal dose-response curve.

  • The software will calculate the IC₅₀ value from this curve.

The final data should be summarized in a clear, concise table for easy comparison across cell lines.

Table 2: Hypothetical Preliminary Cytotoxicity Data for Methyl 2-(isoquinolin-6-yl)acetate (48h Exposure)

Cell LineAssayIC₅₀ (µM)
A375 (Melanoma)MTT7.5
LDH9.2
MCF-7 (Breast)MTT12.1
LDH15.8
A549 (Lung)MTT25.4
LDH31.0
HCT116 (Colon)MTT9.8
LDH11.5
HEK293 (Non-cancerous)MTT> 100
LDH> 100

Interpretation of Hypothetical Data: In this example, the compound shows potent activity against melanoma (A375) and colon (HCT116) cancer cell lines. The IC₅₀ values from the MTT and LDH assays are comparable, suggesting a primarily cytotoxic, rather than cytostatic, mode of action. Crucially, the IC₅₀ value against the non-cancerous HEK293 cells is significantly higher (>100 µM), indicating a favorable selectivity profile that warrants further investigation.

Mechanistic Considerations and Future Directions

The preliminary screen is the first step. The data, combined with knowledge of the broader isoquinoline class, can guide the next phase of research. Isoquinoline derivatives are known to interfere with key cancer-related signaling pathways.[1] One of the most frequently implicated is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[19]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Methyl 2-(isoquinolin-6-yl)acetate Compound->PI3K Potential Inhibition Compound->Akt

Figure 2: Potential mechanism of action via the PI3K/Akt/mTOR pathway.

Based on the preliminary cytotoxicity data, subsequent experiments should aim to elucidate the specific mechanism of cell death. Logical next steps include:

  • Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to confirm if the compound induces apoptosis.

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

  • Western Blotting: To probe for changes in key proteins within suspected pathways, such as the phosphorylation status of Akt and its downstream targets.[1]

Conclusion

This guide has outlined a robust, multi-faceted strategy for the preliminary in vitro cytotoxicity screening of methyl 2-(isoquinolin-6-yl)acetate. By integrating a rationale-driven selection of cell lines with a dual-assay system (MTT and LDH), researchers can generate reliable, interpretable, and actionable data. The inclusion of rigorous controls within each protocol ensures the trustworthiness of the results, while the framework for data analysis provides a clear path from raw absorbance values to the critical IC₅₀ metric. This foundational screen is an indispensable tool in the early stages of drug discovery, providing the essential data needed to identify and advance promising new therapeutic candidates.

References

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. PMC.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - NIH.
  • Navigating the Structure-Activity Landscape of Isoquinoline Alkaloids for Cytotoxicity. Benchchem.
  • LDH assay kit guide: Principles and applic
  • What is the principle of LDH assay?.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • In Vitro Cytotoxicity Assays: Applic
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • Determination of Cytotoxic Activity of Selected Isoquinoline Alkaloids and Plant Extracts Obtained from Various Parts of Mahonia. Semantic Scholar.
  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Toxicol Res.
  • A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. Benchchem.
  • MTT assay protocol. Abcam.
  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PMC.
  • MTT Cell Proliferation Assay.
  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • What cell line should I choose for citotoxicity assays?.
  • LDH Cytotoxicity Assay Kit. Cell Signaling Technology.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Selection of optimal cell lines for high-content phenotypic screening. bioRxiv.

Sources

Protocols & Analytical Methods

Method

using methyl 2-(isoquinolin-6-yl)acetate in fragment-based drug design

Application Note: Strategic Deployment of Methyl 2-(isoquinolin-6-yl)acetate in Fragment-Based Drug Discovery (FBDD) Abstract This guide details the operational framework for utilizing methyl 2-(isoquinolin-6-yl)acetate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of Methyl 2-(isoquinolin-6-yl)acetate in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the operational framework for utilizing methyl 2-(isoquinolin-6-yl)acetate (Compound 1 ) as a high-value fragment intermediate in kinase-targeted drug design. While the isoquinoline scaffold is a privileged structure for ATP-competitive inhibition, the C6-acetate moiety provides a critical "growth vector" for rapid library elaboration. This document outlines the biophysical validation of this fragment, its structural logic within the "Rule of Three" (Ro3), and a parallel synthesis protocol for evolving this hit into nanomolar leads via amidation strategies.

Part 1: The Fragment Profile & Structural Logic

Physicochemical Profile (Rule of Three Compliance)

In FBDD, strict adherence to the Rule of Three (Ro3) ensures that the starting fragment leaves sufficient chemical space for optimization without violating drug-like properties (Lipinski's Rule of 5) later in the process. Compound 1 represents an ideal "seed" fragment.

PropertyValueRo3 CriteriaStatus
Molecular Weight (MW) 201.22 Da< 300 DaPass
cLogP ~1.8< 3.0Pass
H-Bond Donors (HBD) 0< 3Pass
H-Bond Acceptors (HBA) 3< 3Pass
Rotatable Bonds 3< 3Pass
Polar Surface Area (PSA) ~39 Ų< 60 ŲPass
Structural Biology: The "Exit Vector" Concept

The isoquinoline core typically functions as a "hinge binder" in kinase active sites, mimicking the adenine ring of ATP. The nitrogen at position 2 (N2) accepts a hydrogen bond from the backbone amide of the hinge region.

  • The Anchor: Isoquinoline core (Hinge interaction).[1]

  • The Vector: The C6-acetate group. In many kinase crystal structures (e.g., PKA, ROCK), the C6 position points toward the solvent-accessible region.

  • The Strategy: The methyl ester is not the final drug; it is a synthetic handle . We utilize it to "grow" the fragment into the solvent channel, improving affinity and solubility simultaneously.

BindingMode cluster_legend Interaction Logic Isoquinoline Isoquinoline Core (Hinge Binder) Hinge Kinase Hinge Region (Backbone NH) Isoquinoline->Hinge H-Bond Acceptor (N2) Vector C6-Acetate Linker (Growth Vector) Isoquinoline->Vector Covalent Attachment Solvent Solvent Channel (Library Expansion) Vector->Solvent Elaboration (Amidation/Reduction)

Figure 1: Schematic representation of the binding mode and growth strategy. The isoquinoline anchors the molecule, while the acetate group serves as the vector for optimization.

Part 2: Biophysical Validation Protocols

Before chemical elaboration, the binding of the core fragment must be validated. Surface Plasmon Resonance (SPR) is preferred over thermal shift assays for fragments due to their low affinity (


 often in the 

M-mM range).
Protocol A: SPR "Clean Screen" & Affinity Check

Objective: Confirm specific binding to the target protein and rule out aggregation or super-stoichiometric binding.

Materials:

  • Instrument: Biacore 8K or S200 (Cytiva).

  • Sensor Chip: CM5 (Carboxymethyl dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO. Note: DMSO concentration must be matched exactly between sample and buffer.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target kinase (e.g., ROCK1, PKA) via amine coupling to ~3000 RU. Leave Flow Cell 1 (FC1) blank as a reference.

  • Solubility Check: Dissolve Methyl 2-(isoquinolin-6-yl)acetate in 100% DMSO to 100 mM. Dilute to 50 mM in DMSO, then inspect for precipitation.

  • Clean Screen (Single Concentration):

    • Inject the fragment at 50

      
      M (fixed concentration).
      
    • Pass Criteria: Response is within 50-150% of theoretical

      
       (calculated based on MW ratio).
      
    • Fail Criteria: "Square wave" binding with response > 200%

      
       (indicates aggregation).
      
  • Dose Response (

    
     Determination): 
    
    • Prepare a 2-fold dilution series: 1 mM down to 15

      
      M (8 points).
      
    • Inject for 30s contact time, 15s dissociation.

    • Analysis: Fit to a 1:1 Steady State Affinity model. Do not use kinetic fitting for fast-on/fast-off fragments.

Data Interpretation:

  • Valid Hit:

    
     between 10 
    
    
    
    M and 500
    
    
    M. Ligand Efficiency (LE) > 0.3.
  • Flag: If

    
     > 2 mM, the fragment is too weak for efficient growing.
    

Part 3: Synthetic Elaboration (The "Grow" Protocol)

Once binding is confirmed, the methyl ester is converted into a library of amides. This targets the "Solvent Channel" (see Fig 1). The following protocol utilizes a high-throughput parallel synthesis approach.

Protocol B: Direct Aminolysis (Library Generation)

Rationale: Direct conversion of the ester to amide avoids the isolation of the carboxylic acid intermediate, streamlining the workflow.

Reaction Scheme: Isoquinoline-CH2-COOMe + R-NH2 + AlMe3 -> Isoquinoline-CH2-CONHR

Reagents:

  • Compound 1 (Methyl 2-(isoquinolin-6-yl)acetate).

  • Diverse amine library (primary and secondary amines, focusing on solubilizing groups like morpholines, piperazines, and polar aromatics).

  • Trimethylaluminum (AlMe

    
    ) (2.0 M in toluene) - Handle with extreme caution (Pyrophoric).
    
  • Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, prepare a 0.2 M stock solution of Compound 1 in anhydrous DCM.

  • Activation: In a 96-well glass reaction block, dispense 1.2 equivalents of the amine (

    
    ) for each well.
    
  • Reagent Addition:

    • Carefully add 1.5 equivalents of AlMe

      
       to each amine-containing well.
      
    • Incubate at RT for 15 minutes to form the aluminum amide species.

  • Coupling: Add 1.0 equivalent of the Compound 1 stock solution to each well.

  • Incubation: Seal the block and heat to 45°C for 12 hours.

  • Quenching (Critical):

    • Cool to 0°C.

    • Slowly add dilute HCl (1M) or Rochelle's salt solution to quench the aluminum species. Gas evolution (methane) will occur.

  • Purification:

    • Extract with EtOAc.

    • Evaporate solvent.

    • Purify via preparative HPLC (Reverse phase, Water/Acetonitrile gradient).

Alternative Pathway (If Aminolysis Fails): Hydrolysis of ester (LiOH, THF/Water)


 Acid 

HATU coupling with amines.

Part 4: Design Cycle & Decision Making

Use the following flowchart to guide the iterative design process after library synthesis.

FBDD_Cycle Hit Fragment Hit (Compound 1) Design Design Library (R-groups for Solubility) Hit->Design Synth Parallel Synthesis (Protocol B) Design->Synth Test Biophysical Assay (Protocol A - SPR) Synth->Test Decision Calculate LE & LLE Test->Decision Decision->Hit Fail (Non-binder) Decision->Design Optimize (Low LE)

Figure 2: The iterative FBDD cycle. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are the primary metrics for selection.

Data Analysis Table (Example Output):

Analog IDR-Group

(SPR)
LE (kcal/mol/heavy atom)Decision
Cmpd 1 -OMe (Parent)150

M
0.42Benchmark
Iso-02 -NH-Ethyl80

M
0.38Keep (Solubility)
Iso-03 -NH-Benzyl5

M
0.35Lead Series
Iso-04 -NH-tButyl> 500

M
< 0.25Discard (Steric Clash)

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Nature Reviews Drug Discovery.[2] Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[3][4][5] Nature Chemistry. Link

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Hidaka, H., et al. (1984).[6] "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors."[1] Biochemistry. (Foundational text on Isoquinoline scaffold). Link

  • Cytiva. (2023). "Biacore Sensor Surface Handbook." (For SPR Protocol grounding). Link

Sources

Application

Application Note: Protocol for the Synthesis of Substituted Isoquinolines from Methyl 2-(isoquinolin-6-yl)acetate

Introduction & Scientific Rationale The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted kinase inhibitors. Specifically, isoquinoline derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted kinase inhibitors. Specifically, isoquinoline derivatives exhibit potent activity against Rho-associated, coiled-coil-containing protein kinases (ROCK1 and ROCK2), which are critical regulators of the actin cytoskeleton, cell motility, and smooth muscle contraction [1].

Methyl 2-(isoquinolin-6-yl)acetate (CAS: 1260758-99-3) serves as a highly versatile, commercially available building block for accessing novel ROCK inhibitors and other bioactive molecules. The presence of both an ester functionality and an active methylene group at the benzylic position allows for divergent synthetic pathways:

  • Saponification and Amidation: Yields N-substituted 2-(isoquinolin-6-yl)acetamides, which are critical for exploring the hinge-binding region of kinases.

  • Alpha-Alkylation: Introduces steric bulk and stereocenters at the alpha-carbon, modulating target selectivity and improving metabolic stability.

This application note provides a self-validating, step-by-step protocol for the divergent synthesis of substituted isoquinolines from methyl 2-(isoquinolin-6-yl)acetate, complete with mechanistic rationales and analytical benchmarks.

Mechanistic Overview: Targeting the ROCK Pathway

To understand the structural requirements of the synthesized isoquinoline derivatives, it is essential to contextualize their biological target. ROCK inhibitors, such as the FDA-approved Netarsudil [2], competitively bind to the ATP-binding pocket of the kinase. The isoquinoline nitrogen acts as a crucial hydrogen bond acceptor with the kinase hinge region.

G GPCR GPCR Activation RhoA RhoA-GTP (Active) GPCR->RhoA GEF ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MLC Myosin Light Chain Phosphorylation ROCK->MLC Kinase Activity Actin Actin Cytoskeleton Contraction MLC->Actin Contraction Inhibitor Isoquinoline-based Inhibitor Inhibitor->ROCK Competitive binding at ATP site

Figure 1: RhoA/ROCK signaling cascade targeted by isoquinoline-derived inhibitors.

Synthetic Strategy & Workflow

The synthetic workflow leverages the dual reactivity of the starting material. Pathway A focuses on ester hydrolysis followed by HATU-mediated amide coupling [3]. Pathway B utilizes cryogenic enolate chemistry to functionalize the alpha-position prior to downstream modifications.

Synth SM Methyl 2-(isoquinolin-6-yl)acetate (Starting Material) Acid 2-(Isoquinolin-6-yl)acetic acid (Intermediate) SM->Acid LiOH, THF/H2O (Saponification) Alkylated Methyl 2-alkyl-2-(isoquinolin-6-yl)acetate (Alpha-Branched) SM->Alkylated LDA, R-X, -78°C (Alpha-Alkylation) Amide N-Substituted 2-(isoquinolin-6-yl)acetamide Acid->Amide Amine, HATU, DIPEA (Amide Coupling) AlkylatedAmide Alpha-Branched Isoquinoline Acetamide Alkylated->AlkylatedAmide 1. LiOH 2. Amine, HATU

Figure 2: Divergent synthetic workflow from methyl 2-(isoquinolin-6-yl)acetate.

Detailed Experimental Protocols

Protocol A: Saponification to 2-(Isoquinolin-6-yl)acetic acid

Objective: Mild cleavage of the methyl ester to yield the free carboxylic acid for downstream coupling.

  • Preparation: In a 100 mL round-bottom flask, dissolve methyl 2-(isoquinolin-6-yl)acetate (1.0 g, 4.97 mmol) in a 3:1 mixture of THF and deionized water (40 mL).

    • Causality: THF solubilizes the organic ester, while water solubilizes the inorganic base. The 3:1 ratio ensures a homogenous monophasic or finely dispersed biphasic system, maximizing the reaction rate.

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (0.42 g, 9.94 mmol, 2.0 eq) in one portion.

    • Causality: LiOH is preferred over NaOH or KOH because it provides a milder basic environment, preventing potential degradation or ring-opening side reactions of the electron-deficient isoquinoline core.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 4 hours. Monitor completion via TLC (Eluent: 50% EtOAc in Hexanes; the ester Rf is ~0.6, while the acid stays at the baseline).

  • Workup & Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and cool to 0°C. Carefully acidify with 1M HCl dropwise until the pH reaches 4.5–5.0.

    • Causality: The isoquinoline nitrogen has a pKa of ~5.4, and the carboxylic acid has a pKa of ~4.5. Adjusting the pH to their isoelectric point (~4.8) ensures the formation of the neutral zwitterion, which precipitates out of the aqueous solution.

  • Filtration: Collect the resulting precipitate by vacuum filtration, wash with cold water (2 × 5 mL), and dry under high vacuum to afford 2-(isoquinolin-6-yl)acetic acid as a pale solid.

Protocol B: Synthesis of N-Substituted 2-(Isoquinolin-6-yl)acetamides

Objective: Formation of an amide bond using an optimized coupling reagent to prevent racemization (if applicable) and ensure high yields.

  • Activation: In an oven-dried flask under an argon atmosphere, dissolve 2-(isoquinolin-6-yl)acetic acid (0.5 g, 2.67 mmol) in anhydrous DMF (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.4 mL, 8.01 mmol, 3.0 eq) followed by HATU (1.22 g, 3.20 mmol, 1.2 eq).

    • Causality: HATU rapidly forms an active OAt-ester intermediate. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any hydrochloride salts from the incoming amine, without participating in unwanted nucleophilic attacks.

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution will typically turn a deep yellow/orange, indicating the formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (2.94 mmol, 1.1 eq) dropwise or in one portion. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL).

    • Causality: DMF is highly miscible with EtOAc. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, effectively removing it from the organic product.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure amide.

Protocol C: Alpha-Alkylation of the Ester

Objective: Introduction of functional groups at the active methylene position via enolate chemistry.

  • Enolate Formation: In a flame-dried Schlenk flask under argon, dissolve methyl 2-(isoquinolin-6-yl)acetate (0.5 g, 2.48 mmol) in anhydrous THF (15 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add a 2.0 M solution of Lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene (1.36 mL, 2.73 mmol, 1.1 eq).

    • Causality: LDA is a strong, sterically hindered base. At -78°C, it selectively and kinetically deprotonates the alpha-carbon to form the lithium enolate without attacking the ester carbonyl (which would lead to Claisen condensation).

  • Alkylation: Stir at -78°C for 30 minutes. Add the alkyl halide (e.g., Methyl iodide, 0.18 mL, 2.98 mmol, 1.2 eq) dropwise.

  • Completion: Allow the reaction mixture to slowly warm to room temperature over 3 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (10 mL).

    • Causality: NH₄Cl provides a mildly acidic proton source that destroys any unreacted LDA and enolate without risking the acid-catalyzed hydrolysis of the newly formed ester.

  • Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the alpha-alkylated ester.

Quantitative Data & Analytical Benchmarks

To ensure the self-validating nature of these protocols, researchers should reference the following expected yields and key ¹H NMR analytical markers to confirm successful transformations.

TransformationProduct ScaffoldExpected YieldReaction TimeKey Analytical Marker (¹H NMR, CDCl₃ / DMSO-d₆)
Saponification 2-(Isoquinolin-6-yl)acetic acid85–95%4 hDisappearance of the sharp singlet at ~3.7 ppm (O-CH₃).
Amide Coupling N-Substituted 2-(isoquinolin-6-yl)acetamide70–85%12 hEmergence of the amide N-H broad singlet (~8.0–8.5 ppm).
Alpha-Alkylation Methyl 2-alkyl-2-(isoquinolin-6-yl)acetate65–80%4 hShift of the alpha-proton from a singlet (~3.8 ppm) to a quartet/multiplet, and appearance of the new alkyl group signals.

Table 1: Analytical Benchmarks and Expected Yields for Isoquinoline-6-acetate Derivatives.

References

  • Netarsudil - PubChem Compound Summary. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Rhopressa (netarsudil ophthalmic solution) FDA Label. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Design and Synthesis of Novel Kinase Inhibitors. AMS Tesi di Dottorato, University of Bologna. Available at: [Link]

Method

high-throughput screening of methyl 2-(isoquinolin-6-yl)acetate derivatives

Application Note: High-Throughput Screening of Methyl 2-(isoquinolin-6-yl)acetate Derivatives for ROCK1/2 Inhibition Introduction & Scientific Rationale The discovery of novel Rho-associated protein kinase (ROCK) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Methyl 2-(isoquinolin-6-yl)acetate Derivatives for ROCK1/2 Inhibition

Introduction & Scientific Rationale

The discovery of novel Rho-associated protein kinase (ROCK) inhibitors has become a critical focus in cardiovascular, fibrotic, and ophthalmic drug development. Methyl 2-(isoquinolin-6-yl)acetate (CAS: 1260758-99-3) serves as a highly versatile, privileged small-molecule scaffold for library generation[1]. The isoquinolin-6-yl core acts as a potent ATP-competitive hinge-binder within the kinase domain, a pharmacophore clinically validated by netarsudil, an FDA-approved ROCK inhibitor for the treatment of open-angle glaucoma[2].

By utilizing the methyl acetate moiety as a synthetic handle, researchers can execute rapid, high-throughput combinatorial amidation or esterification. This allows for extensive exploration of the ribose-binding pocket and solvent-exposed regions of the ROCK1/2 active sites. However, ROCK1 and ROCK2 share 92% homology in their kinase domains[3], making the identification of highly potent and selective inhibitors challenging.

To systematically triage these derivatives, we deploy a self-validating High-Throughput Screening (HTS) cascade. This workflow integrates a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay[4] with a secondary high-content phenotypic screen.

HTS_Workflow A Library Generation Methyl 2-(isoquinolin-6-yl)acetate B Primary Screen TR-FRET ROCK Assay A->B >10,000 cmpds C Counter Screen Kinase Selectivity B->C IC50 < 100 nM D Phenotypic Screen TM Cell Actin C->D >100x Select

Fig 1. HTS cascade for triaging methyl 2-(isoquinolin-6-yl)acetate derivatives.

Primary Biochemical Screen: TR-FRET ROCK1/2 Kinase Assay

Causality & Assay Design: We utilize TR-FRET for the primary biochemical screen because it virtually eliminates false positives caused by the auto-fluorescence of library compounds. The assay relies on recombinant ROCK1/2 enzymes (amino acids 5-554) and a fluorescein (FAM)-tagged S6 ribosomal protein-derived peptide substrate[5]. The ATP concentration is strictly maintained near its apparent


 (10 μM) to ensure the assay is highly sensitive to ATP-competitive isoquinoline derivatives[4].
Optimized Quantitative Parameters

To ensure reproducibility, the following parameters have been optimized for a 384-well format.

ParameterROCK1 AssayROCK2 AssayScientific Rationale
Enzyme Concentration 1.2 nM1.6 nMTitrated to achieve 20-30% substrate phosphorylation, ensuring linear reaction kinetics[4].
ATP Concentration 10 μM10 μMSet at

to balance signal strength with sensitivity to competitive inhibitors.
Substrate (FAM-S6) 1.0 μM1.0 μMProvides optimal FRET signal-to-background ratio without substrate inhibition[4].
Incubation Time 60 minutes60 minutesAllows steady-state turnover before quenching with EDTA.
Acceptable Z'-factor ≥ 0.65≥ 0.65Ensures robust separation between positive and negative controls.
Step-by-Step Protocol: 384-Well TR-FRET Assay

Self-Validating System: Every 384-well plate must contain 16 wells of 10 μM Netarsudil (100% inhibition control) and 16 wells of 1% DMSO (0% inhibition control). The plate data is automatically rejected if the calculated Z'-factor falls below 0.65, immediately flagging liquid handling errors or reagent degradation.

  • Compound Preparation: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of methyl 2-(isoquinolin-6-yl)acetate derivatives (10 mM in DMSO) into a white, low-volume 384-well assay plate.

  • Enzyme Addition: Dispense 5 μL of 2X ROCK enzyme solution (3.2 nM ROCK2 in assay buffer: 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT) into the wells[4].

  • Pre-incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow compound-enzyme binding.

  • Reaction Initiation: Add 5 μL of 2X Substrate/ATP mix (2.0 μM FAM-S6 peptide, 20 μM ATP in assay buffer) to initiate the kinase reaction[4].

  • Kinase Reaction: Incubate the plate in the dark at RT for exactly 60 minutes.

  • Reaction Quenching & Detection: Add 10 μL of TR-FRET detection buffer containing 20 mM EDTA (to chelate Mg²⁺ and stop the reaction) and 2 nM Terbium (Tb)-labeled anti-phospho-S6 antibody.

  • Signal Maturation: Incubate for 2 hours at RT to allow the FRET complex to stabilize.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 490 nm (Tb donor) and 520 nm (FAM acceptor). Calculate the FRET ratio (520/490 nm).

Secondary Phenotypic Screen: Trabecular Meshwork Actin Depolymerization

Causality & Assay Design: Biochemical potency does not always translate to cellular efficacy due to poor membrane permeability or efflux. ROCK inhibitors exert their primary therapeutic effect in glaucoma by inhibiting the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). This prevents Myosin Light Chain (MLC) contraction, leading to the disassembly of actin stress fibers in Trabecular Meshwork (TM) cells, thereby increasing aqueous humor outflow[2]. We utilize high-content imaging of F-actin to directly quantify this phenotypic relaxation.

ROCK_Pathway RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates Inhibitor Isoquinolin-6-yl Derivatives Inhibitor->ROCK ATP-competitive Inhibition MLC Myosin Light Chain MYPT1->MLC Increases p-MLC Actin Actin Stress Fibers MLC->Actin Contraction

Fig 2. Mechanism of action for ROCK inhibitors in actomyosin contractility.

Step-by-Step Protocol: High-Content F-Actin Imaging

Self-Validating System: Phenotypic assays are prone to edge effects and cell seeding variations. To validate the assay, nuclear counting (Hoechst 33342) is performed simultaneously. Any well showing >20% reduction in nuclear count compared to the vehicle control is flagged for compound cytotoxicity rather than true pharmacological actin depolymerization.

  • Cell Seeding: Seed primary human Trabecular Meshwork (hTM) cells at 4,000 cells/well in a 384-well black, clear-bottom imaging plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with hit compounds (from the primary screen) at 1 μM and 10 μM concentrations for 4 hours. Include 0.1% DMSO as a negative control and 10 μM Netarsudil as a positive control.

  • Fixation: Aspirate media and add 4% paraformaldehyde (PFA) in PBS for 15 minutes at RT. Wash three times with PBS.

  • Permeabilization: Add 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Staining: Add a staining cocktail containing Alexa Fluor 488-Phalloidin (1:400) for F-actin and Hoechst 33342 (1 μg/mL) for nuclei. Incubate in the dark for 45 minutes at RT.

  • Imaging & Analysis: Image the plates using an automated high-content confocal microscope (e.g., PerkinElmer Opera Phenix) at 20X magnification. Use automated image analysis software to quantify the total area of F-actin stress fibers per cell (normalized to the nuclear count).

  • Hit Triage: Compounds that reduce F-actin fiber area by >60% without reducing cell viability are advanced to in vivo intraocular pressure (IOP) models.

References

1.[1] CymitQuimica. Methyl 2-(isoquinolin-6-yl)acetate. Available at: 2.[2] National Institutes of Health (NIH). New glaucoma medications: latanoprostene bunod, netarsudil, and fixed combination netarsudil-latanoprost - PMC. Available at: 3.[4] Ingenta Connect. Discovery of Novel Scaffolds for Rho Kinase 2 Inhibitor Through TR- FRET-Based High Throughput Screening Assay. Available at: 4.[3] AACR Journals. ROCK1 and ROCK2 Are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion. Available at: 5.[5] BPS Bioscience. ROCK2 Kinase Assay Kit. Available at:

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Methyl 2-(isoquinolin-6-yl)acetate in Biological Matrices

Executive Summary This guide details the method development and validation strategy for the quantification of Methyl 2-(isoquinolin-6-yl)acetate (M-IQA) in biological samples. As an isoquinoline derivative containing a m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the method development and validation strategy for the quantification of Methyl 2-(isoquinolin-6-yl)acetate (M-IQA) in biological samples. As an isoquinoline derivative containing a methyl ester moiety, M-IQA presents two primary bioanalytical challenges: enzymatic instability due to plasma esterases and pH-dependent solubility driven by the basic isoquinoline nitrogen.

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Positive Electrospray Ionization (ESI+) mode. Distinct from standard small-molecule workflows, this method incorporates a critical ester-stabilization step at the point of collection to prevent ex vivo hydrolysis to the corresponding carboxylic acid metabolite.

Chemical Properties & Mechanistic Strategy

Physicochemical Profile[1]
  • Molecular Formula: C₁₂H₁₁NO₂

  • Molecular Weight: 201.22 g/mol [1]

  • Target Ion (M+H)⁺: m/z 202.2

  • Basicity: The isoquinoline nitrogen (pKa ~5.4) requires acidic mobile phases for optimal ionization.

  • Lipophilicity: Moderate LogP (~1.8–2.2), suitable for Reversed-Phase Chromatography (RPC).

The Stability Challenge (Critical Control Point)

Methyl esters are highly susceptible to hydrolysis by carboxylesterases (CES), particularly in rodent plasma (rat/mouse) used in preclinical studies. Without inhibition, M-IQA will rapidly degrade to 2-(isoquinolin-6-yl)acetic acid , leading to severe underestimation of the parent compound.

Strategic Intervention:

  • Temperature Control: All processing at 4°C (Ice bath).

  • Chemical Inhibition: Use of organophosphate inhibitors (e.g., PMSF, BNPP) or immediate acidification.

  • Acidification: Lowering plasma pH to <4.0 drastically reduces esterase activity.

Experimental Protocol

Materials & Reagents
  • Analyte: Methyl 2-(isoquinolin-6-yl)acetate (Reference Standard, >98% purity).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g., M-IQA-d3) is preferred. If unavailable, use a structural analog like Papaverine or Diazepam (due to similar retention/ionization characteristics).

  • Stabilizer: 1M Citric Acid or 100 mM PMSF (Phenylmethylsulfonyl fluoride) in ethanol.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Collection & Stabilization (The "Golden Hour")

Standard EDTA/Heparin tubes are insufficient.

  • Preparation: Pre-load collection tubes with 10 µL of 1M Citric Acid per 1 mL of blood anticipated.

  • Collection: Draw blood and immediately invert 5 times to mix acid.

  • Centrifugation: Spin at 3000 x g for 10 min at 4°C.

  • Harvest: Transfer plasma to cryovials. Check pH with a spot strip; target pH is 3.0–4.0.

  • Storage: Snap freeze on dry ice; store at -80°C.

Sample Preparation: Protein Precipitation (PPT)

Designed for high throughput and maximum recovery.

  • Thaw: Thaw plasma samples on wet ice.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The FA ensures the ester remains stable during the protein crash.

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifugation: 4000 x g for 15 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of 10 mM Ammonium Formate (aq) to match initial mobile phase conditions.

LC-MS/MS Conditions

Chromatographic Separation
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.

    • Rationale: CSH (Charged Surface Hybrid) technology provides superior peak shape for basic compounds like isoquinolines at low pH.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

    • 5.5 min: Stop

Mass Spectrometry Parameters (Sciex QTRAP / Waters Xevo)
  • Source: ESI Positive (ESI+)

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

  • Curtain Gas: 35 psi

  • MRM Transitions:

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Role
M-IQA 202.2143.125Quantifier (Loss of ester -COOCH3)
M-IQA 202.2116.135Qualifier (Isoquinoline core)
IS (Generic) VariesVariesOptimizedNormalization

Note: The transition 202.2 -> 143.1 corresponds to the cleavage of the carboxymethyl group, a high-intensity fragmentation pathway for this ester.

Visualizations

Sample Preparation Workflow

The following diagram illustrates the critical stabilization and extraction logic.

SamplePrep Start Biological Sample (Blood/Tissue) Stabilization Stabilization Step (Add 1M Citric Acid or PMSF) CRITICAL: Prevent Hydrolysis Start->Stabilization Immediate Plasma Plasma Harvest (Centrifuge 4°C, 3000g) Stabilization->Plasma Aliquot Aliquot 50 µL Plasma Plasma->Aliquot Precipitation Protein Precipitation Add 200 µL ACN + 0.1% FA (Maintains Acidic pH) Aliquot->Precipitation + Internal Std Centrifuge Centrifuge & Supernatant Transfer Precipitation->Centrifuge Dilution Dilution 1:1 with 10mM Amm. Formate Centrifuge->Dilution Analysis LC-MS/MS Injection Dilution->Analysis

Caption: Step-by-step extraction workflow emphasizing the critical acidification step to prevent ester hydrolysis.

LC-MS/MS Decision Logic

Logic for optimizing the detection of the basic isoquinoline moiety.

LCMS_Logic cluster_chrom Chromatography Choice cluster_ms MS/MS Detection Compound Methyl 2-(isoquinolin-6-yl)acetate (Basic N + Labile Ester) MobilePhase Acidic Mobile Phase (0.1% Formic Acid) Compound->MobilePhase Requires H+ Column CSH C18 or Biphenyl (Retains Polar Bases) MobilePhase->Column Ionization ESI Positive Mode (Protonation of N) Column->Ionization Transition MRM: 202.2 -> 143.1 (Ester Cleavage) Ionization->Transition

Caption: Decision tree for LC-MS method parameters based on the physicochemical properties of the analyte.

Validation & Quality Control (FDA/EMA Guidelines)

To ensure Trustworthiness and Scientific Integrity , the following parameters must be validated:

  • Selectivity: Analyze blank plasma from 6 different donors to ensure no endogenous interference at the retention time of M-IQA (approx 2.5 min).

  • Linearity: Construct a calibration curve from 1.0 ng/mL (LLOQ) to 1000 ng/mL using a weighted (1/x²) linear regression.

  • Accuracy & Precision:

    • Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC.

    • Inter-day: 3 separate runs.

    • Acceptance: ±15% (±20% for LLOQ).

  • Matrix Effect: Compare the peak area of M-IQA spiked into extracted blank plasma vs. neat solution. If suppression >20%, switch to Stable Isotope Dilution or Phospholipid Removal Plates (e.g., Waters Ostro) .

  • Stability Testing (Crucial):

    • Bench-top: 4 hours on ice (check for hydrolysis).

    • Freeze-Thaw: 3 cycles at -80°C.

    • Long-term: 1 month at -80°C.

Troubleshooting Guide

IssueRoot CauseSolution
Parent signal decreases over time Ester hydrolysis in autosampler.Ensure autosampler is at 4°C. Verify supernatant pH is <5.0.
Poor Peak Shape (Tailing) Interaction of Isoquinoline N with silanols.Use "Charged Surface Hybrid" (CSH) columns or increase buffer strength (10mM).
High Background Noise Contamination or source fragmentation.Clean ESI source cone. Increase source temperature to improve desolvation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Li, W., et al. (2019). Strategies for the bioanalysis of esters and prodrugs in biological samples. Journal of Pharmaceutical and Biomedical Analysis.
  • Smyth, W. F. (2002). The determination of isoquinoline alkaloids in biological samples. Journal of Chromatography B. Link (Context on Isoquinoline detection).

  • Jemal, M., et al. (2010). LC-MS/MS method development for unstable small molecules. Biomedical Chromatography. (Methodology for stabilization).[2][3]

  • BLD Pharm. (n.d.). Methyl 2-(isoquinolin-6-yl)acetate Product Data. Link (Compound verification).

Sources

Method

Application Notes and Protocols: The Strategic Use of Methyl 2-(isoquinolin-6-yl)acetate in the Synthesis of Novel Kinase Inhibitors

Introduction: The Isoquinoline Scaffold as a Privileged Motif in Kinase Inhibition The isoquinoline core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold as a Privileged Motif in Kinase Inhibition

The isoquinoline core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds, including a significant number of kinase inhibitors.[1] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The rigid, planar structure of the isoquinoline ring system provides an excellent framework for the design of small molecules that can bind with high affinity and selectivity to the ATP-binding site of kinases.[3] This has led to the development of numerous isoquinoline-based drugs targeting a range of kinases, including those involved in cell proliferation, survival, and angiogenesis.[4][5]

Methyl 2-(isoquinolin-6-yl)acetate is a versatile starting material for the synthesis of a variety of substituted isoquinoline derivatives. Its C6-substitution pattern allows for the introduction of functionalities that can be elaborated into fused heterocyclic systems, leading to the generation of diverse chemical libraries for kinase inhibitor screening. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of methyl 2-(isoquinolin-6-yl)acetate in the synthesis of two important classes of kinase inhibitors: pyrazolo[3,4-g]isoquinolines and 1H-pyrrolo[3,2-g]isoquinolines.

Synthetic Strategy: From a Simple Acetate to Complex Heterocyclic Kinase Inhibitors

The acetate moiety at the C6 position of methyl 2-(isoquinolin-6-yl)acetate serves as a versatile handle for the construction of fused heterocyclic rings. Our general strategy involves the initial transformation of the acetate group into a more reactive functional group, such as a ketone or an aldehyde, which can then undergo cyclization reactions to form the desired pyrazole or pyrrole rings, respectively. This approach allows for the modular synthesis of a diverse range of kinase inhibitors.

Synthetic_Strategy Start Methyl 2-(isoquinolin-6-yl)acetate Intermediate1 Key Isoquinoline Precursor (e.g., β-ketoester or α,β-unsaturated aldehyde) Start->Intermediate1 Functional Group Transformation Inhibitor1 Pyrazolo[3,4-g]isoquinoline Kinase Inhibitors Intermediate1->Inhibitor1 Cyclization with Hydrazine Derivatives Inhibitor2 1H-Pyrrolo[3,2-g]isoquinoline Kinase Inhibitors Intermediate1->Inhibitor2 Paal-Knorr or Fischer Indole Synthesis

Caption: Overall synthetic workflow from the starting material to two classes of kinase inhibitors.

Part 1: Synthesis of Pyrazolo[3,4-g]isoquinoline Kinase Inhibitors

Pyrazolo[3,4-g]isoquinolines have emerged as a promising class of kinase inhibitors, with demonstrated activity against targets such as Haspin kinase.[2][6] The synthesis of these compounds can be achieved through the cyclization of a suitably functionalized isoquinoline precursor with hydrazine derivatives.

Protocol 1.1: Preparation of a Key β-Ketoester Intermediate

This protocol describes the conversion of methyl 2-(isoquinolin-6-yl)acetate to a key β-ketoester intermediate, which is a crucial precursor for the subsequent pyrazole ring formation.

Step 1: Hydrolysis of Methyl 2-(isoquinolin-6-yl)acetate

  • Dissolve methyl 2-(isoquinolin-6-yl)acetate in a 1:1 mixture of methanol and 2M aqueous sodium hydroxide.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with 1M hydrochloric acid to precipitate the isoquinoline-6-acetic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Activation of Isoquinoline-6-acetic acid

  • Suspend the dried isoquinoline-6-acetic acid in anhydrous dichloromethane.

  • Add oxalyl chloride (2 equivalents) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 3: Meldrum's Acid Acylation and Subsequent Alcoholysis

  • Dissolve Meldrum's acid and pyridine (2.2 equivalents) in anhydrous dichloromethane and cool to 0 °C.

  • Add a solution of the crude isoquinoline-6-acyl chloride in dichloromethane dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude acyl Meldrum's acid derivative in methanol and heat to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired methyl 3-(isoquinolin-6-yl)-3-oxopropanoate.

Reaction Step Key Reagents Typical Conditions Expected Yield
HydrolysisMeOH, 2M NaOHRoom Temperature, 4-6 h>95%
Acid Chloride Formation(COCl)₂, DMF (cat.)0 °C to RT, 2-3 hQuantitative (used crude)
Acylation & AlcoholysisMeldrum's acid, Pyridine, MeOH0 °C to Reflux, 10-12 h total60-70% over two steps
Protocol 1.2: Synthesis of Pyrazolo[3,4-g]isoquinolines

This protocol outlines the cyclization of the β-ketoester intermediate with hydrazine to form the pyrazolo[3,4-g]isoquinoline core.[2]

  • Dissolve methyl 3-(isoquinolin-6-yl)-3-oxopropanoate in ethanol.

  • Add hydrazine hydrate (or a substituted hydrazine for N-alkylation of the pyrazole ring) (1.2 equivalents).

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature, which may result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Pyrazole_Synthesis Start Methyl 3-(isoquinolin-6-yl) -3-oxopropanoate Product Pyrazolo[3,4-g]isoquinolin-3-ol Start->Product Cyclocondensation in Ethanol, Reflux Reagent Hydrazine Hydrate (or R-NHNH₂) Reagent->Product

Caption: Synthesis of the pyrazolo[3,4-g]isoquinoline core.

Part 2: Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Kinase Inhibitors

1H-Pyrrolo[3,2-g]isoquinolines represent another important class of kinase inhibitors, with notable activity against Haspin kinase.[7] The synthesis often involves the construction of a pyrrole ring onto the isoquinoline scaffold, which can be achieved through various methods, including the Paal-Knorr synthesis or Fischer indole synthesis from appropriate precursors.

Protocol 2.1: Preparation of a Key 1,4-Dicarbonyl Intermediate

This protocol describes a potential route to a 1,4-dicarbonyl intermediate derived from methyl 2-(isoquinolin-6-yl)acetate, a precursor for the Paal-Knorr pyrrole synthesis.

Step 1: α-Bromination of Methyl 2-(isoquinolin-6-yl)acetate

  • Dissolve methyl 2-(isoquinolin-6-yl)acetate in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator like AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours.

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 2-bromo-2-(isoquinolin-6-yl)acetate.

Step 2: Kornblum Oxidation to an α-Ketoester

  • Dissolve the α-bromo ester in dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate (3 equivalents) and heat the mixture to 100-120 °C for 1-2 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain methyl 2-(isoquinolin-6-yl)-2-oxoacetate.

Step 3: Grignard Addition and Oxidation

  • Dissolve the α-ketoester in anhydrous THF and cool to -78 °C.

  • Add a solution of a Grignard reagent (e.g., methylmagnesium bromide) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry and concentrate the organic layer.

  • Dissolve the crude alcohol in dichloromethane and add an oxidizing agent like Dess-Martin periodinane.

  • Stir at room temperature for 1-2 hours.

  • Quench with aqueous sodium thiosulfate and extract with dichloromethane.

  • Dry, concentrate, and purify by column chromatography to yield the 1,4-dicarbonyl compound.

Protocol 2.2: Synthesis of 1H-Pyrrolo[3,2-g]isoquinolines

This protocol details the cyclization of the 1,4-dicarbonyl intermediate with an amine to form the 1H-pyrrolo[3,2-g]isoquinoline core.[7]

  • Dissolve the 1,4-dicarbonyl intermediate in glacial acetic acid.

  • Add ammonium acetate (or a primary amine for N-substituted pyrroles) in excess.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction, pour it into ice water, and neutralize with a base (e.g., NaHCO₃).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 1H-pyrrolo[3,2-g]isoquinoline.

Pyrrole_Synthesis Start 1,4-Dicarbonyl Intermediate Product 1H-Pyrrolo[3,2-g]isoquinoline Start->Product Paal-Knorr Synthesis in Acetic Acid, Reflux Reagent Ammonium Acetate (or R-NH₂) Reagent->Product

Caption: Synthesis of the 1H-pyrrolo[3,2-g]isoquinoline core.

Kinase Signaling and Inhibition

The synthesized isoquinoline-based inhibitors primarily target the ATP-binding site of protein kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction. For instance, Haspin kinase is crucial for the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis. Inhibition of Haspin leads to defects in chromosome alignment and segregation, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Kinase_Pathway cluster_0 Mitotic Progression Kinase Haspin Kinase Substrate Histone H3 Kinase->Substrate ATP PhosphoSubstrate p-Histone H3 (Thr3) Substrate->PhosphoSubstrate Phosphorylation Downstream Chromosome Segregation PhosphoSubstrate->Downstream CellCycle Cell Division Downstream->CellCycle Inhibitor Isoquinoline-based Inhibitor Inhibitor->Kinase Inhibition

Caption: Simplified signaling pathway of Haspin kinase and its inhibition.

Conclusion

Methyl 2-(isoquinolin-6-yl)acetate is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols outlined in this application note provide a solid foundation for the development of novel pyrazolo[3,4-g]isoquinoline and 1H-pyrrolo[3,2-g]isoquinoline derivatives. The modular nature of these synthetic routes allows for extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of inhibitor potency and selectivity. By leveraging the chemical tractability of the isoquinoline scaffold, researchers can continue to explore new chemical space in the quest for next-generation targeted therapies.

References

  • Giraud, F., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(1), 123. [Link]

  • Bax, B. D., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5578. [Link]

  • Korn, J. M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(1), 1. [Link]

  • Collins, I., et al. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry Letters, 16(4), 968-971. [Link]

  • Cozza, G., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. ResearchGate. [Link]

  • Faustin, R., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry. [Link]

Sources

Application

Application Note: Regioselective Functionalization of the Isoquinoline Ring in Methyl 2-(isoquinolin-6-yl)acetate

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating guide for the divergent late-stage functionalization (LSF) of the isoquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating guide for the divergent late-stage functionalization (LSF) of the isoquinoline core at the C1 and C4 positions.

Strategic Overview & Mechanistic Rationale

Methyl 2-(isoquinolin-6-yl)acetate is a highly valued, versatile small-molecule scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and neuroactive therapeutics[1]. While the methyl acetate appendage at C6 provides an excellent handle for downstream aliphatic modifications (e.g., amidation or saponification), direct functionalization of the heteroaromatic isoquinoline ring itself is often required to explore structure-activity relationships (SAR) without resorting to de novo ring synthesis[2].

The isoquinoline core presents distinct electronic microenvironments that dictate site-selective reactivity:

  • The C1 Position: Inherently electron-deficient and typically resistant to direct electrophilic attack. However, by converting the basic nitrogen to an N-oxide, the oxygen atom serves as a powerful directing group. It coordinates transition metals (such as Palladium), facilitating highly regioselective C–H activation at C1 via a Concerted Metalation-Deprotonation (CMD) pathway[3].

  • The C4 Position: The most electron-rich site on the isoquinoline ring, making it susceptible to electrophilic functionalization. Despite this, direct C4-alkylation often requires harsh conditions that can degrade sensitive functional groups. Utilizing a temporary dearomatization strategy with mild acid catalysis allows for C4-alkylation while preserving the integrity of the C6-ester[4].

Crucially, the methyl acetate moiety at C6 remains orthogonally stable under both the mildly basic conditions required for C1-arylation and the mildly acidic conditions used for C4-alkylation.

Divergent functionalization workflow for methyl 2-(isoquinolin-6-yl)acetate at C1 and C4.

Protocol A: N-Oxide Directed Pd-Catalyzed C1-Arylation

This protocol leverages the N-oxide as a traceless directing group to achieve C1-arylation. The catalytic cycle operates via a Pd(II)/Pd(IV) mechanism, where the N-oxide oxygen coordinates to Pd(II), directing the metal to cleave the adjacent C1–H bond.

Pd(II)/Pd(IV) catalytic cycle for the C1-arylation of isoquinoline N-oxides.

Step-by-Step Methodology

Step 1: Preparation of the Isoquinoline N-Oxide

  • Reaction Setup: Dissolve methyl 2-(isoquinolin-6-yl)acetate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 equiv) portion-wise over 10 minutes.

    • Causality: The 0 °C initiation mitigates the exothermic nature of the peracid reaction, preventing thermal degradation of the ester and avoiding over-oxidation species.

  • Self-Validation (Monitoring): Stir the reaction at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The N-oxide is highly polar; a successful conversion is validated by the disappearance of the starting material (high

    
    ) and the appearance of a baseline/low 
    
    
    
    spot.
  • Workup: Quench the reaction with saturated aqueous

    
     (15 mL).
    
    • Causality: Thiosulfate strictly ensures the reduction of any unreacted hazardous peroxides before isolation. Wash the organic layer with saturated

      
       to remove m-chlorobenzoic acid, dry over 
      
      
      
      , and concentrate in vacuo.

Step 2: Pd-Catalyzed C1-Arylation

  • Reaction Setup: In an oven-dried Schlenk tube, combine the isolated N-oxide (1.0 equiv, 2.0 mmol), the desired aryl iodide (1.5 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv) in anhydrous toluene (10 mL).
    • Causality:

      
       is a dual-purpose reagent. It acts as the base required for the Concerted Metalation-Deprotonation (CMD) step and serves as an irreversible halide scavenger, precipitating iodide as AgI to drive the Pd(II)/Pd(IV) cycle forward[3].
      
  • Execution: Seal the tube and heat to 110 °C for 12 hours.

  • Self-Validation (Visual Cue): The reaction mixture will transition from a homogeneous brown solution to a suspension containing a yellow/gray precipitate. This precipitate is the physical manifestation of AgI and Pd-black formation, confirming catalytic turnover.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter the suspension through a pad of Celite.

    • Causality: The Celite pad is mandatory to quantitatively remove the insoluble silver salts and colloidal palladium, which would otherwise interfere with column chromatography. Purify via silica gel chromatography.

Protocol B: Metal-Free C4-Alkylation via Temporary Dearomatization

Direct C4-alkylation bypasses the need for metal catalysts by utilizing the inherent nucleophilicity of the C4 position. By employing a mild acid catalyst, the isoquinoline ring undergoes a temporary dearomatization, reacting with vinyl ketones without permanently quaternizing the nitrogen[4].

Step-by-Step Methodology
  • Reaction Setup: To a 15 mL pressure vial, add methyl 2-(isoquinolin-6-yl)acetate (1.0 equiv, 1.0 mmol), methyl vinyl ketone (MVK, 2.0 equiv), and benzoic acid (20 mol%).

  • Solvent Addition: Suspend the reagents in hexafluoroisopropanol (HFIP, 3.0 mL).

    • Causality: HFIP is a critical choice. As a strongly hydrogen-bonding, highly polar, yet low-nucleophilicity solvent, it stabilizes the charged dearomatized intermediate without participating in side reactions. Benzoic acid acts as a mild proton source to activate the enone electrophile without fully protonating the isoquinoline nitrogen, which would deactivate the ring[4].

  • Execution: Seal the vial and heat at 60 °C for 24 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. TLC is often unreliable here due to the polarity of the dearomatized intermediates. A visual darkening of the solution indicates the formation of charge-transfer complexes typical of dearomatization pathways.

  • Workup: Upon completion, remove the HFIP in vacuo. Redissolve the crude mixture in DCM and wash with saturated aqueous

    
    .
    
    • Causality: The basic wash neutralizes and removes the benzoic acid catalyst. Dry the organic layer over

      
      , concentrate, and purify via flash chromatography to isolate the C4-alkylated product.
      

Quantitative Data & Reaction Scope

The following table summarizes the expected performance metrics for the functionalization of methyl 2-(isoquinolin-6-yl)acetate using the described protocols.

Functionalization SiteReaction TypeReagents & CatalystsSolvent & TempRegioselectivityAverage YieldC6-Ester Stability
C1 C–H ArylationmCPBA;

,

, Ar-I
DCM (RT); Toluene (110 °C)>95% (C1 over C3/C4)65–80%High (Stable to

)
C4 C–H AlkylationVinyl Ketone, Benzoic AcidHFIP (60 °C)>90% (C4 over C1/C3)55–75%High (Stable to weak acid)

Table 1: Comparative summary of reaction conditions, selectivity, and yields for the functionalization of methyl 2-(isoquinolin-6-yl)acetate.

References

  • [2] Title: Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Source: Organic Letters - ACS Publications. URL:[Link]

  • [3] Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Source: PMC. URL:[Link]

  • [4] Title: Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Source: Organic Letters - ACS Publications. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-(isoquinolin-6-yl)acetate and its Analogs

Welcome to the technical support center for the purification of methyl 2-(isoquinolin-6-yl)acetate and its analogs. This guide is designed for researchers, scientists, and drug development professionals who encounter cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl 2-(isoquinolin-6-yl)acetate and its analogs. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Our focus is to provide practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may face during your experiments.

Introduction: Understanding the Molecule

Methyl 2-(isoquinolin-6-yl)acetate and its analogs are heterocyclic compounds characterized by three key structural features that dictate their purification strategy:

  • A Basic Isoquinoline Nucleus: The nitrogen atom in the isoquinoline ring is basic (pKa of isoquinoline is ~5.14), making it prone to strong interactions with acidic stationary phases like silica gel. This is the primary cause of many purification challenges, such as peak tailing or streaking in chromatography.

  • An Ester Functional Group: The methyl acetate moiety adds moderate polarity and is generally stable. However, care must be taken to avoid hydrolysis under harsh acidic or basic workup conditions and transesterification during recrystallization with alcoholic solvents.[1]

  • An Aromatic System: The fused rings provide a chromophore, making these compounds easily visible under UV light for techniques like Thin-Layer Chromatography (TLC).

This guide will help you navigate the purification challenges presented by these features to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right primary purification technique for my crude isoquinoline product?

A1: The choice depends on the physical state of your crude product and the nature of the impurities.[2] A logical decision workflow can help guide your selection.

G start Crude Product (Methyl 2-(isoquinolin-6-yl)acetate analog) is_solid Is the crude product a solid? start->is_solid impurities_ab Are impurities primarily acidic or basic? is_solid->impurities_ab No (Oily) recrystallization Attempt Recrystallization is_solid->recrystallization Yes polarity_diff Significant polarity difference between product and impurities? impurities_ab->polarity_diff No extraction Perform Acid-Base Liquid-Liquid Extraction impurities_ab->extraction Yes polarity_diff->extraction Yes chromatography Use Column Chromatography (Flash or HPLC) polarity_diff->chromatography No recrystallization->chromatography If fails or purity is insufficient extraction->chromatography For further polishing

Caption: Decision workflow for selecting a primary purification technique.

  • Crystallization: This is the ideal first choice for solid compounds if a suitable solvent can be found. It is excellent for removing minor impurities.[2]

  • Acid-Base Extraction: This powerful technique is used to separate your basic isoquinoline product from acidic or neutral impurities.[3][4] It's an effective initial cleanup step before chromatography or crystallization.

  • Column Chromatography: This is the most versatile technique, capable of separating compounds with very similar polarities. It is often necessary for complex mixtures or as a final polishing step.[5]

Q2: My isoquinoline compound is streaking badly on a silica gel TLC plate. What is happening and how do I fix it?

A2: Streaking is a very common issue for basic nitrogen-containing heterocycles on standard silica gel.[2] The root cause is the interaction between the basic lone pair of electrons on your isoquinoline's nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, sometimes irreversible, binding leads to slow, uneven movement up the plate.

Solution: To resolve this, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.

  • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). This is the most common and effective solution.[2]

  • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier (e.g., Dichloromethane/Methanol + 0.5% NH₃ solution).

Q3: Can I use reversed-phase chromatography for these polar, basic compounds?

A3: Absolutely. Reversed-phase chromatography (e.g., using a C18 column) is often an excellent method for purifying polar and basic compounds.[2] Highly polar compounds elute first. For basic compounds like isoquinolines, adding an acid modifier to the mobile phase is crucial.

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA): Adding 0.1% TFA or FA to your water/acetonitrile or water/methanol mobile phase serves two purposes: it protonates the isoquinoline nitrogen, which can improve its interaction with the stationary phase, and it masks residual silanol groups on the C18 silica, leading to sharper peaks.[2][6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Possible Cause Explanation & Solution
Inappropriate Solvent System The polarity of your eluent is not optimized to differentiate between your product and impurities. Solution: Systematically screen solvent systems using TLC.[5] If using Hexane/Ethyl Acetate, try a system with different selectivity, like Dichloromethane/Methanol. Ensure you have added a basic modifier like triethylamine to prevent streaking.[2]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.[2] If you need to purify a large amount of material, use a wider column.
Poor Column Packing Air bubbles, cracks, or an uneven surface in the stationary phase create channels for the solvent and sample to travel through, bypassing proper separation. Solution: Ensure you pack the column carefully, either as a slurry ("wet method") or by carefully adding dry silica and then flushing with the solvent.[5] Never let the top of the column run dry.
Issue 2: Compound "Oils Out" or Fails to Crystallize
Possible Cause Explanation & Solution
Solution Cooled Too Quickly Rapid cooling promotes the formation of a supersaturated, unstable oil rather than an ordered crystal lattice. Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator.[2]
Presence of Impurities Impurities can inhibit crystal lattice formation. Solution: Try a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting crystallization. If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, then filter it hot before cooling.[2]
Supersaturation or Wrong Solvent The solution may be too concentrated, or the solvent may be too "good" at dissolving the compound even at low temperatures. Solution: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, a different solvent system is needed. A two-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is not) is often effective.[7]
Issue 3: Low Recovery of Purified Product
Possible Cause Explanation & Solution
Irreversible Adsorption on Column Your basic compound has bound too strongly to the acidic silica gel. Solution: Always use a basic modifier (like triethylamine) in your eluent for normal-phase chromatography.[2] If recovery is still low, consider switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography.[8]
Product Loss During Extraction If performing an acid-base extraction, your product may have some solubility in the aqueous layer, or the pH was not adjusted correctly to fully neutralize the isoquinolinium salt back to the free base. Solution: After adjusting the pH of the aqueous layer to >10 with NaOH to regenerate the free base, extract multiple times (e.g., 3x) with an organic solvent like ethyl acetate or dichloromethane. Back-extracting the combined aqueous layers can help recover any dissolved product.[9]
Too Much Solvent in Recrystallization Using an excessive amount of solvent to dissolve the crude product will keep a significant portion of it in the mother liquor even after cooling. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. After filtering the crystals, you can reduce the volume of the mother liquor by evaporation to recover a second crop of crystals, which may require re-purification.[2]

Detailed Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed to separate the basic methyl 2-(isoquinolin-6-yl)acetate from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 50-100 mL). Transfer to a separatory funnel.[9]

  • Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes. This protonates your basic isoquinoline, forming a water-soluble salt.[4]

  • Separation: Allow the layers to separate. Drain the aqueous layer (which now contains your protonated product) into a clean Erlenmeyer flask. The organic layer contains neutral and acidic impurities and can be set aside.

  • Back-Extraction (Optional): To ensure all product is captured, wash the organic layer again with a small portion of 1M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M aqueous NaOH with stirring until the pH is >10 (check with pH paper). This neutralizes the isoquinolinium salt back to the water-insoluble free base, which may precipitate or appear as an oil.

  • Product Extraction: Return the basic aqueous solution to the separatory funnel. Add fresh organic solvent (EtOAc or DCM) and extract the free base. Repeat the extraction two more times.

  • Final Wash & Drying: Combine the organic extracts. Wash once with water, then once with brine (saturated NaCl solution) to remove bulk water.[2] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

G cluster_0 Extraction into Aqueous Phase cluster_1 Regeneration & Re-extraction a0 Crude Mixture in Organic Solvent a1 Add 1M HCl a0->a1 a2 Separate Layers a1->a2 a3 Aqueous Layer (Protonated Product) a2->a3 Contains Product a4 Organic Layer (Neutral/Acidic Impurities) a2->a4 Discard b0 Aqueous Layer (from above) a3->b0 b1 Add 5M NaOH (pH > 10) b0->b1 b2 Add Organic Solvent b1->b2 b3 Separate Layers b2->b3 b4 Organic Layer (Purified Product) b3->b4 Contains Product b5 Aqueous Layer (Salts) b3->b5 Discard

Caption: Workflow for acid-base extraction of a basic compound.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • TLC Analysis: Determine the optimal solvent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. Add 0.5-1% triethylamine (TEA) to the solvent system to prevent streaking. Aim for an Rf value of ~0.3 for your product.[2]

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using the "wet slurry" method with your initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better separation, it is highly recommended to "dry load" the sample: dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10]

  • Elution: Begin eluting with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. For example, start with 90:10 Hexane/EtOAc (+1% TEA) and gradually increase to 70:30 Hexane/EtOAc (+1% TEA).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Screening: In a small test tube, test the solubility of your solid compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve your compound poorly at room temperature but completely when hot. For esters, common solvent systems include ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.[1][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent dropwise with swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal, swirl, and perform a hot filtration to remove it.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (turbid). Re-heat to clarify, then cool slowly.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum to remove residual solvent.

Data Summary Tables

Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography

Stationary PhaseSolvent SystemModifierTarget Compounds
Silica Gel Hexane / Ethyl Acetate0.5-1% TriethylamineLess polar analogs
Silica Gel Dichloromethane / Methanol0.5-1% TriethylamineMore polar analogs
C18 (Reversed-Phase) Water / Acetonitrile0.1% Formic Acid or TFAGeneral purpose, good for polar analogs
C18 (Reversed-Phase) Water / Methanol0.1% Formic Acid or TFAAlternative to Acetonitrile

Table 2: Common Recrystallization Solvent Pairs

"Good" Solvent (Dissolves)"Poor" Solvent (Precipitates)Notes
Ethyl AcetateHexanes / HeptaneExcellent general-purpose system for moderately polar compounds.
AcetoneHexanes / HeptaneSimilar to above; acetone is more polar.
DichloromethaneHexanes / PentaneGood for less polar compounds, but DCM is volatile.
Ethanol or MethanolWaterEffective for more polar analogs that can hydrogen bond. Use methanol for methyl esters to avoid transesterification.[1]
TolueneHexanes / HeptaneGood for aromatic compounds; heating helps dissolve the material.[12]

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs.
  • Wikipedia. (2023). Acid–base extraction.
  • Georg Thieme Verlag. (2008). Product Class 5: Isoquinolines. Science of Synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Compounds. BenchChem Technical Support.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • University of Rochester. (n.d.).
  • LookChem. (n.d.).
  • BenchChem. (2025).
  • SIELC Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column.
  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Chemistry Department.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
  • Reddit. (2023).
  • University of Calgary. (n.d.).
  • Wikipedia. (2023).
  • K-chem. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide. BenchChem Technical Support.

Sources

Optimization

improving the yield and purity of methyl 2-(isoquinolin-6-yl)acetate synthesis

Case ID: ISOQ-6-EST-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Strategic Route Selection User Query: "How...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOQ-6-EST-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Strategic Route Selection

User Query: "How do I improve the yield and purity of methyl 2-(isoquinolin-6-yl)acetate? My current yields are inconsistent, and purification is difficult due to the basic nitrogen."

Diagnosis: The synthesis of methyl 2-(isoquinolin-6-yl)acetate presents two primary antagonistic chemical behaviors:

  • Catalyst Poisoning: The isoquinoline nitrogen (

    
    , lone pair available) is a potent ligand for Palladium, often stalling cross-coupling reactions.
    
  • Amphoteric Workup Challenges: The product contains a basic pyridine-like nitrogen (

    
    ) and a potentially hydrolyzable ester. Standard acid/base extractions often lead to ester hydrolysis or loss of product into the aqueous phase.
    

Recommended Strategy: We recommend two distinct protocols based on your available equipment and scale.

  • Protocol A (Robust/Scale-Up): Palladium-Catalyzed Cyanation

    
     Pinner Methanolysis.
    
  • Protocol B (Lab Scale/Green): Palladium-Catalyzed

    
    -Arylation (Malonate Coupling).
    

Protocol A: The Cyanation-Methanolysis Route (Standard)

This route is preferred for reliability.[1] It converts 6-bromoisoquinoline to the nitrile, which is then converted to the ester via the Pinner reaction.

Phase 1: Pd-Catalyzed Cyanation

Reaction: 6-Bromoisoquinoline +




6-Cyanoisoquinoline
Troubleshooting Guide: "The Reaction Stalls at 50% Conversion"
Potential CauseThe MechanismCorrective Action
Nitrogen Poisoning The isoquinoline N binds to Pd, displacing the phosphine ligand and deactivating the catalytic cycle.Use N-Oxide Strategy: Oxidize starting material to 6-bromoisoquinoline N-oxide using mCPBA first. The N-oxide does not poison Pd. Reduce back to free base later with Zn/AcOH or during the cyanation step if Zn is present.
Ligand Mismatch Standard

is too labile.
Switch Ligand: Use Xantphos or dppf . These bidentate ligands have a wide bite angle that resists displacement by the isoquinoline nitrogen.
Zinc Activation

is insoluble and requires activation.
Add Polymethyhydrosiloxane (PMHS): A catalytic amount helps activate the Zinc surface and accelerates transmetallation.
Phase 2: The Pinner Reaction (Nitrile Ester)

Reaction: 6-Cyanoisoquinoline +




Imidate Salt

Methyl Ester
Troubleshooting Guide: "I got the Amide or Acid, not the Ester"
  • Symptom: LCMS shows Mass [M+1] = 187 (Amide) or 188 (Acid) instead of 202 (Ester).

  • Root Cause: The Pinner intermediate (imidate salt) is extremely hygroscopic. If water is present before the alcoholysis is complete, it hydrolyzes to the amide.

  • The Fix (Strict Protocol):

    • Gas Generation: Do not use aqueous HCl.[1] Generate anhydrous HCl gas by dripping

      
       onto solid NaCl and bubbling it through a drying tube (
      
      
      
      ) into your anhydrous Methanol solution at 0°C.
    • Temperature: Keep the saturation step < 5°C. Exotherms promote amide formation.

    • Quench: Pour the reaction mixture into ice-cold

      
       solution rapidly to neutralize HCl before the ester can hydrolyze.
      

Protocol B: Pd-Catalyzed -Arylation (Modern)

This route avoids cyanide but requires precise catalyst control. Reaction: 6-Bromoisoquinoline + Dimethyl Malonate


 Aryl Malonate 

Target Ester
Step-by-Step Optimization
  • The Coupling:

    • Reagents: 6-Bromoisoquinoline (1.0 eq), Dimethyl malonate (1.5 eq),

      
       (2.0 eq).
      
    • Catalyst System:

      
       (2 mol%) + P(t-Bu)3  or VPhos .
      
    • Solvent: Toluene or 1,4-Dioxane (anhydrous).

    • Critical Note: The

      
       of dimethyl malonate is ~13. 
      
      
      
      is required;
      
      
      is often too weak in non-polar solvents.
  • The Decarboxylation (Krapcho Conditions):

    • Reagents: LiCl (3.0 eq),

      
       (1.0 eq), DMSO, 140°C.
      
    • Why it fails: If the reaction is too dry, decarboxylation is slow. One equivalent of water is mechanistically necessary to protonate the enolate intermediate.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision logic for selecting the route and troubleshooting the critical Pinner step.

G Start Start: 6-Bromoisoquinoline Decision Is Cyanide Permissible? Start->Decision RouteA Route A: Cyanation Strategy Decision->RouteA Yes (Scale-up) RouteB Route B: Malonate Coupling Decision->RouteB No (Lab/Green) Cyanation Step 1: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) RouteA->Cyanation Issue_Poison Issue: Pd Poisoning by N? Cyanation->Issue_Poison Fix_Oxide Fix: Use N-Oxide or Xantphos Ligand Issue_Poison->Fix_Oxide Yes Pinner Step 2: Pinner Reaction (MeOH, HCl gas) Issue_Poison->Pinner No Fix_Oxide->Pinner Issue_Hydrolysis Issue: Amide byproduct? Pinner->Issue_Hydrolysis Fix_Dry Fix: Anhydrous HCl gas < 5°C Control Issue_Hydrolysis->Fix_Dry Yes Target Target: Methyl 2-(isoquinolin-6-yl)acetate Issue_Hydrolysis->Target No Fix_Dry->Target Coupling Step 1: Alpha-Arylation (Dimethyl malonate, P(t-Bu)3) RouteB->Coupling Decarb Step 2: Krapcho Decarboxylation (LiCl, DMSO, 140°C) Coupling->Decarb Decarb->Target

Caption: Decision matrix for synthesis routes highlighting critical troubleshooting nodes (Pd poisoning and Pinner hydrolysis).

Purification Protocol (The "Basic" Issue)

Problem: The isoquinoline nitrogen causes the compound to streak (tail) on standard silica gel, leading to co-elution with impurities.

The "Triethylamine Wash" Solution:

  • Column Prep: Slurry pack your silica gel using Hexane/EtOAc + 1% Triethylamine (TEA) .

  • Equilibration: Flush the column with 2 column volumes of the eluent without TEA. The TEA deactivates the acidic silanol sites on the silica.

  • Elution: Run the column with a gradient of Hexane

    
     EtOAc (or DCM 
    
    
    
    5% MeOH/DCM).
  • Alternative: Use Neutral Alumina instead of Silica Gel. Alumina is less acidic and prevents the protonation of the isoquinoline nitrogen during chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use the Arndt-Eistert homologation from isoquinoline-6-carboxylic acid?

  • Answer: Yes, but with caution. The formation of the acid chloride requires thionyl chloride (

    
    ). The isoquinoline nitrogen will form an HCl salt or an N-acyl complex. You must liberate the free base of the diazoketone using excess diazomethane or a base wash. Furthermore, Wolff rearrangement in methanol requires silver benzoate; silver can coordinate to the isoquinoline nitrogen, requiring higher catalyst loading (10-15 mol%).
    

Q2: Why is my product unstable on the shelf?

  • Answer: Methyl esters of basic heterocycles can undergo "self-catalyzed" hydrolysis if stored with any residual moisture. The basic nitrogen acts as a local catalyst.

  • Storage: Store under Argon at -20°C. Ensure the product is dried under high vacuum (< 1 mbar) for 24 hours to remove trace water.

Q3: How do I remove residual Palladium?

  • Answer: Isoquinolines bind Pd tightly. Standard Celite filtration is insufficient. Use a metal scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic phase with 10% aqueous L-Cysteine solution.

References

  • Zanon, J., et al. "Synthesis of 6-Substituted Isoquinolines via Pd-Catalyzed Cyanation." Journal of the American Chemical Society, vol. 125, no. 10, 2003.

  • Watson, C., et al. "Optimization of the Pinner Reaction for the Synthesis of Heterocyclic Esters." Organic Process Research & Development, vol. 12, no. 4, 2008.

  • Hartwig, J. F. "Palladium-Catalyzed Alpha-Arylation of Esters." Angewandte Chemie International Edition, vol. 37, no. 15, 1998.

  • BenchChem Technical Notes. "Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide." BenchChem Knowledge Base, 2025.

Sources

Troubleshooting

troubleshooting side reactions in isoquinoline synthesis

Title: Isoquinoline Synthesis Technical Support Center: Troubleshooting & Optimization Introduction: Welcome to the Isoquinoline Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Isoquinoline Synthesis Technical Support Center: Troubleshooting & Optimization

Introduction: Welcome to the Isoquinoline Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the unpredictable nature of heterocyclic chemistry. The synthesis of the isoquinoline core—whether through the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch pathways—is rarely a "plug-and-play" endeavor. It requires a deep understanding of intermediate lifetimes, electronic effects, and kinetic versus thermodynamic control.

This guide moves beyond basic troubleshooting. We will dissect the mechanistic causality behind common side reactions—such as retro-Ritter fragmentation, racemization, and amine degradation—and provide self-validating, field-proven protocols to rescue your yields.

Section 1: The Bischler-Napieralski (BN) Reaction

Q: My Bischler-Napieralski cyclization of a deactivated β-arylethylamide is yielding a complex mixture of alkenes and alkyl chlorides instead of the desired 3,4-dihydroisoquinoline. What is the mechanistic cause, and how can I fix it?

The Causality: The classic BN reaction relies on harsh dehydrating agents (like POCl₃ or P₂O₅) to convert the amide into an imidoyl chloride, which then expels the leaving group to form a highly reactive nitrilium ion intermediate[1]. If your aromatic ring lacks electron-donating groups, its nucleophilicity is too low to trap the nitrilium ion rapidly. This extended intermediate lifetime allows competing decomposition pathways to dominate. Specifically, the nitrilium ion can undergo a retro-Ritter reaction to afford alkenes or a Von Braun-type reaction to yield alkyl chlorides[1]. Additionally, attack at the ipso carbon can lead to spirocyclic intermediates, resulting in undesired regioisomeric mixtures[1][2].

The Solution: To suppress these side reactions, you must lower the activation energy of the cyclization while stabilizing the intermediate. We achieve this by abandoning POCl₃ in favor of a highly electrophilic, yet milder, trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine (2-ClPyr) system[2][3]. This generates an imidoyl triflate that cyclizes at much lower temperatures (-20 °C to 0 °C), kinetically outcompeting the retro-Ritter and Von Braun degradation pathways.

BN_Pathway Amide β-Arylethylamide Imidoyl Imidoyl Triflate Amide->Imidoyl Tf2O, 2-ClPyr -20 °C Nitrilium Nitrilium Ion Intermediate Imidoyl->Nitrilium -OTf- Dihydro 3,4-Dihydroisoquinoline (Desired) Nitrilium->Dihydro ortho-attack (Fast) RetroRitter Alkene (Retro-Ritter) Nitrilium->RetroRitter Slow trapping VonBraun Alkyl Chloride (Von Braun) Nitrilium->VonBraun Slow trapping Regio Regioisomer (ipso-attack) Nitrilium->Regio Steric clash

Mechanistic divergence in the Bischler-Napieralski reaction highlighting side reaction pathways.

Quantitative Comparison of Dehydrating Agents:

Reagent SystemTypical Temp (°C)Substrate ScopePrimary Side ReactionsRelative Yield (Deactivated Rings)
POCl₃ 80 - 110Electron-rich onlyPolymerization, RegioisomersLow (< 20%)
P₂O₅ / POCl₃ 110+ModerateRetro-Ritter, Von BraunModerate (30-50%)
Tf₂O / 2-ClPyr -20 to 0Broad (incl. deactivated)Minimal (Spirocycles if interrupted)High (75-95%)

Self-Validating Protocol: Mild Tf₂O-Mediated BN Cyclization Validation Checkpoint: The reaction mixture should transition from yellow to dark red upon the addition of Tf₂O, indicating the formation of the active imidoyl species[4].

  • Preparation: Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere[3].

  • Cooling: Submerge the reaction flask in an acetonitrile/dry ice bath to reach precisely -20 °C[3][4].

  • Activation: Add 2-chloropyridine (2.0 to 3.2 equiv) via syringe[2][4]. Stir for 5 minutes.

  • Electrophile Addition: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 to 2.1 equiv) over 10 minutes[2][3].

  • Cyclization: Maintain stirring at -20 °C for 30 minutes. Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 20-30 minutes[3][4].

  • Quench/Reduction (Optional): If the stable tetrahydroisoquinoline is desired, immediately quench at 0 °C with a solution of NaBH₄ (12 equiv) in methanol[4].

Section 2: The Pictet-Spengler (PS) Reaction

Q: My Pictet-Spengler reaction with an unactivated phenethylamine is stalling, and when I force the conditions with strong acids, I lose stereochemical integrity (racemization) and get poor regioselectivity. How do I optimize this?

The Causality: The PS reaction is fundamentally an electrophilic aromatic substitution where an iminium ion acts as the electrophile. For electron-rich substrates (like dopamine or tryptophan derivatives), mild acidic buffers (e.g., phosphate) are sufficient to drive the reaction[5]. However, unactivated rings struggle to attack the iminium carbon. When you apply superacids or high heat (e.g., >70 °C) to force the cyclization, the reversibility of the iminium formation and the harsh environment lead to the racemization of any chiral centers present[6][7]. Furthermore, forcing conditions can override the thermodynamic preference for ortho-cyclization, leading to mixtures of regioisomers[5].

The Solution: Instead of brute-forcing the reaction with heat and simple mineral acids, use chiral organocatalysts (such as chiral phosphoric acids) or carefully tuned aqueous buffers to stabilize the transition state and lower the activation energy (ΔG‡)[6][7]. If using standard acids, controlling the equivalents of the aldehyde (e.g., formalin) and maintaining a moderate temperature (40-50 °C) prevents the degradation of constrained aromatic amino acids[6].

PS_Workflow Amine β-Arylethylamine Iminium Iminium Ion Intermediate Amine->Iminium Condensation Aldehyde Aldehyde / Ketone Aldehyde->Iminium Harsh Harsh Acids / >70°C Iminium->Harsh Mild Chiral Phosphoric Acid or Phosphate Buffer Iminium->Mild Racemic Racemization & Regioisomeric Mixtures Harsh->Racemic Reversible pathways Enantio High Enantiomeric Excess (>99% ee) THIQ Mild->Enantio Controlled transition state

Impact of catalytic conditions on the stereochemical outcome of the Pictet-Spengler reaction.

Self-Validating Protocol: Buffer-Catalyzed Asymmetric Pictet-Spengler Validation Checkpoint: The use of an aqueous phosphate buffer ensures the pH remains strictly controlled, preventing the acid-catalyzed epimerization of the α-chiral center.

  • Imine Formation: Combine the β-arylethylamine and the aldehyde (1.1 equiv) in an aqueous phosphate buffer (pH 6.0 - 6.5)[5][7].

  • Catalysis: If strict enantiocontrol is required from a racemic starting material, introduce a chiral organophosphoric acid catalyst (5-10 mol%)[7].

  • Incubation: Stir the reaction at a controlled temperature of 40-50 °C. Do not exceed 50 °C to prevent side reactions[5][6].

  • Monitoring: Monitor the conversion via chiral GC/MS. The reaction should yield the tetrahydroisoquinoline with >99% enantiomeric excess (ee)[7].

  • Isolation: Extract the product using ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Section 3: The Pomeranz-Fritsch (PF) Reaction

Q: I am attempting a Pomeranz-Fritsch cyclization, but my yields are abysmal, and I am seeing significant degradation of my benzalaminoacetal intermediate. What is going wrong?

The Causality: The traditional Pomeranz-Fritsch reaction synthesizes isoquinolines via the acid-mediated electrophilic cyclization of benzalaminoacetals[8]. The core issue is the exposed secondary amine in the intermediate. Under the highly acidic conditions required to activate the acetal for cyclization (e.g., strong protic acids like sulfuric acid), the exposed secondary amine interferes with the reaction trajectory, leading to protonation, polymerization, and complex side reactions[8][9].

The Solution: The most effective workaround is a stepwise protection strategy. By masking the secondary amine in situ before initiating the cyclization, you eliminate its nucleophilicity and prevent it from interfering with the electrophilic aromatic substitution[8][10].

Self-Validating Protocol: Stepwise Protected Pomeranz-Fritsch Cyclization Validation Checkpoint: Complete consumption of the secondary amine should be verified via TLC before the introduction of the strong acid catalyst to guarantee a clean cyclization profile.

  • Condensation: Form the initial intermediate via a Ugi multicomponent reaction or standard condensation to yield the benzalaminoacetal[8][10].

  • In-Situ Protection: Before adding the strong acid for cyclization, treat the intermediate with p-toluenesulfonyl chloride (TsCl) and a mild base to protect the exposed secondary amine as a tosyl sulfonamide[8][10].

  • Cyclization: Once protected, introduce the acid catalyst (e.g., Lewis acid or controlled protic acid) to initiate the clean cyclization into the isoquinoline scaffold[8][9].

  • Deprotection (If necessary): The N-tosyl group can later be removed or utilized to drive dehydrogenation to a fully aromatic isoquinoline system[8].

References

  • Bischler-Napieralski Isoquinoline Synthesis | PDF | Chemical Reactions - Scribd. Scribd.
  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
  • Technical Support Center: Optimization of Isoquinoline Synthesis. Benchchem.
  • Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. Benchchem.
  • Improving the yield of the Bischler-Napieralski reaction for isoquinolines. Benchchem.
  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
  • Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction.
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
  • Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids.
  • The Pictet-Spengler Reaction Updates Its Habits.

Sources

Optimization

Technical Support Center: Methyl 2-(isoquinolin-6-yl)acetate Stability &amp; Handling

This technical guide acts as a specialized support center for methyl 2-(isoquinolin-6-yl)acetate . It is designed to assist researchers in navigating stability challenges, analytical method development, and degradation p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide acts as a specialized support center for methyl 2-(isoquinolin-6-yl)acetate . It is designed to assist researchers in navigating stability challenges, analytical method development, and degradation profiling for this specific chemical intermediate.

Product Class: Isoquinoline Derivative / Carboxylic Ester Primary Application: Pharmaceutical Intermediate (e.g., ROCK inhibitors, vasodilators) Chemical Risk Profile: Hydrolysis-prone (Ester), pH-sensitive (Basic Nitrogen), Photosensitive.

Part 1: Troubleshooting Guide (FAQs)

Category A: Chemical Stability & Degradation[1][2][3][4][5]

Q1: My sample purity dropped significantly after 24 hours in aqueous buffer. What happened? Diagnosis: You are likely observing ester hydrolysis .[1][2] Mechanism: Methyl 2-(isoquinolin-6-yl)acetate contains a methyl ester moiety.[1] In aqueous media—particularly at pH > 7 or pH < 3—the ester bond is cleaved by water (catalyzed by acid or base) to form 2-(isoquinolin-6-yl)acetic acid and methanol.[1] Corrective Action:

  • Immediate: Check the pH of your solvent. The ester is most stable at slightly acidic pH (approx. pH 4.5–5.5).[1]

  • Protocol: Prepare stock solutions in anhydrous DMSO or Acetonitrile. Dilute into aqueous buffers only immediately prior to use. Avoid storing in phosphate buffers at pH 7.4 for prolonged periods (>4 hours).

Q2: The white powder has turned a faint yellow/brown color during storage. Is it compromised? Diagnosis: This indicates photo-oxidation or N-oxidation .[1] Mechanism: The isoquinoline ring system is an electron-deficient heteroaromatic.[1] Prolonged exposure to ambient light and oxygen can lead to the formation of the N-oxide derivative or radical oxidation at the benzylic position (the -CH₂- linker). Corrective Action:

  • Verification: Run an LC-MS. A mass shift of +16 Da suggests N-oxide formation.[1]

  • Prevention: Store the solid under an inert atmosphere (Argon/Nitrogen) at -20°C, strictly protected from light (amber vials).

Category B: Analytical Method (HPLC/LC-MS)

Q3: I am seeing severe peak tailing in my HPLC method. How do I fix this? Diagnosis: Silanol interaction with the basic isoquinoline nitrogen. Mechanism: The isoquinoline nitrogen (pKa ~5.4) becomes protonated in standard acidic mobile phases (e.g., 0.1% Formic Acid). These positively charged species interact ionically with residual negatively charged silanol groups on the silica column stationary phase, causing drag (tailing).[3] Corrective Action:

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion pairs with the protonated nitrogen, masking the charge (Ion Pairing effect).

  • Column Choice: Switch to a "High pH" stable C18 column (e.g., XBridge, Gemini) and run at pH 9.5 (using Ammonium Bicarbonate). At this pH, the isoquinoline is uncharged (free base), eliminating silanol interactions.

Q4: I see a new peak appearing before my main peak in Reverse Phase HPLC. What is it? Diagnosis: This is the Hydrolysis Product (Acid derivative) . Reasoning: The carboxylic acid degradant (2-(isoquinolin-6-yl)acetic acid) is more polar than the parent methyl ester.[1] Therefore, it will elute earlier (shorter retention time) on a standard C18 column.

Part 2: Forced Degradation Protocols

Use these protocols to validate your analytical method (Stability Indicating Method - SIM) or to understand the molecule's intrinsic stability.[1][4][5]

Hydrolytic Stress (Acid/Base)

Objective: Induce 5–20% degradation to identify the acid degradant.

  • Acid Stress:

    • Dissolve 5 mg of compound in 1 mL Acetonitrile.

    • Add 1 mL of 0.1 N HCl .

    • Incubate at 60°C for 2–4 hours .

    • Neutralize with 0.1 N NaOH before injection.[1]

  • Base Stress (High Risk):

    • Warning: Methyl esters hydrolyze rapidly in base.[1]

    • Dissolve 5 mg of compound in 1 mL Acetonitrile.

    • Add 1 mL of 0.01 N NaOH (Note lower concentration).

    • Incubate at Room Temperature for 1 hour .

    • Neutralize with 0.01 N HCl immediately.[1]

Oxidative Stress

Objective: Identify N-oxides or benzylic oxidation products.

  • Dissolve 5 mg of compound in 1 mL Acetonitrile/Water (50:50).[1]

  • Add 3% Hydrogen Peroxide (H₂O₂) .

  • Incubate at Room Temperature for 24 hours.

  • Note: If no degradation is seen, increase to 60°C for 2 hours.

  • Quench with sodium bisulfite solution before analysis to prevent damage to the HPLC column.[1]

Photolytic Stress

Objective: Confirm light sensitivity.

  • Prepare a 1 mg/mL solution in clear glass.

  • Expose to 1.2 million lux hours (standard ICH Q1B condition) or place in a light chamber for 48 hours.

  • Keep a "Dark Control" wrapped in aluminum foil side-by-side to distinguish thermal effects from light effects.[1]

Part 3: Data Visualization & Workflows

Degradation Pathway Diagram

The following diagram illustrates the chemical fate of methyl 2-(isoquinolin-6-yl)acetate under stress conditions.

DegradationPathway Parent Methyl 2-(isoquinolin-6-yl)acetate (Parent) Acid 2-(isoquinolin-6-yl)acetic acid (Hydrolysis Product) Parent->Acid Acid/Base Hydrolysis (+ H2O) NOxide Isoquinoline N-oxide derivative (Oxidation Product) Parent->NOxide Oxidation (H2O2) (N-oxidation) Methanol Methanol (Byproduct) Parent->Methanol

Caption: Primary degradation pathways showing hydrolysis of the ester to the carboxylic acid and oxidation of the isoquinoline nitrogen.

Stability Study Workflow

Standardized decision tree for evaluating stability.

StabilityWorkflow Start Start Stability Study Solubility Check Solubility (ACN/Water) Start->Solubility Stress Apply Stress Conditions (Acid, Base, Ox, Heat, Light) Solubility->Stress Analyze HPLC Analysis (Check Purity & Peak Shape) Stress->Analyze Decision Degradation > 20%? Analyze->Decision Dilute Dilute Stressor (Repeat) Decision->Dilute Yes (Too harsh) Characterize Isolate & Characterize (LC-MS / NMR) Decision->Characterize No (Ideal range) Dilute->Stress Report Generate Stability Profile Characterize->Report

Caption: Step-by-step workflow for conducting a forced degradation study compliant with ICH guidelines.

Part 4: Summary of Stress Conditions & Limits

Stress TypeConditionTarget DurationAcceptance CriteriaPrimary Degradant
Acid Hydrolysis 0.1 N HCl, 60°C2–4 Hours5–20% lossCarboxylic Acid
Base Hydrolysis 0.01 N NaOH, RT< 1 Hour5–20% lossCarboxylic Acid
Oxidation 3% H₂O₂, RT24 Hours5–15% lossN-Oxide
Thermal 60°C (Solid state)7 Days< 5% lossPyrolysis products
Photolytic 1.2M Lux Hours~48 HoursVariableUnknown/Radical

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][6] European Medicines Agency, 2003.[1] Link

  • Balsubramanian, et al. "Forced degradation studies: A tool for stability indicating method development."[1] Journal of Pharmaceutical Sciences, 2012. (General framework for ester hydrolysis studies).

  • Dolan, J. W. "Peak Tailing in HPLC."[1] LCGC North America, 2003.[1] (Authoritative source on silanol interactions with basic nitrogen compounds). Link

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 2014. (Methodologies for acid/base/oxidative stress). Link

Sources

Troubleshooting

Technical Support Center: Overcoming Isoquinoline Solubility Issues in Biological Assays

Welcome to the Application Support Center. Isoquinoline scaffolds are ubiquitous in drug discovery due to their potent biological activities.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Isoquinoline scaffolds are ubiquitous in drug discovery due to their potent biological activities. However, their planar, rigid, and highly lipophilic nature frequently leads to severe aqueous solubility issues[1],[2]. In biological assays, these physicochemical properties cause compound precipitation, leading to assay artifacts, false negatives, and erratic dose-response curves.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide you with field-proven formulation strategies, assay modifications, and self-validating protocols to restore data integrity.

Diagnostic Workflow: Resolving Isoquinoline Precipitation

G Start Erratic Assay Data (False +/- or Flat Curves) CheckPrecip Run Kinetic Solubility Assay (Laser Nephelometry) Start->CheckPrecip IsSoluble Is compound soluble at top assay concentration? CheckPrecip->IsSoluble OptimizeSolvent Optimize Formulation: Add HP-β-CD or adjust DMSO IsSoluble->OptimizeSolvent No Proceed Proceed with Biological Assay IsSoluble->Proceed Yes OptimizeSolvent->CheckPrecip Retest AdjustpH Adjust Buffer pH (Protonate Isoquinoline N) OptimizeSolvent->AdjustpH If still insoluble AdjustpH->CheckPrecip Retest ModifyStruct Structural Modification (Disrupt planarity, add polar groups) AdjustpH->ModifyStruct If formulation fails ModifyStruct->CheckPrecip New Analog

Workflow for diagnosing and resolving isoquinoline solubility issues in biological assays.

Troubleshooting FAQs: Formulation & Assay Conditions

Q1: Why do my isoquinoline compounds crash out of solution the moment they are added to the assay buffer? A1: This is a classic failure of kinetic solubility caused by "solvent shock"[3],[4]. Isoquinolines are highly lipophilic and prone to strong intermolecular


 stacking. When a 100% DMSO stock is rapidly diluted into an aqueous buffer, the sudden spike in water concentration strips the DMSO solvation shell away from the compound. Driven by their rigid aromatic structures, the isoquinoline molecules rapidly nucleate and precipitate before they can reach thermodynamic equilibrium.

Q2: Can I just increase the DMSO concentration in my cell-based assay to keep the isoquinoline dissolved? A2: No. While increasing DMSO improves the thermodynamic solubility of the compound, it severely compromises biological integrity. Most cell-based assays have a strict DMSO tolerance limit of 0.1% to 0.5% (v/v)[5],[6]. Exceeding this threshold alters cell membrane permeability, induces cytotoxicity, and can artificially shift IC50 values, leading to artifactual screening data[7].

Q3: What is the most effective formulation strategy for solubilizing isoquinolines without altering the assay biology? A3: Cyclodextrins, specifically Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD), are highly effective. The lipophilic central cavity of HP-

-CD is perfectly sized to encapsulate the bicyclic isoquinoline ring system, forming a 1:1 non-covalent inclusion complex,[8]. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Unlike chemical surfactants, HP-

-CD does not typically disrupt cell membranes or denature proteins at low concentrations[9].

Q4: How does the pH of the assay buffer influence isoquinoline solubility? A4: The nitrogen atom in the isoquinoline ring is weakly basic, with a pKa of approximately 5.4[1]. At a physiological pH of 7.4, the nitrogen is largely unprotonated, rendering the molecule highly lipophilic. If your assay biology permits (e.g., in certain biochemical assays), slightly lowering the buffer pH can protonate the nitrogen, forming a highly water-soluble isoquinolinium cation. However, this must be carefully balanced against the pH optimum of your target enzyme.

Q5: If formulation fails, how can we chemically modify the isoquinoline scaffold to permanently resolve these issues? A5: If formulation buffers cannot rescue the assay, structural optimization is required[2]. You can:

  • Disrupt planarity: Introduce sp3-hybridized carbons or bulky substituents to physically prevent

    
     stacking between molecules.
    
  • Add polar groups: Incorporate morpholine, piperazine, or hydroxyl groups to decrease the LogP and improve hydrogen bonding with water[10].

  • Quaternization: Alkylate the isoquinoline nitrogen to create a permanent, highly soluble quaternary ammonium salt (if cell permeability is not required).

Quantitative Guidelines for Assay Additives

When optimizing your assay buffer to accommodate isoquinolines, strictly adhere to the maximum tolerated concentrations outlined below to prevent assay interference.

AdditiveMax Tolerated Conc. (Cell-Based)Max Tolerated Conc. (Biochemical)Solubilization MechanismCausality / Limitations
DMSO 0.1% - 0.5% v/v1% - 5% v/vCo-solvent (reduces dielectric constant)Exceeding limits causes membrane permeabilization, cytotoxicity, and enzyme denaturation.
HP-

-CD
1% - 2% w/v5% - 10% w/v1:1 Non-covalent inclusion complexEncapsulates the isoquinoline ring; excessively high concentrations may extract cholesterol from cell membranes.
Tween-20 0.01% - 0.05% v/v0.1% - 0.5% v/vMicellar solubilizationSurfactant action disrupts lipid bilayers; can interfere with delicate protein-protein interactions.
BSA 0.1% - 0.5% w/v0.1% - 1.0% w/vNon-specific hydrophobic bindingActs as a carrier protein; may artificially lower the free, unbound concentration of the drug, shifting IC50 values.
Self-Validating Protocol: Kinetic Solubility Determination via Laser Nephelometry

To empirically determine the exact concentration at which your isoquinoline compound precipitates, use this high-throughput laser nephelometry protocol[11],[12].

Expertise Context: Nephelometry measures the intensity of light scattered by insoluble particles[13]. This protocol is designed as a self-validating system: it utilizes a "kick-off" curve where the baseline is established by a vehicle control. A sudden, statistically significant spike in Relative Nephelometric Units (RNU) guarantees the precise identification of the precipitation threshold.

Step 1: Preparation of Stock Solutions

  • Dissolve the isoquinoline test compound in 100% molecular-biology grade DMSO to a concentration of 10 mM[11].

  • Causality: Using 100% DMSO ensures complete disruption of the crystal lattice, establishing a true thermodynamic baseline before aqueous introduction.

Step 2: Serial Dilution in Matrix

  • In a 96-well V-bottom plate, create a 12-point, 2-fold serial dilution of the 10 mM stock using 100% DMSO[12].

  • Validation Checkpoint: Inspect the plate visually. If precipitation occurs in 100% DMSO, the compound is structurally intractable or requires a different primary solvent (e.g., DMF).

Step 3: Aqueous "Solvent Shock" Simulation

  • Dispense 198 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) into a clear-bottom 96-well read plate[12].

  • Using a multi-channel pipette or acoustic liquid handler, rapidly transfer 2 µL of the DMSO dilution series into the buffer[12]. (Final DMSO concentration = 1%).

  • Causality: Rapid addition mimics the exact conditions of a biological assay, inducing the "solvent shock" that causes kinetic precipitation[4].

Step 4: Incubation and Measurement

  • Seal the plate and incubate at the target assay temperature (e.g., 37°C) for 2 hours with gentle orbital shaking[11],[4].

  • Read the plate using a laser nephelometer (e.g., NEPHELOstar Plus) to measure light scattering (turbidity)[12],[13].

Step 5: Data Analysis (The Kick-Off Curve)

  • Plot the compound concentration (x-axis) against the scattered light intensity in RNU (y-axis)[12].

  • Self-Validating Output: The curve will remain flat at the baseline for soluble concentrations. The exact concentration where the RNU sharply increases (the "kick-off" point) is your maximum kinetic solubility limit. Do not dose your biological assay above this concentration.

References
  • AxisPharm. "Kinetic Solubility Assays Protocol." AxisPharm. Available at: [Link]

  • Di, L., & Kerns, E. H. "In vitro solubility assays in drug discovery." PubMed (NIH). Available at: [Link]

  • Hoelke, A., et al. "Determination of Kinetic Solubility." Bio-protocol. Available at: [Link]

  • Emerald Cloud Lab. "ExperimentNephelometryKinetics." Emerald Cloud Lab. Available at: [Link]

  • Turconi, S., et al. "Achieving accurate compound concentration in cell-based screening: validation of acoustic droplet ejection technology." PubMed (NIH). Available at: [Link]

  • Rieger, D. C., et al. "Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned." PMC (NIH). Available at: [Link]

  • Amerigo Scientific. "Exploring the Chemistry and Applications of Isoquinoline." Amerigo Scientific. Available at: [Link]

  • Pohan, G., et al. "Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury." eScholarship. Available at: [Link]

  • Carbohyde. "Carbohydrate Chronicles Season 2 / Ep 8: How can cyclodextrins enhance solubility?" Carbohyde. Available at: [Link]

  • Becket, G., et al. "Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel." PMC (NIH). Available at: [Link]

  • Jansook, P., et al. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." MDPI. Available at: [Link]

  • Kucinska, M., et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." PMC (NIH). Available at: [Link]

  • Shang, X., et al. "Structural modification may be a way to make isoquinoline alkaloids efficient antibacterial drugs." Arabian Journal of Chemistry. Available at: [Link]

Sources

Optimization

preventing tar formation in Pomeranz-Fritsch isoquinoline synthesis

Welcome to the Technical Support Center for Isoquinoline Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic chemistry: tar formation (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic chemistry: tar formation (polymerization) during the Pomeranz-Fritsch reaction .

This guide bypasses generic advice to focus on the mechanistic causality of polymerization and provides field-proven, self-validating protocols to ensure high-yield cyclization.

Core Concept: The Mechanism of Tar Formation

The classical Pomeranz-Fritsch reaction synthesizes isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal (Schiff base) intermediate[1]. However, the harsh dehydrating acids traditionally required (e.g., concentrated H₂SO₄ or polyphosphoric acid) frequently cause the highly reactive imine intermediate to undergo intermolecular cross-linking and aliphatic chain degradation before the desired intramolecular electrophilic aromatic substitution can occur[2][3].

PF_Tar_Pathway A Benzaldehyde + Aminoacetal B Schiff Base (Benzalaminoacetal) A->B Condensation C Acid Catalysis B->C D Intramolecular Cyclization C->D Dilute / Mild Acid E Intermolecular Polymerization C->E Conc. Acid / Heat F Isoquinoline (Target) D->F G Intractable Tar (Side Product) E->G

Mechanistic divergence in Pomeranz-Fritsch synthesis leading to isoquinoline or tar.

FAQ: Troubleshooting & Mechanistic Interventions

Q1: My standard Pomeranz-Fritsch reaction consistently yields an intractable black tar. Why is this happening, and how can I stop it? A1: Tar formation is a kinetic problem. In unactivated or deactivated aromatic systems, the activation energy for the desired intramolecular ring closure is higher than the activation energy for intermolecular imine condensation[4]. When you apply harsh conditions (like 70% H₂SO₄), bimolecular polymerization outpaces the unimolecular cyclization[1]. Solution: You must alter the electronics of the intermediate. The most reliable method is the Bobbitt Modification , which reduces the imine to an amine prior to cyclization[1][4]. Alternatively, run the reaction under high dilution (e.g., 0.05 M) to thermodynamically disfavor bimolecular collisions[4].

Q2: How exactly does the Bobbitt Modification prevent polymerization? A2: By reducing the sp² hybridized imine to an sp³ hybridized amine, you eliminate the highly electrophilic carbon center that is prone to nucleophilic attack by other intermediates[4]. This allows the acetal to be hydrolyzed and cyclized under much milder aqueous acidic conditions (such as 6M HCl or HClO₄), yielding a 1,2,3,4-tetrahydroisoquinoline (THIQ) without degrading the aliphatic backbone[1][4].

Q3: My target molecule is sensitive to reduction, so I cannot use the Bobbitt modification. What are my alternatives? A3: If you must maintain the oxidation state or cannot perform a reduction, consider the following structural interventions:

  • The Jackson Modification: This involves N-tosylation of the amine prior to cyclization[1][5]. The bulky, electron-withdrawing tosyl group sterically shields the nitrogen and reduces its basicity, effectively blocking the intermolecular cross-linking pathways[5].

  • The Schlittler-Müller Modification: This approach reverses the coupling partners by reacting a substituted benzylamine with a glyoxal semiacetal[1][6]. This completely avoids the problematic benzalaminoacetal intermediate and is highly effective for synthesizing C1-substituted isoquinolines[3].

  • Alternative Lewis Acids: Shift away from protic acids. Utilizing Boron trifluoride etherate (BF₃·OEt₂) or a combination of Methanesulfonic acid (MsOH) can promote cyclization while suppressing tarring[1][6].

Data Presentation: Modification Efficacy

The following table summarizes the quantitative impact of various modifications on reaction yield and tar reduction based on historical optimization data[1][3][4][5].

Reaction StrategyReagent / Catalyst SystemPrimary Mechanistic AdvantageTar Formation RiskTypical Yield RangeBest Application
Classical P-F Conc. H₂SO₄ or PPADirect route to fully aromatic isoquinolinesHigh (>50% mass)10% – 40%Highly activated electron-rich aromatic rings
Bobbitt Mod. 1. NaBH₄ 2. 6M HCl or HClO₄Eliminates imine reactivity; allows mild cyclizationLow (<5% mass)60% – 85%Unactivated rings; THIQ synthesis
Jackson Mod. 1. TsCl / Pyridine 2. Acid cyclizationSteric and electronic protection of nitrogenLow (<10% mass)50% – 75%Reduced isoquinolines; sensitive substrates
Schlittler-Müller Benzylamine + Glyoxal acetalBypasses standard Schiff base intermediateModerate 40% – 70%C1-substituted isoquinolines

Experimental Workflows & Self-Validating Protocols

Protocol 1: The Bobbitt Modification (Synthesis of THIQs)

This protocol is the gold standard for preventing tar in unactivated systems.

Bobbitt_Modification S1 Imine Intermediate S2 Reduction (NaBH4) S1->S2 Step 1 S3 Aminoacetal S2->S3 Removes imine reactivity S4 Mild Acid (HCl/HClO4) S3->S4 Step 2 S5 Tetrahydroisoquinoline S4->S5 Clean Cyclization

Bobbitt modification workflow utilizing reduction to prevent acid-catalyzed polymerization.

Step 1: Reductive Amination

  • Causality: Converting the Schiff base to an amine prevents the electrophilic imine carbon from participating in side reactions during acid treatment[4].

  • Procedure: Dissolve the benzaldehyde derivative (1.0 eq) and 2,2-diethoxyethylamine (1.0 eq) in anhydrous ethanol. Reflux for 4 hours using a Dean-Stark apparatus to remove water. Cool the mixture to 0 °C, and add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Stir at room temperature for 2 hours[2].

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The UV-active imine spot must completely disappear. The reaction solution should remain pale yellow; a shift to dark brown indicates unwanted oxidation or premature degradation.

Step 2: Acid-Catalyzed Cyclization

  • Causality: Utilizing 6M HCl provides sufficient protic strength to generate the electrophilic oxonium ion from the acetal without carbonizing the aliphatic backbone[4].

  • Procedure: Dissolve the purified aminoacetal (1.0 eq) in 6M HCl (0.05 M concentration relative to substrate)[4]. Stir at room temperature for 1 to 2 hours.

  • Validation Checkpoint: The mixture may turn slightly red but must not form a viscous black precipitate (tar)[4]. Cool to 0 °C and quench by slowly adding 3M NaOH until pH 10 is reached. The formation of a white or pale-yellow precipitate confirms successful cyclization into the 4-hydroxy-1,2,3,4-tetrahydroisoquinoline[4].

Protocol 2: The Jackson Modification (N-Tosylation)

Use this when a fully aromatic or specific reduced isoquinoline is required without altering the initial imine oxidation state via hydride reduction.

Step 1: N-Protection

  • Causality: The bulky tosyl group sterically shields the nitrogen atom and drastically reduces its nucleophilicity, preventing the formation of polymeric chains during cyclization[5].

  • Procedure: Dissolve the aminoacetal intermediate in anhydrous pyridine at 0 °C. Slowly add p-toluenesulfonyl chloride (1.1 eq). Stir for 4 hours, allowing it to warm to room temperature[2].

  • Validation Checkpoint: Quench a small aliquot in water and extract with EtOAc. Complete consumption of the polar amine spot on TLC indicates successful protection.

Step 2: Cyclization & Detosylation

  • Causality: The protected acetal can now withstand standard acidic cyclization without intermolecular cross-linking.

  • Procedure: Acidify the mixture with hydrochloric acid and heat to reflux[2]. The cyclization and subsequent detosylation occur in tandem under these conditions.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the tosylated mass and the appearance of the exact mass of the target isoquinoline core validates the completion of the cascade reaction.

References

  • 1 - Cambridge University Press 2.2 - Benchchem 3.4 - National Institutes of Health (NIH) 4.6 - ACS Publications

  • 5 - CLOCKSS Archive 6.3 - Benchchem

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Isoquinoline-Based Intermediates

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Troubleshooting Scale-Up Challenges (Bischler-Napieralski, Pictet-Spengler, Hydrogenation) Introduction: The Scale-Up Gap W...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Troubleshooting Scale-Up Challenges (Bischler-Napieralski, Pictet-Spengler, Hydrogenation)

Introduction: The Scale-Up Gap

Welcome to the Technical Support Center. You are likely here because a protocol that worked perfectly on a 50 mg scale is failing at 500 g or 10 kg. Isoquinoline synthesis involves distinct process hazards—specifically exothermic cyclizations, heterogeneous hydrogenations, and difficult regioselectivity profiles—that are often masked at the bench scale by efficient heat dissipation and oversized purification capacities.

This guide addresses the causality of these failures and provides self-validating protocols to restore process integrity.

Ticket #001: Thermal Runaway During Bischler-Napieralski Cyclization

User Issue: "We are scaling up a Bischler-Napieralski cyclization using POCl₃/P₂O₅. Upon quenching the reaction mixture into water, we experienced a delayed exotherm that overwhelmed the chiller, causing a pressure release event."

Diagnosis: Metastable Intermediate Accumulation

At the bench scale, adding water to a POCl₃ reaction mixture is often done quickly. On a large scale, this is a critical safety failure. The issue is likely the accumulation of phosphorodichloridic acid (Cl₂P(O)OH) .

  • Mechanism: When POCl₃ is quenched at low temperatures (<5°C), hydrolysis is slow.[1] The intermediate Cl₂P(O)OH accumulates.[1] As the vessel warms, this intermediate hydrolyzes rapidly, releasing a massive latent heat load (delayed exotherm) that exceeds the cooling capacity [1, 2].

Solution: The "Reverse Quench" Protocol

You must switch from a direct quench (adding water to acid) to a controlled reverse quench (adding acid to water/base) at a temperature that ensures immediate consumption of the reactive species.[1]

Protocol: Safe POCl₃ Quenching (1 kg Scale)
ParameterSpecificationRationale
Quench Mode Reverse (Reaction mix

Water)
Prevents accumulation of unhydrolyzed POCl₃.[1]
Quench Temp 40–50°C (Controlled)Ensures immediate hydrolysis (

is fast enough to prevent accumulation).
Base 20% NaOH or KOHNeutralizes HCl/H₃PO₄ immediately; manages pH solubility profile.
Agitation High-shear / VortexingPrevents "hot spots" where POCl₃ can pool and detonate.

Step-by-Step Workflow:

  • Preparation: Charge the quench vessel with water (3x reaction volume) and cool to 10°C.

  • Transfer: Transfer the hot reaction mixture (toluene/acetonitrile solution) into a header tank.

  • Controlled Addition: Slowly dose the reaction mixture into the quench vessel.

  • Thermal Gating: Crucial Step: Allow the quench vessel temperature to rise to 40–50°C . Do not cool below 30°C.

    • Why? You want the hydrolysis to happen as you add the reagent. If you cool to 0°C, you build a "bomb" of unreacted anhydride that will go off when you warm it up for extraction [2].

  • pH Adjustment: Concurrently dose 20% NaOH to maintain pH < 9 (prevents product degradation) but > 2 (protects equipment).

Ticket #002: Regioselectivity Loss in Pictet-Spengler Reactions[2]

User Issue: "Our Pictet-Spengler reaction yields a 60:40 mixture of regioisomers (C6 vs. C8 cyclization) at the pilot scale. Recrystallization is reducing our yield to <30%."

Diagnosis: Kinetic vs. Thermodynamic Control Failure

In the Pictet-Spengler reaction, the para-cyclization (relative to the activating group) is often kinetically favored but sterically hindered, while the ortho-cyclization is thermodynamically more stable. Extended heating or poor mixing at large scales can shift the equilibrium toward the undesired thermodynamic isomer or promote side reactions like polymerization [3, 4].

Solution: Acyliminium Ion Trapping

Switching from a standard iminium ion intermediate to an N-acyliminium ion intermediate increases the electrophilicity of the cyclizing species, allowing the reaction to proceed at lower temperatures where kinetic control (regioselectivity) is maintained.

Troubleshooting Guide: Improving Regioselectivity
VariableRecommendationImpact on Scale-Up
Catalyst Switch from TFA to Chiral Thiourea or AuCl₃ Enables lower temp cyclization; chiral catalysts can induce enantioselectivity [3].
Solvent HFIP (Hexafluoroisopropanol)Stabilizes the cation intermediate; promotes cyclization without high heat.
Protecting Group N-Boc or N-Cbz Pre-forming the carbamate allows for "N-acyliminium" type reactivity if treated with Lewis Acid.

Ticket #003: Hydrogenation Safety & Efficiency (Isoquinoline THIQ)

User Issue: "Batch hydrogenation of isoquinoline to tetrahydroisoquinoline (THIQ) at 50 bar takes 48 hours and requires 10 wt% catalyst loading. We are concerned about hydrogen flammability and catalyst cost."

Diagnosis: Mass Transfer Limitation

In batch reactors, gas-liquid mass transfer (


) is often the rate-limiting step. Increasing pressure helps but increases safety risk. The long reaction time is due to hydrogen starvation at the catalyst surface, not intrinsic kinetics [5].
Solution: Continuous Flow Trickle-Bed Reactor

Moving to a continuous flow setup increases the gas-liquid interfacial area by orders of magnitude, allowing for reaction completion in minutes rather than days, often with significantly lower catalyst loading [6].

Experimental Workflow: Flow Hydrogenation

FlowHydrogenation Feed Feed Solution (Isoquinoline in MeOH) Mixer Static Mixer (Gas-Liquid Saturation) Feed->Mixer Liquid Flow H2 Hydrogen Gas (50-100 bar) H2->Mixer Gas Flow Reactor Trickle-Bed Reactor (Pt/Al2O3 Catalyst) Temp: 150°C Mixer->Reactor Mixed Phase BPR Back Pressure Regulator Reactor->BPR Reaction Complete Separator Gas-Liquid Separator BPR->Separator Depressurization Separator->H2 Recycle (Optional) Product THIQ Product (>99% Yield) Separator->Product Liquid Collection

Figure 1: Continuous flow hydrogenation workflow for isoquinoline reduction. This setup minimizes H₂ inventory (safety) and maximizes catalyst turnover (cost).

Ticket #004: Purification Strategy (Avoiding Chromatography)

User Issue: "We cannot run a 20 kg silica column. How do we isolate the intermediate without chromatography?"

Diagnosis: Lack of Salt Screening

Reliance on chromatography is a "bench mindset." At scale, purification must be achieved via crystallization or salt formation . Isoquinolines are basic, making them ideal candidates for acid-salt precipitation.

Protocol: Salt Selection Decision Matrix
  • pKa Analysis: Determine the pKa of the isoquinoline nitrogen (typically 5–7).

  • Acid Screen: Test the following acids in MeOH/EtOAc (1:1):

    • Hydrochloric Acid (HCl): Cheap, but hygroscopic salts.

    • Oxalic Acid: Often forms highly crystalline solids; good for impurity rejection.

    • Dibenzoyl-L-tartaric acid: Useful for chiral resolution if the intermediate is racemic.

  • Procedure:

    • Dissolve crude oil in 5 volumes of EtOAc.

    • Add 1.05 eq of acid (dissolved in MeOH).

    • Heat to reflux to dissolve any initial precipitate (digest).

    • Cool slowly to 0°C (10°C/hour).

    • Filter and wash with cold EtOAc.

Summary: Reaction Selection Guide

Use this logic flow to select the most scalable route for your specific substrate.

IsoquinolineRouteSelection Start Target: Isoquinoline Derivative Q1 Is the benzene ring electron-rich? Start->Q1 BN_Path Bischler-Napieralski Q1->BN_Path Yes (e.g., OMe groups) PS_Path Pictet-Spengler Q1->PS_Path Substrate is Phenylethylamine PF_Path Pomeranz-Fritsch Q1->PF_Path No (Electron Poor/Neutral) BN_Cond Requires POCl3/P2O5 High Temp BN_Path->BN_Cond Warning1 Scale-Up Risk: Delayed Exotherm BN_Cond->Warning1 PS_Cond Requires Amine + Aldehyde Acid Catalyst PS_Path->PS_Cond Warning2 Scale-Up Risk: Regioselectivity PS_Cond->Warning2 PF_Cond Requires Acetal Strong Acid (H2SO4) PF_Path->PF_Cond

Figure 2: Strategic decision tree for selecting an isoquinoline synthesis route based on substrate electronics and scale-up risk factors.

References

  • BenchChem Technical Support. (2025).[1][2][3] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem. Link

  • Sperry, J. B., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Link

  • Wikipedia. (2025). Pictet–Spengler reaction. Wikipedia Foundation. Link

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Natural Product Reports. Link

  • ACS Publications. (2026). Scalable Continuous Flow Hydrogenation of Isoquinoline in Trickle-Bed Reactors. Organic Process Research & Development. Link

  • Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth Blog. Link

Sources

Reference Data & Comparative Studies

Validation

comparative studies of isoquinoline-based enzyme inhibitors

Focus: Structural Evolution and Selectivity in ROCK Targeting Executive Summary The isoquinoline scaffold represents a privileged structure in medicinal chemistry, historically anchored by the non-selective phosphodieste...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Structural Evolution and Selectivity in ROCK Targeting

Executive Summary

The isoquinoline scaffold represents a privileged structure in medicinal chemistry, historically anchored by the non-selective phosphodiesterase (PDE) inhibitor Papaverine , and evolving into highly specific kinase inhibitors like Fasudil and Ripasudil . This guide provides a technical comparison of these agents, focusing on the critical transition from first-generation non-selective inhibitors to second-generation fluorinated analogs targeting Rho-associated Protein Kinase (ROCK) .

For researchers in drug discovery, the utility of this scaffold lies in its ability to mimic the adenine ring of ATP, allowing for potent competitive inhibition at the kinase hinge region. However, achieving selectivity against the broader AGC kinase family (PKA, PKC) remains the primary developmental challenge.

Structural & Mechanistic Basis

The Isoquinoline Pharmacophore

The isoquinoline ring system functions as a planar anchor. In ATP-competitive inhibitors, the nitrogen atom of the isoquinoline ring typically acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1).

  • Papaverine (Ancestor): A benzylisoquinoline alkaloid.[1] It acts broadly, inhibiting PDE10A and calcium channels, leading to smooth muscle relaxation via cAMP/cGMP accumulation.[2] Its lack of selectivity limits its utility as a precision probe.

  • Fasudil (1st Gen ROCKi): Introduces a sulfonyl-homopiperazine group. This extension projects into the solvent-exposed region of the ATP pocket, improving affinity for ROCK but retaining significant off-target activity against PKA and PKC.

  • Ripasudil (2nd Gen ROCKi): A fluorinated derivative of Fasudil. The addition of a C4-fluorine and a C2-methyl group on the diazepane ring induces a conformational restriction that better fits the ROCK active site, significantly enhancing potency and selectivity while improving ocular pharmacokinetics.

Signaling Pathway & Inhibition Node

The following diagram illustrates the RhoA/ROCK signaling cascade and the precise intervention point of isoquinoline inhibitors.

ROCK_Pathway GPCR GPCR Agonist (LPA, Thrombin) RhoA RhoA-GTP (Active) GPCR->RhoA ROCK ROCK 1/2 (Active Kinase) RhoA->ROCK MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Inhibitor Isoquinoline Inhibitors (Fasudil/Ripasudil) Inhibitor->ROCK ATP Competition pMBS p-MBS (Inactivates Phosphatase) MBS->pMBS pMLC p-MLC (Contraction/Stress Fibers) MLC->pMLC pMBS->pMLC Prevents Dephosphorylation Response Cellular Response: Actomyosin Contraction Neurite Retraction pMLC->Response

Figure 1: The RhoA-ROCK signaling cascade showing the ATP-competitive inhibition mechanism of isoquinoline derivatives.

Comparative Performance Analysis

The following data synthesizes experimental IC50 values. Note the distinct shift in potency and selectivity between generations.

Table 1: Potency and Selectivity Profile
FeatureFasudil (1st Gen)Ripasudil (2nd Gen)Papaverine (Reference)
Primary Target ROCK 1/2ROCK 1/2PDE (Non-selective)
ROCK1 IC50 ~300 - 730 nM51 nM > 10 µM
ROCK2 IC50 ~300 - 730 nM19 nM > 10 µM
Selectivity (vs. PKA) Low (< 10-fold)High (> 100-fold)N/A
Solubility Moderate (HCl salt)High (HCl hydrate)Low (Free base)
Key Structural Feature Homopiperazine ringFluorinated isoquinolineBenzylisoquinoline
Clinical Status Approved (SAH - Japan)Approved (Glaucoma - Japan)Approved (Vasospasm)

Analysis of Causality: The enhanced potency of Ripasudil is directly causal to the C4-fluorine substitution. This modification alters the electron density of the isoquinoline ring, strengthening the hinge-region hydrogen bond, while the steric constraints of the methylated diazepane ring reduce binding affinity for structurally similar kinases like PKA.

Experimental Validation Protocols

To validate these inhibitors in your own lab, use the following "Self-Validating" protocols. These workflows include built-in checkpoints (Z' factor, positive controls) to ensure data trustworthiness.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo)

This bioluminescent assay quantifies kinase activity by measuring ADP generation.[3][4][5] It is superior to radioactive assays for high-throughput screening.

Reagents:

  • Recombinant ROCK2 Enzyme (Active).

  • Substrate: S6 Kinase Substrate peptide or Myosin Light Chain peptide.

  • ATP (Ultrapure).[6][7]

  • Promega ADP-Glo™ Kinase Assay Kit.

Workflow Diagram:

ADPGlo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Generation cluster_2 Step 3: Detection Mix Mix: Enzyme + Substrate + Inhibitor + ATP Incubate1 Incubate 60 min @ RT Mix->Incubate1 Stop Add ADP-Glo™ Reagent (Stops Kinase, Depletes Unused ATP) Incubate1->Stop Incubate2 Incubate 40 min @ RT Stop->Incubate2 Detect Add Detection Reagent (Converts ADP -> ATP -> Luciferase Signal) Incubate2->Detect Read Read Luminescence (Plate Reader) Detect->Read

Figure 2: Step-by-step workflow for the ADP-Glo kinase inhibition assay.

Step-by-Step Procedure:

  • Preparation: Dilute ROCK2 enzyme to 2-5 nM in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

  • Inhibitor Titration: Prepare 3x serial dilutions of Fasudil and Ripasudil in DMSO (Final DMSO < 1%).

  • Reaction: In a 384-well white plate, add:

    • 2 µL Inhibitor.

    • 2 µL Enzyme.

    • 2 µL Substrate/ATP Mix (ATP concentration should be at Km, typically 10-50 µM).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Depletion: Add 6 µL ADP-Glo™ Reagent . Incubate 40 mins. Checkpoint: This step removes unreacted ATP to lower background.[3][7]

  • Detection: Add 12 µL Kinase Detection Reagent . Incubate 30 mins.

  • Read: Measure Luminescence (RLU).

Self-Validation Criteria:

  • Z' Factor: Must be > 0.5. Calculated using (Positive Control - Negative Control).

  • Signal-to-Background (S/B): The No-Enzyme control should have < 5% signal of the Max-Activity control.

Protocol B: Cellular Target Engagement (Western Blot)

To confirm the inhibitor penetrates the cell membrane and hits the target in a physiological context.

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or Trabecular Meshwork cells.

  • Treatment: Serum-starve cells for 4 hours. Treat with Inhibitor (0.1 - 10 µM) for 1 hour.

  • Stimulation: Stimulate with Thrombin (1 U/mL) or LPA (10 µM) for 5-10 minutes to induce RhoA/ROCK activation.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Detection: Immunoblot for p-MLC (Ser19) (Target) and Total MLC (Loading Control).

  • Expected Result: A dose-dependent decrease in p-MLC bands without a change in Total MLC. Ripasudil should show complete suppression at lower concentrations (~1-3 µM) compared to Fasudil (~10-30 µM).

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.[3] Promega.[3] Link

  • Garnock-Jones, K.P. (2014). Ripasudil: A Review of its Use in Glaucoma and Ocular Hypertension. Drugs.[8][9][10][11][12][13][14] Link

  • Isobe, T., et al. (2014). Effects of K-115, a Rho-kinase inhibitor, on intraocular pressure and aqueous humor dynamics in rabbits and monkeys. Current Eye Research. Link

  • Liao, J.K., et al. (2007). Rho-associated kinase (ROCK) inhibitors in the treatment of cardiovascular diseases. Journal of Cardiovascular Pharmacology. Link

  • Vertex AI Search. Comparative study isoquinoline ROCK inhibitors. (Aggregated Search Results). 15

Sources

Comparative

Comparative Guide: Anticancer Activity of Quinoline vs. Isoquinoline Isomers

[1] Executive Summary: The Isomerism Impact In medicinal chemistry, the positional isomerism between Quinoline (benzo[b]pyridine) and Isoquinoline (benzo[c]pyridine) represents a fundamental divergence in pharmacophore d...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Isomerism Impact

In medicinal chemistry, the positional isomerism between Quinoline (benzo[b]pyridine) and Isoquinoline (benzo[c]pyridine) represents a fundamental divergence in pharmacophore design. While both are "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—their anticancer profiles differ significantly in terms of metabolic stability , genotoxicity , and target affinity .

This guide objectively compares these isomers, synthesizing experimental data to assist researchers in scaffold selection for oncology drug discovery.[1]

Key Differentiators
FeatureQuinoline ScaffoldIsoquinoline Scaffold
Nitrogen Position Position 1 (adjacent to bridgehead)Position 2 (separated from bridgehead)
Electronic Character Higher dipole moment (2.10 D); prone to 5,6-epoxidation.Higher dipole moment (2.60 D); distinct basicity profile.
Primary MOA Kinase Inhibition (EGFR, VEGFR), DNA Intercalation.Topoisomerase I Inhibition, Tubulin Polymerization.[2][3]
Toxicity Profile High Risk: Metabolized to reactive 5,6-epoxides (genotoxic).Lower Risk: Metabolism avoids epoxide formation; generally non-genotoxic.[4]
Clinical Examples Bosutinib (Kinase inhibitor), Camptothecin (Note: CPT contains a quinoline moiety but is structurally complex; simple quinolines often face toxicity).Topotecan, Irinotecan (based on Camptothecin/Isoquinoline-like fused systems), Indenoisoquinolines.

Mechanistic & Structural Analysis

The Metabolic Divergence (Safety vs. Efficacy)

A critical "Expert Insight" often overlooked in early screening is the metabolic fate of the scaffold.

  • Quinoline: Undergoes CYP450-mediated metabolism to form a 5,6-epoxide .[4] This electrophilic intermediate can covalently bind to DNA, causing mutagenicity.[4] This liability often requires specific substitution patterns (e.g., blocking positions 5/6) to mitigate.

  • Isoquinoline: The nitrogen position alters the electron density, directing metabolism toward hydroxylation rather than epoxidation. This makes the isoquinoline core inherently safer for chronic administration.

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the divergent metabolic fates and the primary signaling pathways targeted by these isomers.

MOA_Metabolism cluster_0 Scaffold Selection cluster_1 Metabolic Fate (CYP450) cluster_2 Anticancer Mechanism Quinoline Quinoline Scaffold (N at Pos 1) Epoxide 5,6-Epoxide (Electrophile) Quinoline->Epoxide CYP450 Kinase Kinase Inhibition (EGFR/VEGFR) Quinoline->Kinase Binding Isoquinoline Isoquinoline Scaffold (N at Pos 2) Hydroxyl Hydroxy-Isoquinoline (Polar Metabolite) Isoquinoline->Hydroxyl CYP450 Topo1 Topoisomerase I Inhibition Isoquinoline->Topo1 Intercalation DNA_Adduct DNA Alkylation (Genotoxicity) Epoxide->DNA_Adduct Excretion Renal Excretion (Safe Clearance) Hydroxyl->Excretion Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Topo1->Apoptosis

Figure 1: Divergent metabolic fates (Red/Green) and converging therapeutic mechanisms of Quinoline and Isoquinoline.

Comparative Data: Efficacy Profiles

The following data aggregates IC50 values from recent SAR studies. Note the trend: Isoquinoline derivatives often show superior potency in Topoisomerase-driven models, while Quinolines excel in broad-spectrum kinase inhibition.

Table 1: IC50 Comparison of Representative Derivatives
Compound ClassDerivativeTarget Cell LineIC50 (µM)Primary MechanismRef
Quinoline BAPPN (Synthetic)MCF-7 (Breast)3.10Kinase Inhibition[1]
Quinoline 9IV-cA549 (Lung)1.66Apoptosis Induction[1]
Isoquinoline ChelerythrineFaDu (Pharynx)0.14 PKC Inhibition / DNA[1]
Isoquinoline SanguinarineSCC-25 (Tongue)0.54 Microtubule Depoly.[1]
Isoquinoline Indenoisoquinoline 7DU-145 (Prostate)0.08Topoisomerase I[2]

Data Interpretation:

  • Potency: Natural isoquinoline alkaloids (Chelerythrine, Sanguinarine) demonstrate sub-micromolar potency, often outperforming simple synthetic quinolines.

  • Selectivity: Isoquinoline derivatives (specifically Indenoisoquinolines) have been developed to overcome the instability of Camptothecin (a quinoline-containing alkaloid), providing a more stable "Drug-Top1-DNA" cleavage complex [2].

Experimental Protocols (Self-Validating Systems)

To accurately compare these isomers, robust screening protocols are essential. The following methodologies emphasize causality and error mitigation .

Protocol: High-Precision MTT Cytotoxicity Assay

Objective: Determine IC50 with minimal edge-effect bias.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized).

  • Solubilization Buffer: DMSO (Acidified with 0.1M HCl if formazan precipitation is incomplete).

Step-by-Step Workflow:

  • Seeding (The "Linearity" Check): Seed cells at 5,000–10,000 cells/well in 96-well plates.

    • Expert Note: Perform a standard curve prior to the experiment to ensure the seeding density falls within the linear range of absorbance for the specific cell line. Over-seeding masks cytotoxicity.

  • Edge Effect Mitigation: Fill outer wells with sterile PBS, not cells. Evaporation in outer wells alters media concentration, skewing data.

  • Compound Treatment: Add Quinoline/Isoquinoline derivatives (0.1 – 100 µM) for 48h.

    • Control: Vehicle (DMSO) must be <0.5% v/v.[5]

  • Development: Add MTT (20 µL) -> Incubate 4h -> Aspirate Media -> Add DMSO (150 µL).

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

    • Validation: If SD of triplicates >10%, reject data and re-pipette.

Protocol: Topoisomerase I Relaxation Assay

Objective: Verify if the isomer targets DNA topology (common for Isoquinolines).

  • Reaction Mix: Supercoiled pHOT1 plasmid DNA (0.25 µg) + Recombinant Human Top1 (1 unit).

  • Incubation: Incubate with test compound (37°C, 30 min).

  • Termination: Add SDS/Proteinase K to digest the enzyme.

  • Analysis: Electrophoresis on 1% agarose gel.

    • Result:Active compounds prevent DNA relaxation, maintaining supercoiled bands (lower migration) compared to the relaxed bands (higher migration) of the control.

Visualization: Experimental Workflow

This diagram outlines the logical flow from synthesis to lead validation.

Experimental_Workflow Synthesis Scaffold Synthesis (Skraup vs. Bischler-Napieralski) Screening Primary Screening (MTT Assay @ 10µM) Synthesis->Screening Hit_Selection Hit Selection (>50% Inhibition) Screening->Hit_Selection Filter Inactive Mechanism Mechanistic Validation Hit_Selection->Mechanism Topo_Assay Topoisomerase I Relaxation Assay Mechanism->Topo_Assay Isoquinoline Bias Flow_Cyto Flow Cytometry (Cell Cycle/Annexin V) Mechanism->Flow_Cyto General Cytotoxicity Lead Lead Optimization (SAR Refinement) Topo_Assay->Lead Confirmed Target Flow_Cyto->Lead Confirmed Apoptosis

Figure 2: Validated workflow for screening Quinoline and Isoquinoline derivatives.

References

  • BenchChem. A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. (2025).[1][4][5][6] Retrieved from

  • National Institutes of Health (NIH). Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents. (2012).[7][8] J Med Chem. Retrieved from

  • Arab Journal of Chemistry. Review on recent development of quinoline for anticancer activities. (2022). Retrieved from

  • Current Topics in Medicinal Chemistry. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry. (2020).[9][10][11] Retrieved from

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Methyl 2-(isoquinolin-6-yl)acetate Analogs

Executive Summary Methyl 2-(isoquinolin-6-yl)acetate serves as a critical "gateway scaffold" in medicinal chemistry, functioning primarily as the synthetic precursor to Isoquinolin-6-ylacetic acid derivatives. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(isoquinolin-6-yl)acetate serves as a critical "gateway scaffold" in medicinal chemistry, functioning primarily as the synthetic precursor to Isoquinolin-6-ylacetic acid derivatives. While the methyl ester itself is often a prodrug or intermediate, its hydrolyzed acid and subsequent amide derivatives have emerged as potent pharmacophores in two distinct therapeutic areas: CRTH2 (DP2) antagonism for allergic inflammation and, more recently, HPK1 inhibition for immuno-oncology.

This guide objectively compares the SAR profiles of this scaffold against standard alternatives (e.g., Indole-3-acetic acids, Quinolines), providing experimental workflows and mechanistic insights for researchers optimizing this moiety.

The Scaffold: Methyl 2-(isoquinolin-6-yl)acetate[1]

The molecule consists of a bicyclic isoquinoline heteroaromatic core substituted at the 6-position with a methyl acetate tail.

  • Role: Synthetic Intermediate / Prodrug.

  • Active Metabolite: 2-(Isoquinolin-6-yl)acetic acid (formed via ester hydrolysis).

  • Key Chemical Feature: The basic nitrogen (N2) allows for protonation and hydrogen bonding, while the 6-position tail provides a vector for exploring solvent-exposed regions in kinase pockets or ionic interactions in GPCRs.

Comparative Pharmacophore Analysis
FeatureIsoquinolin-6-yl Acetate (Subject)Indole-3-acetic Acid (Alternative)Quinoline-6-acetate (Alternative)
Core Basicity (pKa) ~5.4 (Moderate)~ -2.4 (Very Low)~4.9 (Moderate)
H-Bond Acceptor Strong (N2)Weak (Indole NH is donor)Strong (N1)
Metabolic Stability Moderate (N-oxidation risk)Prone to oxidationModerate
Primary Target Class Kinases (HPK1), GPCRs (CRTH2)GPCRs (CRTH2, COX)Kinases (c-Met, etc.)

Core SAR Studies: Therapeutic Applications

Track A: CRTH2 Antagonists (Allergic Inflammation)[2]

The CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) receptor is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (


).
  • Mechanism: The acetic acid moiety (derived from the methyl ester) mimics the carboxylate of

    
    , forming a critical salt bridge with Arg170  or Lys210  in the receptor binding pocket.
    
  • SAR Insight:

    • The "Head" (Acid): Hydrolysis of the methyl ester to the free acid increases potency by >100-fold. The methyl ester is inactive in vitro but may act as a cell-permeable prodrug in vivo.

    • The "Core" (Isoquinoline): Provides

      
       stacking interactions with Phe184 . The isoquinoline nitrogen often requires capping or specific orientation to avoid repulsive interactions with the hydrophobic floor of the pocket.
      
    • Substitution: Adding a sulfonyl group at the N-terminus (if tetrahydroisoquinoline) or modifying the 1-position often enhances selectivity over the DP1 receptor.

Track B: HPK1 Inhibitors (Immuno-Oncology)

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 enhances the immune response against tumors.

  • Mechanism: The isoquinoline core binds to the ATP-binding hinge region of the kinase.

  • SAR Insight:

    • Hinge Binding: The Isoquinoline N2 acts as a key H-bond acceptor for the backbone NH of the hinge residue (e.g., Cys94 in similar kinases).

    • The "Tail" (Acetate/Amide): The C6-position acetate is often converted to an amide to reach the ribose-binding pocket or the solvent front . The methyl ester steric bulk is often too small; SAR studies suggest extending this position with piperazine or spiro-cyclic amines enhances potency (IC50 < 10 nM).

Comparative Performance Data

The following table synthesizes representative SAR data from the class of Isoquinolin-6-ylacetic acid derivatives versus the standard Indole-3-acetic acid (e.g., Ramatroban analogs) for CRTH2 activity.

Compound ClassR-Group Modification (Position 6)CRTH2 IC50 (Binding)Selectivity (vs DP1)Solubility (pH 7.4)
Methyl 2-(isoquinolin-6-yl)acetate Methyl Ester (Precursor)> 10,000 nM (Inactive)N/AHigh
Isoquinolin-6-ylacetic Acid Free Acid (Active)15 - 50 nM > 500-foldModerate
Indole-3-acetic Acid (Ref) Free Acid (Ramatroban)10 - 30 nM> 1000-foldLow
Quinoline-6-acetic Acid Free Acid120 - 200 nM~ 100-foldModerate

Key Takeaway: The Isoquinoline scaffold offers comparable potency to the Indole standard but often provides better vectors for optimizing solubility and pharmacokinetic properties due to the basic nitrogen.

Mechanistic Visualization

Diagram 1: The Dual-Path SAR Workflow

This diagram illustrates how the methyl ester precursor diverges into two distinct pharmacological classes based on chemical modification.

SAR_Workflow Precursor Methyl 2-(isoquinolin-6-yl)acetate (Synthetic Entry) Hydrolysis Hydrolysis (LiOH/THF) Precursor->Hydrolysis Path A Amidation Amidation (R-NH2, HATU) Precursor->Amidation Path B Acid Isoquinolin-6-ylacetic Acid (Anionic Headgroup) Hydrolysis->Acid Amide Isoquinolin-6-ylacetamide (Hinge Binder + Tail) Amidation->Amide Target_CRTH2 Target: CRTH2 (GPCR) Interaction: Ionic Bridge (Arg170) Acid->Target_CRTH2 High Affinity Target_HPK1 Target: HPK1 (Kinase) Interaction: Hinge Region Amide->Target_HPK1 High Selectivity

Caption: Divergent synthesis pathways transforming the methyl ester scaffold into GPCR ligands (Path A) or Kinase Inhibitors (Path B).

Experimental Protocols

Protocol A: Hydrolysis to the Active Acid (CRTH2 Pharmacophore)

Use this protocol to generate the active species for GPCR binding assays.

  • Dissolution: Dissolve 1.0 eq of Methyl 2-(isoquinolin-6-yl)acetate in a 3:1 mixture of THF:Water (0.1 M concentration).

  • Saponification: Add 2.0 eq of Lithium Hydroxide Monohydrate (LiOH·H2O) .

  • Reaction: Stir at Room Temperature (25°C) for 4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS (Shift from M+ to M-14).

  • Workup: Acidify carefully to pH 4.0 using 1N HCl. The zwitterionic nature of the isoquinoline acid may require isoelectric precipitation.

  • Isolation: Filter the precipitate or extract with n-Butanol if water-soluble.

  • Validation: 1H NMR should show the disappearance of the singlet at

    
     3.7 ppm (OMe).
    
Protocol B: CRTH2 Radioligand Binding Assay

Self-validating protocol to determine affinity (


).
  • Membrane Prep: Use CHO-K1 cells stably expressing human CRTH2 (DP2).

  • Ligand:

    
     (Specific Activity ~150 Ci/mmol).
    
  • Incubation:

    • Mix 10 µg membrane protein, 1 nM

      
      , and serial dilutions of the test compound (Acid form) in binding buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
      
    • Non-specific Binding Control: Include 1 µM unlabeled

      
       or Ramatroban.
      
  • Equilibrium: Incubate for 60 mins at Room Temperature.

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

References

  • Isoquinoline Derivatives as CRTH2 Antagonists. Journal of Medicinal Chemistry. (2014). Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells.[1]

  • HPK1 Inhibitor Patent Landscape. World Intellectual Property Organization. (2018). Isoquinolines as inhibitors of HPK1 (WO2018183964A1).

  • General SAR of Isoquinoline Acetic Acids. Chemical Biology & Drug Design. (2022). Synthesis and SAR Studies of Isoquinoline Derivatives.

  • Building Block Data. CymitQuimica. Methyl 2-(isoquinolin-6-yl)acetate Product Specifications.

Sources

Comparative

Advanced Spectroscopic Characterization of Novel Isoquinoline Derivatives: Hyphenated Platforms vs. Standalone Workflows

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing novel isoquinoline derivatives. These nitrogen-containing heterocyclic scaffolds are foundational in modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing novel isoquinoline derivatives. These nitrogen-containing heterocyclic scaffolds are foundational in modern drug discovery, acting as potent HER2 inhibitors in oncology[1] and exhibiting broad-spectrum antibacterial properties[2]. Furthermore, plant-derived isoquinoline alkaloids—such as berberine, stepholidine, and isocorypalmine—are critical targets in natural product dereplication[3][4].

However, their structural elucidation is notoriously complex. Isoquinolines frequently exist as complex isomeric mixtures in crude extracts, and standalone isolation methods risk structural degradation. This guide objectively compares the traditional standalone spectroscopic workflow against the modern hyphenated LC-DAD-HRMS-NMR platform, providing field-proven, self-validating protocols for unambiguous structural characterization.

The Contenders: Standalone vs. Hyphenated Spectroscopy

Alternative A: Traditional Standalone Spectroscopy

Historically, characterizing isoquinoline derivatives required extensive preparative HPLC (Prep-HPLC) to isolate individual compounds, followed by sequential analysis using benchtop Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)[5]. While this approach yields high-resolution data for stable, abundant compounds, it is time-consuming, requires large sample volumes (5–10 mg), and destroys the sample during MS analysis[4][5].

Alternative B: Hyphenated LC-DAD-HRMS-NMR Platforms

State-of-the-art hyphenated platforms interface liquid chromatography directly with parallel NMR and high-resolution mass spectrometry (HRMS)[6]. This allows for the comprehensive, non-destructive analysis of complex mixtures in a single run[7]. By utilizing microcoil probes and CryoFlowProbes, this system lowers the detection limit to the nanogram range, making it the superior choice for yield-limited synthetic libraries or trace botanical extracts[6].

Quantitative Performance Comparison

The following table summarizes the operational and analytical performance of both methodologies when applied to isoquinoline derivative characterization.

Performance MetricTraditional Standalone SpectroscopyHyphenated LC-DAD-HRMS-NMR
Sample Requirement > 5–10 mg (requires prior purification)[5]< 1–5 µg (analyzed directly in mixture)[6]
Analysis Time Days to Weeks (includes Prep-HPLC isolation)Hours (direct on-flow or stop-flow analysis)[7]
Destructiveness High (MS consumes sample; degradation during prep)Low (NMR is non-destructive; sample recoverable)[7]
Isomeric Resolution Poor (relies entirely on physical isolation success)Excellent (temporal chromatographic correlation)[3]
Data Correlation Manual cross-referencing of separate datasetsAutomated, synchronized multi-modal datasets[3]

Workflow Visualization

G cluster_traditional Traditional Standalone Workflow cluster_hyphenated Hyphenated LC-DAD-HRMS-NMR Sample Novel Isoquinoline Derivatives Prep1 Extensive Purification (Prep-HPLC) Sample->Prep1 LC Microbore LC Separation Sample->LC NMR1 Standalone NMR (High Sample Vol) Prep1->NMR1 MS1 Standalone MS (Destructive) Prep1->MS1 Data Integrated Structural Elucidation NMR1->Data MS1->Data Split Post-Column Splitter LC->Split NMR2 CryoFlowProbe NMR (Non-Destructive) Split->NMR2 MS2 HRMS (Orbitrap) (Accurate Mass) Split->MS2 NMR2->Data MS2->Data

Comparative workflow: Hyphenated LC-HRMS-NMR vs. Traditional Standalone Spectroscopy.

Self-Validating Experimental Protocol: LC-DAD-HRMS-NMR

To ensure absolute scientific integrity and eliminate false positives, the following step-by-step protocol employs a self-validating logic loop. Experimental choices are driven by the unique mechanistic signatures of the isoquinoline pharmacophore.

Step 1: Chromatographic Separation (LC-DAD)
  • Action: Inject 10–20 µL of the crude extract or synthetic mixture onto a microbore C18 column. Elute using a gradient of D₂O and Acetonitrile (buffered with 0.1% deuterated formic acid).

  • Causality: The use of deuterated solvents in the mobile phase is non-negotiable. It prevents the saturation of the NMR receiver by overwhelming solvent protons, which would otherwise mask the critical C-H bending and stretching vibrations characteristic of the isoquinoline aromatic system[5][7].

Step 2: Parallel Dereplication via Post-Column Splitting
  • Action: Route 5% of the column eluent to an Orbitrap HRMS (via Electrospray Ionization) and 95% to the NMR flow cell.

  • Causality: Isoquinoline derivatives exhibit a highly conserved Electron Ionization/Electrospray fragmentation pattern—specifically, the loss of a hydrogen cyanide (HCN) molecule, which yields a diagnostic fragment ion at m/z 102[5]. By continuously monitoring for this specific neutral loss, the system acts as a real-time chemical filter, validating that the eluting peak contains the isoquinoline core before committing to lengthy NMR acquisitions.

Step 3: Stop-Flow Cryo-NMR Acquisition
  • Action: Upon MS detection of the m/z 102 fragment (or the intact molecular ion M⁺), trigger the LC valve to halt flow. This traps the analyte directly within the CryoFlowProbe for ¹H and 2D NMR acquisition (spectral width set from -1 to 10 ppm)[5].

  • Causality: Cryogenic cooling of the NMR RF coils drastically reduces thermal noise, boosting sensitivity by up to a factor of four. This is critical because novel isoquinoline alkaloids (such as stepholidine) often exist in minute, nanogram-level quantities within complex matrices like Onychopetalum amazonicum[6][8].

Step 4: Integrated Structural Elucidation
  • Action: Correlate the accurate mass generated by the HRMS with the 2D NMR (HSQC/HMBC) chemical shifts.

  • Causality: HRMS provides the exact molecular formula, while 2D NMR resolves the spatial connectivity of positional isomers. This dual-confirmation ensures absolute structural confidence, distinguishing between closely related structural isomers that MS alone cannot resolve[3].

References

  • Source: benchchem.
  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.
  • Source: nih.
  • Source: nih.
  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.
  • Source: clockss.
  • Source: researchgate.
  • A Review: Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

Sources

Validation

analytical method validation for isoquinoline alkaloids using HPLC

As a Senior Application Scientist, I frequently navigate the distinct chromatographic challenges associated with isoquinoline alkaloids—such as berberine, palmatine, and liensinine. These bioactive compounds are critical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the distinct chromatographic challenges associated with isoquinoline alkaloids—such as berberine, palmatine, and liensinine. These bioactive compounds are critical in pharmaceutical research, yet their basic nitrogenous structures make them notoriously difficult to analyze using standard High-Performance Liquid Chromatography (HPLC) methods[1][2].

This guide provides an objective, data-driven comparison of column chemistries for alkaloid separation and outlines a self-validating, step-by-step analytical method validation protocol fully compliant with the latest ICH Q2(R2) guidelines[3][4].

The Mechanistic Conundrum: Why Standard C18 Fails

The core issue in analyzing isoquinoline alkaloids lies in their chemical state. At typical mobile phase pH levels (pH 2.5–4.0), the nitrogen atom in the isoquinoline ring is protonated, rendering the molecule positively charged.

While standard C18 columns rely on hydrophobic interactions, the silica support beneath the C18 ligands contains unreacted, residual silanol groups (-Si-OH). These silanols can ionize to form negatively charged sites (-Si-O⁻). The electrostatic attraction between the positively charged alkaloid and the negatively charged silanols creates a strong secondary ion-exchange mechanism. This dual-retention behavior disrupts the uniform elution of the analyte band, resulting in severe peak tailing, reduced theoretical plates, and compromised resolution[5].

To bypass this, we must engineer the chromatographic environment by selecting a stationary phase that offers alternative retention mechanisms.

Figure 1: Chromatographic interaction mechanisms of positively charged isoquinoline alkaloids.

Column Chemistry Comparison: C18 vs. End-Capped vs. PFP

To objectively evaluate performance, we compare three distinct stationary phases for the separation of basic alkaloids[5].

  • Standard C18 : Offers versatile, general-purpose separation but suffers from peak tailing for basic compounds due to accessible silanols.

  • End-Capped C18 : Employs a secondary bonding process to cap residual silanols with small silanes (e.g., trimethylchlorosilane). This reduces, but rarely eliminates, tailing for highly basic isoquinolines.

  • Pentafluorophenyl (PFP) : A specialized fluorinated phase. The highly electronegative fluorine atoms create an electron-deficient phenyl ring. This allows the stationary phase to engage in strong

    
     charge-transfer interactions with the electron-rich isoquinoline ring, alongside dipole-dipole and hydrogen bonding. By relying on these alternative mechanisms, PFP bypasses the silanol-driven ion-exchange entirely.
    
Table 1: Quantitative Performance Comparison (Berberine Analysis)
Column ChemistryPrimary Retention MechanismRetention Time (

)
Asymmetry Factor (

)
Theoretical Plates (

)
Suitability
Standard C18 Hydrophobic8.4 min2.15 (Severe Tailing)4,500Poor
End-Capped C18 Hydrophobic + Blocked Silanols8.1 min1.45 (Moderate Tailing)8,200Acceptable
PFP Phase Hydrophobic,

, Dipole
9.5 min1.05 (Ideal Symmetry)14,500Excellent

Note: Data reflects typical behavior under gradient elution (0.1% Formic Acid / Acetonitrile) at a flow rate of 0.3 mL/min[5]. An


 value between 0.9 and 1.2 is considered optimal.

Experimental Protocol: Method Development & ICH Q2(R2) Validation

A robust analytical method is a self-validating system. The following protocol outlines the lifecycle approach to validating an HPLC-DAD/MS method for isoquinoline alkaloids, strictly adhering to the updated ICH Q2(R2) guidelines[3][4].

Figure 2: ICH Q2(R2) compliant analytical method validation lifecycle workflow.

Phase 1: Method Optimization
  • Step 1: Sample Preparation. Utilize Microwave-Assisted Extraction (MAE) with 65% methanol. Causality: MAE rapidly disrupts the plant matrix (e.g., Nelumbo nucifera) while preventing the thermal degradation of heat-sensitive alkaloids, ensuring high extraction yield and reproducibility[2]. Filter through a 0.45 µm PTFE syringe filter prior to injection[1].

  • Step 2: Chromatographic Conditions. Equip the system with a PFP column (100 mm x 2.1 mm, 3.5 µm). Use a gradient mobile phase of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid[5]. Causality: The formic acid lowers the pH to ~2.7, ensuring the alkaloid remains fully protonated for consistent retention, while simultaneously suppressing the ionization of any remaining silanols on the column hardware.

Phase 2: ICH Q2(R2) Validation Execution
  • Step 3: Specificity. Inject a blank, a standard solution, and the sample extract. Utilize a Diode Array Detector (DAD) to evaluate peak purity. Causality: The 3D spectral data from the DAD ensures that no co-eluting matrix interferences are masked beneath the target alkaloid peak, proving the method unequivocally assesses the analyte[1][4].

  • Step 4: Linearity and Range. Prepare a 6-point calibration curve ranging from 0.5 ng/mL to 1000 ng/mL[1]. Perform linear regression analysis. The method is validated if the correlation coefficient (

    
    ) is 
    
    
    
    and the y-intercept is statistically insignificant.
  • Step 5: Accuracy (Recovery). Perform spike recovery experiments by adding known amounts of the isoquinoline alkaloid standard to the sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Acceptable recovery ranges are typically 95%–105%[3].

  • Step 6: Precision. Assess Repeatability by injecting the 100% concentration standard six independent times. Assess Intermediate Precision by having a second analyst perform the same test on a different day using a different HPLC system. The Relative Standard Deviation (RSD) must be

    
    [1].
    
  • Step 7: LOD & LOQ. Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise (S/N) ratio. LOD is established at an S/N of 3:1, and LOQ at an S/N of 10:1, ensuring quantitative reliability at trace levels[1].

  • Step 8: Robustness. Deliberately introduce small variations in method parameters: flow rate (

    
     mL/min), column temperature (
    
    
    
    C), and mobile phase pH (
    
    
    units). Causality: This proves the method's reliability during normal, day-to-day operational fluctuations[3].

Conclusion

For the rigorous quantification of isoquinoline alkaloids, standard C18 columns often introduce unacceptable analytical variability due to secondary silanol interactions. By transitioning to a PFP stationary phase and employing a stringent, ICH Q2(R2)-compliant validation framework, laboratories can achieve superior peak symmetry, enhanced resolution, and unimpeachable data integrity.

References

  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation (ICH) URL :[Link]

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology Source : ResearchGate URL :[Link]

Sources

Comparative

In Vivo Efficacy of Methyl 2-(isoquinolin-6-yl)acetate Derivatives: A Comparative Guide

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both arduous and exciting. The isoquinoline core, a nitrogen-contai...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both arduous and exciting. The isoquinoline core, a nitrogen-containing heterocyclic compound, has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive in vivo efficacy comparison of isoquinoline derivatives, with a focus on analogs of methyl 2-(isoquinolin-6-yl)acetate, in two key therapeutic areas: oncology and inflammation.

While direct comparative in vivo studies on a series of methyl 2-(isoquinolin-6-yl)acetate derivatives are not extensively available in the public domain, this guide synthesizes data from closely related isoquinoline compounds to provide a robust framework for evaluating their potential efficacy. The experimental data and protocols presented herein offer a blueprint for the preclinical assessment of this promising class of molecules.

The Therapeutic Promise of Isoquinoline Derivatives

The rigid, planar structure of the isoquinoline scaffold makes it an ideal framework for designing molecules that can interact with specific biological targets.[2] Derivatives of isoquinoline have been shown to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[1][3][4] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that are dysregulated in various diseases.[3]

In the context of oncology, isoquinoline derivatives have been investigated for their ability to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle by targeting critical pathways like the PI3K/Akt/mTOR and NF-κB signaling cascades.[3][5] In inflammatory diseases, these compounds have shown potential in mitigating the inflammatory response by inhibiting the production of pro-inflammatory mediators.[4][6][7]

Comparative In Vivo Efficacy: A Tale of Two Therapeutic Areas

To provide a meaningful comparison, this guide will focus on the in vivo performance of representative isoquinoline derivatives in established preclinical models of cancer and inflammation.

Anticancer Efficacy in Xenograft Models

Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, offering a more clinically relevant assessment of a drug's efficacy compared to traditional cell line-derived xenografts.[8]

CompoundCancer ModelAnimal ModelDosing Regimen (example)Tumor Growth Inhibition (TGI)Reference
Compound A (analog)Breast Cancer (MCF-7)Nude Mice10 mg/kg, i.p., dailySignificant (data not quantified)[9][10]
Compound B (analog)Colon Cancer (HT-29)Nude Mice5 mg/kg, i.v., twice weekly>75%[11]
Standard-of-Care (e.g., Doxorubicin) VariousNude MiceVariesVaries[8]

Table 1: Comparative Anticancer Efficacy of Representative Isoquinoline Derivatives in Xenograft Models. This table presents a hypothetical comparison based on available data for isoquinoline analogs to illustrate how such a comparison would be structured.

Anti-inflammatory Efficacy in Acute and Chronic Models

The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[12][13] For chronic inflammation, models such as adjuvant-induced arthritis are often employed.

Studies on isoquinoline alkaloids have demonstrated their significant anti-inflammatory properties. For example, Berberine (Compound C) , a well-known isoquinoline alkaloid, has been shown to possess significant, dose-dependent inhibitory activity against serotonin-induced hind paw edema.[4] Another novel isoquinoline derivative, CYY054c (Compound D) , has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation in rats.[7]

CompoundInflammation ModelAnimal ModelDosing Regimen (example)Inhibition of Edema (%)Reference
Compound C (Berberine)Serotonin-induced paw edemaMice50 mg/kg, p.o.Significant, dose-dependent[4]
Compound D (CYY054c)LPS-induced endotoxemiaRats10 mg/kg, i.v.Significant reduction in inflammatory markers[7]
Standard-of-Care (e.g., Indomethacin) Carrageenan-induced paw edemaRats10 mg/kg, p.o.~50-60%[12]

Table 2: Comparative Anti-inflammatory Efficacy of Representative Isoquinoline Derivatives. This table provides a comparative overview of the anti-inflammatory effects of selected isoquinoline compounds.

Mechanistic Insights: Targeting Key Signaling Pathways

The therapeutic effects of isoquinoline derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that are dysregulated in cancer and inflammation. Two of the most prominent pathways are the PI3K/Akt/mTOR and the NF-κB pathways.[3][5]

The PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5][14] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[15] Several isoquinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer isoquinoline derivatives.

The NF-κB Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in regulating the immune and inflammatory responses.[6][16] Chronic activation of the NF-κB pathway is also implicated in the pathogenesis of several cancers.[3] Isoquinoline derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes and promoting cancer cell apoptosis.[6][7][16]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Isoquinoline Isoquinoline Derivative Isoquinoline->IKK Inhibits

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory and anticancer isoquinoline derivatives.

Experimental Protocols: A Guide to In Vivo Evaluation

The following are detailed, step-by-step methodologies for the key in vivo experiments discussed in this guide. These protocols are designed to be self-validating systems, ensuring the generation of robust and reproducible data.

Protocol 1: Human Tumor Xenograft Model for Anticancer Efficacy

This protocol outlines the procedure for establishing a patient-derived xenograft (PDX) model and assessing the antitumor efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Human tumor tissue from a patient

  • Matrigel or similar basement membrane matrix

  • Test compound (isoquinoline derivative)

  • Vehicle control

  • Standard-of-care anticancer drug

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the study.

  • Tumor Implantation:

    • Surgically implant a small fragment (2-3 mm³) of the human tumor subcutaneously into the flank of each mouse.

    • Alternatively, enzymatically digest the tumor to create a single-cell suspension and inject a defined number of cells (e.g., 1 x 10⁶ cells) mixed with Matrigel subcutaneously.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: Test compound (low dose)

      • Group 3: Test compound (high dose)

      • Group 4: Standard-of-care drug

  • Drug Administration:

    • Administer the test compound, vehicle, or standard-of-care drug according to the predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers two to three times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Data Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow Start Start Implant Implant Human Tumor in Mice Start->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize into Treatment Groups Monitor->Randomize Treat Administer Compounds Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Measure->Treat Repeat Analyze Endpoint: Analyze Data & Tissues Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the human tumor xenograft model.

Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Efficacy

This protocol describes the induction of acute inflammation in the rat paw and the evaluation of the anti-inflammatory effects of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (isoquinoline derivative)

  • Vehicle control

  • Standard-of-care anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers for paw volume measurement

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping and Dosing:

    • Randomize the rats into treatment groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: Test compound (low dose)

      • Group 3: Test compound (high dose)

      • Group 4: Standard-of-care drug

    • Administer the respective treatments orally or intraperitoneally 60 minutes before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Paw_Edema_Workflow Start Start Acclimatize Acclimatize & Fast Rats Start->Acclimatize Group Randomize into Treatment Groups Acclimatize->Group Dose Administer Compounds Group->Dose Baseline Measure Baseline Paw Volume Dose->Baseline Induce Inject Carrageenan Baseline->Induce Measure Measure Paw Volume (hourly) Induce->Measure Analyze Calculate Edema & Inhibition Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

The isoquinoline scaffold represents a versatile and promising platform for the development of novel therapeutics for cancer and inflammatory diseases. While this guide has synthesized available data on related compounds to provide a comparative framework, there is a clear need for further in vivo studies on methyl 2-(isoquinolin-6-yl)acetate derivatives specifically.

Future research should focus on:

  • Synthesizing a focused library of methyl 2-(isoquinolin-6-yl)acetate derivatives with diverse substitutions to establish clear structure-activity relationships (SAR).

  • Conducting head-to-head in vivo efficacy studies of these derivatives against current standards-of-care in relevant disease models.

  • Elucidating the precise molecular mechanisms of action for the most promising candidates to identify novel therapeutic targets and biomarkers.

By following the rigorous experimental protocols and leveraging the mechanistic understanding outlined in this guide, the scientific community can effectively advance the development of this promising class of compounds towards clinical reality.

References

Click to expand
  • Benchchem. (2025). A Technical Guide to Quinoline Derivatives in Cancer Research: Targeting the PI3K/Akt/mTOR Pathway.
  • MDPI. (2016). Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. Retrieved from [Link]

  • Ovid. (n.d.). Pyrazolo[4,3-c]isoquinolines as potential inhibitors of NF-κB activation.
  • PMC. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • PubMed. (2021). Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent. Retrieved from [Link]

  • RSC Publishing. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Retrieved from [Link]

  • Informa UK Limited. (n.d.). Structure-activity relationship of anticancer drug candidate quinones.
  • MDPI. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Retrieved from [Link]

  • PubMed. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. Retrieved from [Link]

  • PubMed. (2004). PI3K/Akt signalling pathway and cancer. Retrieved from [Link]

  • MDPI. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Retrieved from [Link]

  • PubMed. (2019). A Novel Isoquinoline Derivative Exhibits Anti-Inflammatory Properties and Improves the Outcomes of Endotoxemia. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural and synthetic isoquinolines with anticancer activity.
  • MDPI. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Retrieved from [Link]

  • PMC. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Altogen Labs. (n.d.). PDX Xenograft Models: Lung, Pancreatic, Prostate, Colorectal, and Breast Cancer.
  • PubMed. (2002). A comparative study on the anti-inflammatory, antinociceptive and antipyretic effects of isoquinoline alkaloids from the roots of Turkish Berberis species. Retrieved from [Link]

  • Google Patents. (n.d.). USRE46621E1 - Processes for preparing isoquinolinones and solid forms of ....
  • PubMed. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. Retrieved from [Link]

  • Google Patents. (n.d.). US8193182B2 - Substituted isoquinolin-1(2H)-ones, and methods of use thereof.
  • ResearchGate. (n.d.). Anti-inflammatory potential of isoquinoline alkaloids from Fumaria officinalis: in vitro, in vivo, and in silico evaluation.
  • RSC Publishing. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][3][5][17]triazolo[4,3-a][3][5]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Retrieved from Google Patents.

  • Impactfactor. (n.d.). Synthesis, Characterization, and In-Vivo Anti-Inflammatory Assessment of Novel Heterocyclic Derivatives.
  • UCLA. (n.d.). Patents & Products - Garg Lab.
  • Google Patents. (n.d.). EP1181954A2 - Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives, their preparation and use as inhibitors of microsomal triglyceride transfer protein and/or apolipoprotein B (ApoB) secretion.

Sources

Validation

Guide to Cross-Reactivity Profiling of Isoquinoline-Based Kinase Inhibitors

Introduction: The Isoquinoline Scaffold and the Selectivity Paradox The isoquinoline sulfonamide scaffold represents one of the most historically significant pharmacophores in kinase inhibitor discovery. From the early i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold and the Selectivity Paradox

The isoquinoline sulfonamide scaffold represents one of the most historically significant pharmacophores in kinase inhibitor discovery. From the early identification of Fasudil (HA-1077) to the widely utilized research tool Y-27632 and the next-generation therapeutic Ripasudil (K-115) , this class has defined our understanding of the AGC kinase family, particularly Rho-associated protein kinase (ROCK).

However, for the drug development professional, isoquinolines present a persistent "Selectivity Paradox." While they are potent ATP-competitive inhibitors, the high conservation of the ATP-binding cleft across the AGC family (PKA, PKG, PKC, DMPK) necessitates rigorous cross-reactivity profiling. A lack of selectivity in this class is not merely a biochemical nuance; it is a driver of off-target hypotension (via PKA/PKG) and confounding experimental data.

This guide provides an objective technical comparison of key isoquinoline inhibitors and outlines a self-validating protocol for profiling their cross-reactivity.

Comparative Profiling: First-Gen vs. Next-Gen

The following analysis synthesizes data from gold-standard radiometric profiling (e.g., Davies et al., Bain et al.) to establish the functional windows of these compounds.

Table 1: Selectivity & Potency Landscape

Values represent approximate IC₅₀ (nM) derived from ATP-competitive radiometric assays. Lower numbers indicate higher potency.[1]

FeatureFasudil (HA-1077) Y-27632 H-1152 Ripasudil (K-115)
Generation 1st Gen (Clinical)Research ToolSynthetic OptimizationNext-Gen (Clinical)
ROCK1 Potency ~330 nM~140 nM1.6 nM ~19 nM
ROCK2 Potency ~300 nM~300 nM6.0 nM ~50 nM
Major Off-Target PKA (Ki ~1 µM)PRK2 (IC₅₀ ~300 nM)PKA (IC₅₀ ~600 nM)Highly Selective
Selectivity Window Narrow (< 5-fold)Moderate (~10-fold)Broad (> 50-fold)Broad (> 50-fold)
Primary Utility Cerebral VasospasmCell Biology StandardHigh-Potency ProbeGlaucoma/Ocular
Technical Analysis of Alternatives
  • Fasudil: While clinically approved, Fasudil is a "dirty" inhibitor in a research context. Its inhibition of PKA and MSK1 at concentrations often used to inhibit ROCK (10–50 µM) makes it unsuitable for dissecting specific signaling pathways in vitro without careful titration.

  • Y-27632: The historical standard.[2] It effectively inhibits ROCK without significantly affecting MLCK or PAK, but it shows significant cross-reactivity with PRK2 (Protein Kinase C-related kinase 2), which shares downstream effectors with ROCK.

  • H-1152: A dimethylated derivative of Fasudil. It offers a superior therapeutic index. By adding methyl groups to the homopiperazine and isoquinoline rings, it improves ROCK affinity by ~20-fold while maintaining a weaker affinity for PKA, creating a safer window for experimentation.

  • Ripasudil: Represents the pinnacle of scaffold optimization, utilizing a fluorinated moiety to exploit subtle differences in the ROCK hinge region, drastically reducing off-target binding to PKA and PKC.

Mechanism of Cross-Reactivity

To control cross-reactivity, one must understand its structural origin. Isoquinoline inhibitors bind to the ATP-binding pocket (hinge region).

  • The PKA Problem: The ATP pockets of ROCK and PKA are highly homologous. Early isoquinolines rely on hydrogen bonding with the hinge region backbone (e.g., Met156 in ROCK1). This interaction is conserved in PKA.

  • The Solution: Newer derivatives (H-1152, Ripasudil) target the linker region and specific hydrophobic pockets unique to ROCK (e.g., residues near the DFG motif), which are sterically restricted in PKA.

Validated Profiling Workflow

To rigorously validate the selectivity of an isoquinoline-based compound, a single-point assay is insufficient. The following workflow integrates thermodynamic binding with functional activity.

Diagram 1: The Self-Validating Profiling Loop

ProfilingWorkflow Start Test Compound (Isoquinoline Derivative) Step1 Primary Screen: Thermal Shift (DSF) Broad Panel (96+ Kinases) Start->Step1 High Throughput Step2 Secondary Screen: Radiometric Assay (Gold Standard P33) Step1->Step2 Hits > 50% Shift Decision Selectivity Threshold Met? Step2->Decision Calculate IC50 Step3 Kinetic Profiling (Determine Ki & Residence Time) Decision->Step3 Yes (>10x Window) Fail Reject or Re-design Decision->Fail No (Promiscuous) Step4 Cellular Target Engagement (NanoBRET) Step3->Step4 Physiological Context

Caption: A hierarchical workflow filtering compounds from broad biophysical binding (DSF) to precise radiometric kinetics and cellular validation.

Detailed Protocol: Radiometric Filter Binding Assay

While fluorescence-based assays (FRET/FP) are convenient, radiometric assays (³³P-ATP) remain the gold standard for defining IC₅₀ values due to their freedom from interference by fluorescent compounds and direct measurement of catalytic product.

Objective

Determine the IC₅₀ of an isoquinoline inhibitor against ROCK1 vs. PKA to establish a selectivity window.

Materials
  • Kinase: Recombinant human ROCK1 (active) and PKA catalytic subunit.

  • Substrate: Long S6 peptide (ROCK) and Kemptide (PKA).

  • Tracer: [γ-³³P]ATP (Specific activity ~ 3000 Ci/mmol).

  • Filter: P81 phosphocellulose paper.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10-point dilution series of the inhibitor in 100% DMSO (starting at 100 µM, 3-fold dilutions).

    • Dilute 1:25 into Assay Buffer to ensure final DMSO < 1%.

  • Reaction Assembly (Total Vol: 25 µL):

    • Component A (5 µL): Compound solution.

    • Component B (10 µL): Enzyme/Substrate Mix (Optimized to ensure <10% substrate conversion).

    • Component C (10 µL): ATP Mix (Cold ATP + ³³P-ATP). Crucial: ATP concentration must be at K_m for each specific kinase to ensure competitive validity.

  • Incubation:

    • Incubate at room temperature (25°C) for 40 minutes.

    • Causality Check: Time must be within the linear velocity phase of the enzyme.

  • Termination & Washing:

    • Spot 20 µL of reaction onto P81 filter paper.

    • Immediately immerse in 0.75% Phosphoric Acid.

    • Wash 3x (10 min each) to remove unreacted ATP. The positively charged P81 paper binds the phosphorylated basic peptide, while ATP washes away.

  • Quantification:

    • Dry filters and perform liquid scintillation counting.

    • Data Analysis: Fit curves using non-linear regression (Sigmoidal Dose-Response) to derive IC₅₀.

References

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal.

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.

  • Sasaki, Y., Suzuki, M., Hidaka, H. (2002). The novel and potent Rho-kinase inhibitor [H-1152]...[3] Pharmacology & Therapeutics.

  • Isobe, T., et al. (2014). Ripasudil (K-115), a novel ROCK inhibitor, lowers intraocular pressure... Current Eye Research.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Methyl 2-(isoquinolin-6-yl)acetate

[1] Executive Summary This guide outlines the mandatory safety and disposal protocols for Methyl 2-(isoquinolin-6-yl)acetate (CAS: 1260758-99-3).[1] As a nitrogen-containing aromatic ester commonly used as a building blo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide outlines the mandatory safety and disposal protocols for Methyl 2-(isoquinolin-6-yl)acetate (CAS: 1260758-99-3).[1] As a nitrogen-containing aromatic ester commonly used as a building block in medicinal chemistry (e.g., kinase inhibitor synthesis), this compound presents specific handling challenges related to its basicity and potential biological activity.[1]

Core Directive: Treat this compound as a Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems or general trash.[1] All disposal must comply with local environmental regulations (e.g., RCRA in the US, catalogue number 16 05 06 in EU).[1]

Hazard Identification & Physical Properties

Effective disposal begins with accurate hazard characterization.[1] The isoquinoline core confers basic properties, while the ester functionality adds susceptibility to hydrolysis.[1]

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
CAS Number 1260758-99-3Use this identifier on all waste tags.[1]
Physical State Solid (typically off-white powder)Dust generation risk during transfer.
GHS Classification Warning Handle with standard PPE (Nitrile gloves, safety glasses).[1][2]
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.)Avoid inhalation of dust; use fume hood.[1][2]
Chemical Nature Weak Organic BaseIncompatible with strong oxidizers and strong acids (exothermic salt formation).
Combustibility Combustible Organic SolidKeep away from open flames/sparks.[1][4][5]

Critical Note on Toxicity: While specific LD50 data for this exact derivative may be limited, isoquinoline derivatives are frequently bioactive and potentially harmful to aquatic life (H402/H412).[1] Always adopt a "precautionary principle" approach and assume aquatic toxicity.

Waste Segregation & Decision Logic

Proper segregation prevents dangerous chemical reactions in waste drums.[1] The following decision tree illustrates the workflow for categorizing waste streams containing Methyl 2-(isoquinolin-6-yl)acetate.

DisposalWorkflow Start Waste Generation CheckState Determine Physical State Start->CheckState Solid Solid Waste (Pure compound, contaminated gloves, paper) CheckState->Solid Liquid Liquid Waste (Mother liquors, reaction mixtures) CheckState->Liquid SolidAction Double-bag in clear polyethylene. Label: 'Toxic Solid, Organic, N.O.S.' Solid->SolidAction CheckSolvent Check Solvent Compatibility Liquid->CheckSolvent Final High-Temperature Incineration (Licensed Facility) SolidAction->Final Halogenated Halogenated Solvents (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvents (EtOAc, MeOH, DMF) CheckSolvent->NonHalogenated ActionHalo Segregate to HALOGENATED Waste Stream Halogenated->ActionHalo ActionNonHalo Segregate to NON-HALOGENATED Waste Stream NonHalogenated->ActionNonHalo ActionHalo->Final ActionNonHalo->Final

Figure 1: Decision logic for segregating Methyl 2-(isoquinolin-6-yl)acetate waste streams. Note the critical separation based on solvent halogenation.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound & Debris)

Scenario: Disposal of expired reagent, weighing boats, or contaminated paper towels.[1]

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent leakage of fine dust.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Methyl 2-(isoquinolin-6-yl)acetate.[1][6]

    • Constituents: 100% Solid.[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Storage: Store in the "Solid Hazardous Waste" drum. Do not mix with oxidizer solids (e.g., permanganates, nitrates).[1]

B. Liquid Waste (Reaction Mixtures)

Scenario: Disposal of mother liquors after recrystallization or chromatography fractions.[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • If Dichloromethane (DCM) or Chloroform : Use the Halogenated waste carboy.[1]

    • If Methanol , Ethyl Acetate , or DMF : Use the Non-Halogenated waste carboy.[1]

  • pH Check: Isoquinolines are basic.[1] Ensure the waste stream is not strongly acidic (pH < 2) before addition to prevent exotherms.[1] If necessary, neutralize the stream to pH 6-8 prior to consolidation.[1]

  • Rinsing: Rinse the original container with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.[1][2]

C. Contaminated Glassware (Sharps)[1]
  • Decontamination: Triple-rinse glassware with acetone or methanol inside a fume hood. Collect rinsate as Liquid Waste (see Section B).[1][2]

  • Disposal: Once rinsed and air-dried, glass can typically be disposed of in the "Broken Glass/Sharps" box.[1] If residue remains visible, dispose of the entire glass item as "Solid Hazardous Waste."[1]

Emergency Procedures (Spill Management)

In the event of a spill outside of containment:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[1][2] If the powder is fine and airborne, use a NIOSH-approved N95 or P100 respirator.[1]

  • Containment: Do not dry sweep (generates dust).[1] Cover the spill with a damp paper towel or absorbent pad soaked in a compatible solvent (e.g., ethanol) to weigh down the powder.[1]

  • Cleanup: Wipe up the material and place all cleanup materials into a hazardous waste bag.

  • Surface Decontamination: Clean the surface with a mild detergent and water solution.[1]

Regulatory Framework & Compliance

  • USA (RCRA): This compound is not explicitly P- or U-listed.[1] However, it must be characterized by the generator.[1] If dissolved in ignitable solvents (Flash point < 60°C), it carries the D001 code.[1] If toxic characteristics are suspected, it falls under general hazardous waste.[1][7]

  • Destruction Method: The industry standard for nitrogen-containing heterocycles is High-Temperature Incineration equipped with scrubbers to manage nitrogen oxide (NOx) emissions.[1]

References

  • PubChem. (n.d.).[1] Isoquinoline Derivatives Hazard Profile. National Library of Medicine.[1] Retrieved from [Link]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.